Jak3-IN-7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H20N6O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-[3-methyl-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,8-diazaspiro[3.5]nonan-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C17H20N6O/c1-12-9-23(14(24)3-6-18)17(12)5-2-8-22(10-17)16-13-4-7-19-15(13)20-11-21-16/h4,7,11-12H,2-3,5,8-10H2,1H3,(H,19,20,21) |
InChI Key |
YAGUGWDMCPHBFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C12CCCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Jak3-IN-7 in the JAK-STAT Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine signaling, playing a crucial role in hematopoiesis and immune responses. The JAK-Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade downstream of numerous cytokine receptors. Among the JAK isotypes, JAK3 exhibits a restricted expression pattern, primarily in hematopoietic cells, and associates exclusively with the common gamma chain (γc) shared by receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][2] This selective tissue distribution and function make JAK3 an attractive therapeutic target for autoimmune diseases, transplant rejection, and certain hematological malignancies.[1][3][4]
This technical guide focuses on the mechanism of action of Jak3-IN-7, a potent and selective inhibitor of JAK3. While specific quantitative data for this compound is limited in publicly available literature, this document will utilize data from a representative selective and covalent JAK3 inhibitor, herein referred to as a surrogate for this compound, to provide a comprehensive overview of its biochemical and cellular activity. The principles of action and experimental evaluation are broadly applicable to potent and selective JAK3 inhibitors of this class. This compound is identified as a potent JAK3 inhibitor with a reported IC50 of less than 0.01 μM, originating from patent WO2011013785A1.
The JAK-STAT Signaling Pathway and Point of Intervention
The canonical JAK-STAT signaling pathway is initiated upon the binding of a cytokine to its cognate receptor on the cell surface. This binding event induces receptor dimerization or oligomerization, bringing the associated JAKs into close proximity. This proximity facilitates their trans-activation via phosphorylation of tyrosine residues in their activation loops. The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.[5][6]
These newly created phosphotyrosine sites serve as docking sites for the Src Homology 2 (SH2) domains of latent STAT proteins present in the cytoplasm.[2] Upon recruitment to the receptor complex, STATs are themselves phosphorylated by the activated JAKs. Phosphorylated STATs then dissociate from the receptor, form homodimers or heterodimers, and translocate to the nucleus. In the nucleus, these STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[5][6]
This compound, as a selective JAK3 inhibitor, exerts its effect by binding to the ATP-binding site of the JAK3 kinase domain. By occupying this site, it prevents the binding of ATP, which is essential for the phosphotransferase activity of the kinase. This inhibition blocks the autophosphorylation and activation of JAK3, and consequently, the phosphorylation of its downstream substrates, including the associated cytokine receptors and STAT proteins. Many highly selective JAK3 inhibitors achieve their specificity by forming a covalent bond with a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, a feature not shared by other JAK family members.[7][8][9] This covalent interaction leads to irreversible inhibition, providing a durable and highly specific blockade of JAK3 signaling.
Figure 1. The JAK-STAT signaling pathway and the inhibitory mechanism of this compound.
Quantitative Analysis of Inhibitory Activity
The potency and selectivity of a JAK3 inhibitor are critical parameters determining its therapeutic potential and safety profile. These are typically quantified by determining the half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The following table summarizes the inhibitory activities of a representative selective, covalent JAK3 inhibitor (referred to as "Representative Inhibitor") against the four members of the JAK family.
| Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| JAK3 | 0.1 - 10.84 | ~70 |
| JAK1 | >10,000 | >3,000 |
| JAK2 | >10,000 | >3,000 |
| TYK2 | >10,000 | >3,000 |
Data is compiled from representative selective covalent JAK3 inhibitors described in the literature.[6][7] Biochemical IC50 values can vary based on ATP concentration in the assay.
The data clearly demonstrates the high potency and selectivity of this class of inhibitors for JAK3 over other JAK family members. The sub-nanomolar to low nanomolar biochemical IC50 against JAK3, coupled with a selectivity of over 1000-fold against other JAKs, underscores the precision of these inhibitors. The cellular IC50, while higher than the biochemical IC50, still resides in the nanomolar range, confirming potent activity in a physiological context.
Experimental Protocols
The characterization of a JAK3 inhibitor like this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the direct inhibitory effect of the compound on the enzymatic activity of purified JAK3 kinase.
Materials:
-
Recombinant human JAK3, JAK1, JAK2, and TYK2 enzymes
-
Biotinylated peptide substrate (e.g., Ulight-JAK-1tide)
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody (e.g., anti-pY100)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Methodology:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the JAK kinase enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP. The ATP concentration should be close to the Michaelis constant (Km) for each enzyme to ensure accurate IC50 determination.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665) and incubate in the dark for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the inhibitor concentration. Determine the IC50 value using a non-linear regression analysis.
Cellular Phospho-STAT5 (pSTAT5) Assay
This assay assesses the ability of the inhibitor to block cytokine-induced JAK3 signaling in a cellular context by measuring the phosphorylation of its downstream target, STAT5.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a JAK3-dependent cell line (e.g., CTLL-2)
-
Recombinant human IL-2
-
RPMI-1640 medium with 10% FBS
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 90% methanol)
-
Fluorochrome-conjugated anti-pSTAT5 (pY694) antibody
-
Flow cytometer
Methodology:
-
Culture PBMCs or CTLL-2 cells in RPMI-1640 medium.
-
Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with an optimal concentration of IL-2 (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce JAK3-mediated STAT5 phosphorylation.
-
Immediately fix the cells by adding pre-warmed fixation buffer and incubate for 10-15 minutes at 37°C.
-
Permeabilize the cells by adding ice-cold permeabilization buffer and incubating on ice for 30 minutes.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with the fluorochrome-conjugated anti-pSTAT5 antibody for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT5 in the appropriate cell population.
-
Calculate the percentage of inhibition of pSTAT5 phosphorylation relative to the IL-2 stimulated control and determine the IC50 value.
Figure 2. A typical experimental workflow for the characterization of a JAK3 inhibitor.
Conclusion
This compound and similar potent, selective, and often covalent inhibitors of JAK3 represent a promising class of therapeutic agents for the treatment of a range of immune-mediated disorders. Their mechanism of action is centered on the specific blockade of the ATP-binding site of JAK3, leading to the inhibition of the JAK-STAT signaling cascade downstream of common gamma chain cytokines. This targeted approach, facilitated by the unique structural features of the JAK3 kinase domain, allows for potent immunosuppression with a potentially improved safety profile compared to less selective JAK inhibitors. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of such inhibitors, from initial biochemical characterization to cellular and in vivo validation. Further investigation into the clinical application of highly selective JAK3 inhibitors is warranted to fully realize their therapeutic potential.
References
- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent patents in the discovery of small molecule inhibitors of JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Selective Covalent Janus Kinase 3 Inhibitors. | Semantic Scholar [semanticscholar.org]
Binding affinity and kinetics of Jak3-IN-7 to the JAK3 ATP-binding site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of inhibitors targeting the Janus kinase 3 (JAK3) ATP-binding site. Due to the limited availability of public data for a specific inhibitor denoted as "Jak3-IN-7," this document focuses on the well-characterized covalent inhibitor Jak3-IN-6 and other relevant JAK3 inhibitors to illustrate the principles of binding affinity and kinetic analysis. The methodologies and data presented herein serve as a valuable resource for the research and development of selective JAK3 inhibitors.
Introduction to JAK3 and Its Role in Signaling
Janus kinase 3 (JAK3) is a member of the Janus kinase family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and TYK2.[1] These enzymes are critical components of the JAK-STAT signaling pathway, a primary mechanism for transducing signals from various cytokines and growth factors to the cell nucleus, thereby regulating gene expression involved in immunity, cell proliferation, and differentiation.[2][3]
Unlike other JAK family members that are ubiquitously expressed, JAK3 expression is predominantly restricted to hematopoietic cells.[4][5] It selectively associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][6] Upon cytokine binding, JAK3 and its partner kinase, typically JAK1, are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] Activated STATs then dimerize and translocate to the nucleus to regulate gene transcription.[1] Given its crucial role in immune cell function, selective inhibition of JAK3 is a promising therapeutic strategy for autoimmune diseases and certain cancers.[7][8]
Quantitative Analysis of Inhibitor Binding
The efficacy of a kinase inhibitor is determined by its binding affinity (how tightly it binds to the target) and its kinetics (the rates of association and dissociation). This section presents available quantitative data for representative JAK3 inhibitors.
Table 1: Binding Affinity and Potency of Selected JAK3 Inhibitors
| Inhibitor Name | Parameter | Value | Target | Notes |
| Compound 1 | IC50 | 0.5 ± 0.3 nM | JAK3 | A reversible covalent inhibitor.[9] |
| Compound 9 | IC50 | 69 nM | JAK3 (in Ba/F3 cells) | A potent 2,4-substituted pyrimidine-based covalent inhibitor.[4] |
| Compound 8 | Kd | 150 nM | JAK3 | A precursor to compound 9.[4] |
| Tricyclic Covalent Inhibitor 1 | Apparent Association Rate Constant (k_app) | 2.1 x 10^5 M⁻¹min⁻¹ | Jak3 | Irreversible binding mode.[10] |
| Tricyclic Covalent Inhibitor 3 | Apparent Association Rate Constant (k_app) | 1.0 x 10^7 M⁻¹min⁻¹ | Jak3 | Irreversible binding mode.[10] |
| TL6-144 | IC50 | 0.14 nM | JAK3 kinase domain | A selective covalent inhibitor.[5] |
| TL8-52 | IC50 | 0.77 nM | JAK3 kinase domain | A selective covalent inhibitor.[5] |
Disclaimer: Data for a specific inhibitor named "this compound" was not publicly available at the time of this writing. The data presented is for structurally and functionally related JAK3 inhibitors.
Experimental Protocols for Determining Binding Affinity and Kinetics
Accurate determination of binding parameters is crucial for inhibitor characterization. The following are detailed methodologies for key experiments used to assess the binding of inhibitors to the JAK3 ATP-binding site.
Fluorescence Polarization (FP) Assay for Binding Affinity (Kd) Determination
Fluorescence polarization is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Principle: A small, fluorescently labeled probe (tracer) that binds to the JAK3 ATP-binding site will tumble rapidly in solution, resulting in low fluorescence polarization. When the larger JAK3 protein binds to the tracer, the complex tumbles more slowly, leading to an increase in fluorescence polarization. An unlabeled inhibitor competing for the same binding site will displace the tracer, causing a decrease in polarization.
Experimental Workflow:
Caption: Workflow for a Fluorescence Polarization (FP) binding assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
Dilute purified, recombinant JAK3 protein to the desired concentration in the assay buffer.
-
Prepare a stock solution of a suitable fluorescent tracer (e.g., a fluorescently labeled ATP-competitive ligand) and the test inhibitor (this compound) in DMSO.
-
-
Assay Plate Setup:
-
In a 384-well, low-volume, black microplate, add the assay components.
-
For Kd determination, titrate the JAK3 protein against a fixed concentration of the tracer.
-
For IC50 determination, use fixed concentrations of JAK3 and tracer, and perform a serial dilution of the test inhibitor.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
For Kd determination, plot the change in millipolarization (mP) units against the JAK3 concentration and fit the data to a one-site binding equation.
-
For IC50 determination, plot the mP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics (kon and koff)
Surface Plasmon Resonance is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (JAK3) immobilized on a sensor surface in real-time.
Principle: The binding of the inhibitor to the immobilized JAK3 protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). The rate of increase in the signal during association provides the association rate constant (kon), and the rate of signal decay during dissociation provides the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) can be calculated as koff/kon.
Experimental Workflow:
Caption: Workflow for a Surface Plasmon Resonance (SPR) kinetics assay.
Detailed Protocol:
-
Immobilization of JAK3:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified JAK3 protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Measurement:
-
Prepare a series of dilutions of the test inhibitor in a suitable running buffer (e.g., HBS-EP+).
-
Establish a stable baseline by flowing the running buffer over the sensor surface.
-
Inject each concentration of the inhibitor for a defined period to monitor the association phase.
-
Switch back to flowing the running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
If the inhibitor does not fully dissociate, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound inhibitor and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine the kinetic parameters (kon, koff) and the binding affinity (Kd).
-
JAK-STAT Signaling Pathway and Inhibition
The diagram below illustrates the canonical JAK-STAT signaling pathway, highlighting the role of JAK3 and the point of intervention for an ATP-competitive inhibitor like this compound.
Caption: The JAK-STAT signaling cascade initiated by cytokine binding and inhibited by this compound.
This guide provides a foundational understanding of the binding characteristics of JAK3 inhibitors and the experimental approaches to their evaluation. For researchers actively engaged in the development of novel JAK3-targeted therapies, a thorough kinetic and affinity profiling is indispensable for lead optimization and the prediction of in vivo efficacy.
References
- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Structural basis of Janus kinase trans-activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The amino terminus of JAK3 is necessary and sufficient for binding to the common γ chain and confers the ability to transmit interleukin 2-mediated signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
- 10. researchgate.net [researchgate.net]
The Discovery and Structure-Activity Relationship of a Novel Covalent Inhibitor of Janus Kinase 3: Jak3-IN-X
A Technical Whitepaper for Drug Discovery & Development Professionals
Abstract
Janus kinase 3 (JAK3) is a critical mediator of cytokine signaling in lymphocytes, making it a compelling target for the treatment of autoimmune diseases and certain hematological malignancies. The development of selective JAK3 inhibitors has been a significant focus of research, aiming to provide targeted immunosuppression with an improved safety profile over pan-JAK inhibitors. This technical guide details the discovery and structure-activity relationship (SAR) of Jak3-IN-X, a representative potent and selective covalent inhibitor of JAK3. By irreversibly binding to a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, this class of inhibitors achieves high selectivity over other JAK family members. This document provides an in-depth overview of the screening cascade, key SAR insights, and detailed experimental protocols relevant to the development of such inhibitors.
Introduction to JAK3 as a Therapeutic Target
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in the JAK-STAT signaling pathway.[1] This pathway is essential for transducing signals from a multitude of cytokine and growth factor receptors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[2]
While JAK1, JAK2, and TYK2 are broadly expressed, the expression of JAK3 is predominantly restricted to hematopoietic cells, particularly T-cells, B-cells, and Natural Killer (NK) cells.[3][4] JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3][4] This restricted expression profile and specific signaling role make JAK3 an attractive therapeutic target for autoimmune and inflammatory diseases, with the potential for minimized off-target effects compared to less selective JAK inhibitors.[5] Loss-of-function mutations in JAK3 lead to severe combined immunodeficiency (SCID), highlighting its critical role in lymphocyte development and function.[2]
The development of covalent inhibitors targeting a unique cysteine residue (Cys909) within the ATP-binding site of JAK3 has emerged as a successful strategy to achieve high selectivity.[3][6] This guide focuses on a representative inhibitor from this class, herein referred to as Jak3-IN-X.
The JAK/STAT Signaling Pathway
The canonical JAK/STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs.
Discovery of Jak3-IN-X: A Covalent Inhibitor Strategy
The discovery of Jak3-IN-X was guided by a strategy to develop a highly selective inhibitor by targeting the unique Cys909 residue in the ATP-binding pocket of JAK3. This cysteine is not present in other JAK family members, providing a clear path to achieving isoform selectivity.
Screening Cascade
A hierarchical screening approach was employed to identify and optimize potent and selective JAK3 covalent inhibitors.
Structure-Activity Relationship (SAR) of Jak3-IN-X Analogs
The optimization of the initial hits focused on modifying key structural motifs to enhance potency, selectivity, and pharmacokinetic properties. The general scaffold of many potent covalent Jak3 inhibitors consists of a hinge-binding motif, a linker, and a covalent warhead (e.g., an acrylamide group) that reacts with Cys909.
Table 1: Representative Structure-Activity Relationship Data for Jak3-IN-X Analogs
| Compound | Hinge Binder (R1) | Linker (R2) | Covalent Warhead (R3) | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) |
| Jak3-IN-X | Pyrrolo[2,3-d]pyrimidine | Piperidine | Acrylamide | 2.0 | >1000 | >1000 |
| Analog A | 7H-Pyrrolo[2,3-d]pyrimidine | Azetidine | Acrylamide | 15.3 | >5000 | >5000 |
| Analog B | Pyrido[2,3-d]pyrimidin-7-one | Piperidine | Chloroacetamide | 45.8 | >2000 | >3000 |
| Analog C | Pyrrolo[2,3-d]pyrimidine | - | Acrylamide | 256 | 1500 | 2300 |
| Analog D | Pyrrolo[2,3-d]pyrimidine | Piperidine | Propiolamide | 8.5 | >1500 | >2000 |
Note: The data presented in this table is a representative compilation based on publicly available information on various selective covalent JAK3 inhibitors and is intended to illustrate general SAR trends.[7][8]
Key SAR insights from these studies include:
-
Hinge-Binding Motif: A pyrrolo[2,3-d]pyrimidine scaffold consistently demonstrates strong binding to the hinge region of the JAK3 active site, mimicking the adenine portion of ATP.[5]
-
Linker Region: The nature and geometry of the linker connecting the hinge binder to the covalent warhead are crucial for optimal positioning of the warhead for reaction with Cys909. A piperidine linker has been shown to be effective in many potent inhibitors.
-
Covalent Warhead: An acrylamide moiety is a commonly used electrophile that forms a covalent bond with the thiol group of Cys909. Modifications to the warhead can modulate reactivity and selectivity.
Experimental Protocols
General Synthesis of Jak3-IN-X (Illustrative)
The synthesis of pyrido[2,3-d]pyrimidin-7-one based covalent inhibitors often involves a multi-step sequence. A representative final step involves the amidation of a key amine intermediate with an activated acryloyl derivative.
A detailed synthetic protocol for a related compound can be found in the work by He et al. (2022).[7]
Biochemical JAK3 Kinase Assay
The inhibitory activity of compounds against JAK3 is determined using a biochemical kinase assay. A common method is the ADP-Glo™ Kinase Assay.
-
Principle: This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Procedure Outline:
-
Recombinant human JAK3 enzyme is incubated with the test compound at various concentrations in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).
-
The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.
-
A detailed protocol for a similar assay can be found from commercial suppliers like BPS Bioscience.[9][10]
Cellular pSTAT Assay
To assess the cellular potency of the inhibitors, a phospho-STAT (pSTAT) assay is performed in a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs).
-
Principle: This assay measures the inhibition of cytokine-induced STAT phosphorylation downstream of JAK3 activation.
-
Procedure Outline:
-
PBMCs are pre-incubated with the test compound at various concentrations.
-
The cells are then stimulated with a JAK3-dependent cytokine, such as Interleukin-2 (IL-2), to induce STAT5 phosphorylation.
-
After stimulation, the cells are fixed and permeabilized.
-
The cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).
-
The level of pSTAT5 is quantified using flow cytometry.
-
The IC50 values are determined by plotting the inhibition of pSTAT5 signal against the compound concentration.
-
Conclusion
The development of selective covalent inhibitors, represented here by Jak3-IN-X, has proven to be a highly successful strategy for targeting JAK3. By exploiting the unique Cys909 residue, these inhibitors achieve remarkable selectivity over other JAK family members, offering the potential for a more targeted immunomodulatory therapy with an improved safety profile. The structure-activity relationships established for this class of compounds provide a clear roadmap for the design of future generations of JAK3 inhibitors with enhanced properties. The experimental protocols detailed herein serve as a guide for researchers in the field for the evaluation and optimization of novel JAK3-targeted therapeutics.
References
- 1. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity [mdpi.com]
- 2. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 5. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Role of Selective Jak3 Inhibition in Cytokine Signaling
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the role of selective Janus Kinase 3 (Jak3) inhibitors in the context of cytokine signaling. For the purpose of this guide, we will refer to a representative selective, covalent inhibitor as Jak3-IN-7 , a compound designed to specifically target Jak3 over other members of the Jak family. This guide details the underlying signaling pathways, the mechanism of selective inhibition, quantitative efficacy data, and the experimental protocols used to characterize such inhibitors.
The Jak3-STAT Signaling Pathway
Janus kinases (Jaks) are a family of intracellular, non-receptor tyrosine kinases that are critical for transducing signals from cytokine receptors to the nucleus, a process known as the Jak-STAT pathway. The Jak family consists of four members: Jak1, Jak2, Jak3, and Tyrosine Kinase 2 (Tyk2). While Jak1, Jak2, and Tyk2 are widely expressed, Jak3 expression is predominantly restricted to hematopoietic and immune cells.
Jak3 plays an indispensable role in signaling for a specific group of cytokines that utilize the common gamma chain (γc) as a receptor subunit. These cytokines include Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, all of which are fundamental for the development, proliferation, and function of lymphocytes (T cells, B cells, and Natural Killer cells).
The signaling cascade proceeds as follows:
-
Cytokine Binding: A γc cytokine binds to its specific receptor complex on the cell surface.
-
Receptor Dimerization & Jak Activation: This binding brings the receptor subunits, along with their associated Jak kinases (typically Jak1 and Jak3), into close proximity. This allows for trans-phosphorylation and activation of the Jaks.
-
STAT Recruitment and Phosphorylation: The activated Jaks phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5 and STAT6.
-
STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the Jaks. This causes the STATs to detach from the receptor, form homo- or heterodimers, and translocate into the nucleus.
-
Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription. These genes regulate critical immune functions, including cell survival, proliferation, and differentiation.
Figure 1: The Jak3-STAT signaling pathway initiated by common gamma chain cytokines.
This compound: A Selective Covalent Inhibitor
Due to the high degree of similarity in the ATP-binding pockets of the four Jak family members, developing isoform-selective inhibitors is a significant challenge. However, Jak3 possesses a unique feature: a cysteine residue at position 909 (Cys909) near the ATP-binding site. Other Jak family members have a serine at the equivalent position.[1]
This compound represents a class of irreversible inhibitors designed to exploit this structural difference. These inhibitors typically contain an electrophilic "warhead," such as an acrylamide group, which forms a permanent covalent bond with the thiol group of Cys909.[2] This covalent binding physically blocks the ATP-binding pocket, thereby irreversibly inactivating the kinase. Because other Jaks lack this cysteine, this compound cannot form a covalent bond with them, leading to exceptionally high selectivity.[3][4]
Figure 2: Mechanism of selective and covalent inhibition of Jak3 by this compound.
Quantitative Data: Inhibitory Activity
The selectivity of an inhibitor is quantified by comparing its half-maximal inhibitory concentration (IC50) against different kinases. A highly selective Jak3 inhibitor will have a very low IC50 value for Jak3 and significantly higher values for other Jak family members. The data below is representative of highly selective, covalent Jak3 inhibitors like PF-06651600 and Z583.[5]
| Kinase Target | IC50 (nM) | Selectivity Ratio (vs. Jak3) |
| Jak3 | 10.8 | 1x |
| Jak1 | >10,000 | >925x |
| Jak2 | >10,000 | >925x |
| Tyk2 | >10,000 | >925x |
Table 1: Representative biochemical IC50 values demonstrating the high selectivity of a covalent Jak3 inhibitor.
Experimental Protocols
Characterizing a selective Jak3 inhibitor involves a series of in vitro and cell-based assays.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of purified Jak3 by measuring the amount of ADP produced from ATP during substrate phosphorylation.
Materials:
-
Recombinant human Jak3 enzyme (Promega, V3901)
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
Substrate (e.g., Poly(E,A,Y) peptide)
-
ATP solution
-
This compound (or test compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)
-
384-well white assay plates
Protocol:
-
Prepare the kinase reaction mix by adding 2.5 µL of 2x Jak3 enzyme and 2x substrate in kinase buffer to each well of a 384-well plate.
-
Add 25 nL of serially diluted this compound or DMSO control to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of 2x ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter dose-response curve.
Cell-Based IL-2-induced STAT5 Phosphorylation Assay
This assay measures the ability of this compound to inhibit Jak3 signaling within a cellular context. Human T-cells or peripheral blood mononuclear cells (PBMCs) are stimulated with a γc cytokine to activate the Jak3 pathway, and the phosphorylation of a downstream STAT protein is measured.
Materials:
-
Human PBMCs or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium + 10% FBS
-
Recombinant human IL-2
-
This compound (or test compound)
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Anti-pSTAT5 antibody conjugated to a fluorophore (e.g., Alexa Fluor 647)
-
Flow cytometer
Protocol:
-
Culture cells in RPMI-1640 medium. For primary cells, starve overnight in low-serum media.
-
Pre-incubate cells with serially diluted concentrations of this compound or DMSO control for 1-2 hours at 37°C.
-
Stimulate the cells by adding IL-2 (final concentration ~10 ng/mL) for 15-30 minutes at 37°C.
-
Immediately stop the stimulation by fixing the cells with a fixation buffer for 10 minutes at 37°C.
-
Permeabilize the cells by incubating with a permeabilization buffer (e.g., ice-cold methanol) for 30 minutes on ice.
-
Wash the cells twice with staining buffer (PBS + 1% BSA).
-
Stain the cells by incubating with the fluorescently-labeled anti-pSTAT5 antibody for 60 minutes at room temperature, protected from light.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer and analyze using a flow cytometer.
-
Determine the IC50 by measuring the reduction in the median fluorescence intensity (MFI) of pSTAT5 at each inhibitor concentration.
Western Blotting for Phospho-STAT
Western blotting provides a semi-quantitative method to visualize the inhibition of STAT phosphorylation.
Materials:
-
Cell lysates from the cell-based assay (see 4.2, steps 1-3)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pSTAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Protocol:
-
After cytokine stimulation, lyse the cells on ice using lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-pSTAT5 antibody overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against total STAT5 or a housekeeping protein like GAPDH.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the typical workflow for the discovery and characterization of a selective Jak3 inhibitor.
Figure 3: Experimental workflow for the characterization of a selective Jak3 inhibitor.
References
- 1. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of Jak3-IN-7 in Primary T-cells and NK cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Janus Kinase 3 (JAK3) is a critical mediator of cytokine signaling in lymphocytes, making it a key target for autoimmune diseases and hematological malignancies. Jak3-IN-7 has been identified as a potent and selective inhibitor of JAK3. This technical guide provides a comprehensive overview of the target validation of this compound in primary human T-cells and Natural Killer (NK) cells. We detail the central role of the JAK3 signaling pathway in these crucial immune cells, present representative quantitative data for a highly selective JAK3 inhibitor, and provide detailed experimental protocols for key validation assays. This document is intended to serve as a resource for researchers and drug development professionals engaged in the characterization of JAK3 inhibitors.
Introduction: JAK3 as a Therapeutic Target in T-cells and NK Cells
Janus Kinase 3 (JAK3) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of cytokines that utilize the common gamma chain (γc).[1][2] These cytokines, including Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, are essential for the development, proliferation, differentiation, and survival of T-cells and NK cells.[2][3]
In both T-cells and NK cells, the binding of a γc cytokine to its receptor leads to the recruitment and activation of JAK1 and JAK3.[2][4] This initiates a signaling cascade, primarily through the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5).[4][5] Activated STAT5 dimerizes, translocates to the nucleus, and regulates the transcription of genes crucial for cellular functions such as proliferation and effector functions.[4]
Given its restricted expression to hematopoietic cells and its non-redundant role in lymphocyte signaling, selective inhibition of JAK3 is an attractive therapeutic strategy.[6][7] By targeting JAK3, it is possible to modulate the activity of T-cells and NK cells, which is beneficial in the context of autoimmune diseases, transplant rejection, and certain lymphoid malignancies.
This compound is a potent and selective inhibitor of JAK3, with a reported biochemical IC50 of less than 0.01 μM. While specific cellular data for this compound is not extensively available in the public domain, this guide will use representative data from other highly selective JAK3 inhibitors to illustrate the expected outcomes of target validation studies.
Data Presentation: Expected Efficacy of a Selective JAK3 Inhibitor
The following tables summarize representative quantitative data for a highly selective JAK3 inhibitor in primary T-cells and NK cells. This data illustrates the expected potency and selectivity profile for a compound like this compound.
Table 1: In Vitro Potency and Selectivity of a Representative Selective JAK3 Inhibitor
| Parameter | JAK3 | JAK1 | JAK2 | TYK2 |
| Biochemical IC50 (nM) | ~1-10 | >1000 | >1000 | >1000 |
| Cellular pSTAT5 IC50 (nM) (IL-2 stimulated PBMCs) | ~50-150 | >3000 | >3000 | >3000 |
Data is representative of highly selective JAK3 inhibitors and is intended for illustrative purposes.
Table 2: Functional Effects of a Representative Selective JAK3 Inhibitor on Primary T-cells and NK Cells
| Assay | Cell Type | Endpoint | Representative IC50 (nM) |
| Proliferation | Primary Human T-cells (anti-CD3/CD28 stimulated) | CFSE dilution | ~200-500 |
| Cytotoxicity | Primary Human NK cells (K562 target cells) | Target cell lysis | ~300-700 |
| Cytokine Production | Primary Human T-cells (anti-CD3/CD28 stimulated) | IFN-γ secretion | ~150-400 |
Data is representative of highly selective JAK3 inhibitors and is intended for illustrative purposes.
Signaling Pathways and Experimental Workflows
JAK3 Signaling Pathway in T-cells and NK Cells
The following diagram illustrates the canonical JAK3 signaling pathway in T-cells and NK cells upon stimulation with a common gamma chain cytokine such as IL-2 or IL-15.
Experimental Workflow for Target Validation
The diagram below outlines a typical workflow for the target validation of a JAK3 inhibitor in primary T-cells and NK cells.
Experimental Protocols
Isolation of Primary Human T-cells and NK Cells from PBMCs
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
T-cell and NK Cell Isolation:
-
T-cells: Isolate total T-cells (CD3+) or specific subsets (CD4+, CD8+) from PBMCs using negative or positive selection with magnetic-activated cell sorting (MACS) beads.
-
NK cells: Isolate NK cells (CD3-CD56+) from PBMCs using a negative selection MACS kit to obtain untouched NK cells.
-
-
Cell Culture:
-
T-cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and human IL-2.
-
NK cells: Culture in a similar medium, often with the addition of IL-15 to maintain viability and function.
-
STAT5 Phosphorylation Assay (Flow Cytometry)
-
Cell Stimulation: Starve isolated T-cells or NK cells of cytokines for 2-4 hours. Stimulate the cells with an appropriate cytokine (e.g., 100 ng/mL IL-2 or IL-15) for 15 minutes at 37°C in the presence of varying concentrations of this compound.
-
Fixation: Immediately fix the cells with 1.5-2% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with ice-cold 90% methanol for 30 minutes on ice.
-
Staining: Wash the cells and stain with fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD56) and intracellular phosphorylated STAT5 (pSTAT5).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT5 in the target cell population. Calculate the IC50 value of this compound for pSTAT5 inhibition.[8]
T-cell Proliferation Assay (CFSE)
-
CFSE Labeling: Label isolated T-cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Plating and Stimulation: Plate CFSE-labeled T-cells in a 96-well plate and stimulate with anti-CD3/CD28 beads or plate-bound antibodies in the presence of various concentrations of this compound.
-
Incubation: Culture the cells for 3-5 days.
-
Data Acquisition and Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity. Determine the percentage of proliferating cells and calculate the IC50 of this compound.
NK Cell Cytotoxicity Assay (Calcein-AM Release Assay)
-
Target Cell Labeling: Label target cells (e.g., K562) with Calcein-AM, a fluorescent dye that is retained in live cells.
-
Co-culture: Co-culture the labeled target cells with primary NK cells at various effector-to-target (E:T) ratios in the presence of different concentrations of this compound.
-
Incubation: Incubate the co-culture for 4 hours at 37°C.
-
Measurement of Calcein Release: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released calcein in the supernatant, which is proportional to the number of lysed target cells.
-
Data Analysis: Calculate the percentage of specific lysis and determine the IC50 of this compound for the inhibition of NK cell cytotoxicity.
Western Blot for pSTAT5
-
Cell Lysis: After stimulation and treatment with this compound as in the flow cytometry assay, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against pSTAT5 and total STAT5, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative levels of pSTAT5.
Conclusion
The target validation of this compound in primary T-cells and NK cells is a critical step in its development as a therapeutic agent. The experimental framework provided in this guide outlines a robust approach to confirming the on-target activity and functional consequences of JAK3 inhibition in these key immune cell types. By employing a combination of biochemical and cellular assays, researchers can thoroughly characterize the potency, selectivity, and mechanism of action of this compound, thereby providing a solid foundation for further preclinical and clinical investigation. The provided protocols and representative data serve as a valuable resource for guiding these essential studies.
References
- 1. Suppression of NK Cell Activation by JAK3 Inhibition: Implication in the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK/STAT Cytokine Signaling at the Crossroad of NK Cell Development and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripheral Expression of Jak3 Is Required to Maintain T Lymphocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell cycle progression following naïve T cell activation is independent of Jak3/γc cytokine signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | STATs in NK-Cells: The Good, the Bad, and the Ugly [frontiersin.org]
Unraveling the Binding Mechanisms of Jak3-IN-7: A Technical Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Covalent and Non-covalent Interactions of the Janus Kinase 3 Inhibitor, Jak3-IN-7.
This technical guide provides a comprehensive analysis of the binding mechanisms of this compound, a potent and selective inhibitor of Janus Kinase 3 (Jak3). Drawing from patent literature and scientific publications, this document elucidates the dual-binding potential of this compound, detailing its covalent and non-covalent interactions within the ATP-binding site of the Jak3 enzyme. This guide is intended to serve as a critical resource for researchers in immunology, oncology, and medicinal chemistry, offering detailed data, experimental methodologies, and visual representations of the key molecular interactions and signaling pathways.
Introduction to Jak3 and the Therapeutic Rationale for Inhibition
Janus Kinase 3 is a member of the Janus kinase family of non-receptor tyrosine kinases, which also includes Jak1, Jak2, and Tyk2. These enzymes are pivotal in cytokine signaling, transducing signals from cytokine receptors to the nucleus via the JAK-STAT pathway, thereby regulating immune cell development, proliferation, and function.[1][2] Unlike other Jak family members that are ubiquitously expressed, Jak3 expression is predominantly restricted to hematopoietic cells.[1] This tissue-specific expression profile makes Jak3 an attractive therapeutic target for a range of autoimmune diseases, inflammatory conditions, and hematological malignancies, with the potential for minimized off-target effects.[1][3]
This compound (CAS 1263774-57-7) is a potent and selective inhibitor of Jak3, with a reported IC50 value of less than 0.01 μM.[4] Its unique chemical scaffold, featuring a cyanamide group, suggests a potential for both non-covalent and covalent interactions with the Jak3 kinase domain.[5] Understanding the nuances of these binding mechanisms is crucial for optimizing drug design, predicting pharmacodynamic properties, and developing next-generation selective Jak3 inhibitors.
Covalent Binding Mechanism: Targeting the Unique Cys909 Residue
A key feature of the Jak3 kinase domain that distinguishes it from other Jak family members is the presence of a cysteine residue at position 909 (Cys909), located in a solvent-exposed region of the ATP-binding site.[1][6] This unique residue provides a strategic target for the design of selective covalent inhibitors. Covalent inhibitors typically contain an electrophilic "warhead" that can form a stable, covalent bond with the nucleophilic thiol group of the cysteine residue.
The chemical structure of this compound includes a cyanamide moiety, a known electrophilic group capable of reacting with cysteine residues.[5] This suggests that this compound likely acts as a covalent inhibitor by forming a covalent bond with Cys909 in the Jak3 active site. This covalent interaction would lead to irreversible or slowly reversible inhibition of the enzyme, providing a durable pharmacologic effect. The formation of an isothiourea adduct between the cyanamide group and the cysteine thiol is the proposed mechanism of covalent bond formation.[7]
Non-covalent Binding Interactions
Prior to the formation of a covalent bond, this compound, like other ATP-competitive inhibitors, is expected to initially bind non-covalently within the ATP-binding pocket of Jak3. This initial binding is guided by a series of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with key residues in the kinase domain. These interactions are crucial for the inhibitor's affinity and initial positioning within the active site, which then facilitates the subsequent covalent reaction with Cys909. While specific crystallographic data for this compound is not publicly available, analysis of crystal structures of other inhibitors with Jak3 provides insights into the probable non-covalent interactions.
Quantitative Analysis of this compound Inhibition
The potency of this compound has been primarily characterized by its half-maximal inhibitory concentration (IC50). The table below summarizes the available quantitative data for this compound.
| Parameter | Value | Source |
| IC50 | < 0.01 μM | [4] |
Further studies are required to determine other key quantitative parameters such as the inhibition constant (Ki) and the rate of covalent modification (kinact/Ki) to fully characterize the binding kinetics of this compound.
Signaling Pathways and Experimental Workflows
To fully appreciate the impact of this compound, it is essential to understand the signaling cascade it disrupts and the experimental procedures used to characterize its activity.
Jak3 Signaling Pathway
Jak3 is critically involved in signaling pathways initiated by cytokines that utilize the common gamma chain (γc) receptor subunit, including interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, Jak3, in association with Jak1, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immune cell function.
Caption: Jak3 signaling pathway and point of inhibition by this compound.
Experimental Workflow: Characterizing Covalent Inhibition
Determining whether an inhibitor acts via a covalent mechanism involves a series of biochemical and biophysical assays. A typical workflow is outlined below.
Caption: Experimental workflow to determine the covalent binding mechanism of a kinase inhibitor.
Detailed Experimental Protocols
While specific protocols for this compound are proprietary to the patent holder, this section provides generalized methodologies for the key experiments used to characterize covalent kinase inhibitors.
Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of Jak3 kinase activity.
Materials:
-
Recombinant human Jak3 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
This compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing the Jak3 enzyme, kinase buffer, and the peptide substrate in the wells of a microplate.
-
Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mass Spectrometry for Covalent Adduct Confirmation
Objective: To confirm the covalent binding of this compound to the Jak3 protein by detecting the mass shift corresponding to the inhibitor.
Materials:
-
Purified Jak3 protein
-
This compound
-
Incubation buffer (e.g., PBS)
-
LC-MS system (e.g., Q-Exactive Orbitrap)
Protocol:
-
Incubate the purified Jak3 protein with an excess of this compound for a sufficient time to allow for covalent bond formation. A control sample with the protein and vehicle (e.g., DMSO) should be prepared in parallel.
-
Remove the excess, unbound inhibitor by methods such as dialysis or size-exclusion chromatography.
-
Analyze the intact protein samples by LC-MS. The protein is detected as a series of multiply charged ions.
-
Deconvolute the mass spectra to determine the exact mass of the protein.
-
A mass increase in the this compound-treated sample corresponding to the molecular weight of the inhibitor confirms covalent binding.[8]
For peptide mapping to identify the specific residue of modification:
-
After incubation and removal of excess inhibitor, denature, reduce, and alkylate the protein samples.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify the peptide fragment that shows a mass shift corresponding to the adducted inhibitor.
-
Fragment this peptide in the mass spectrometer (MS/MS) to pinpoint the exact amino acid residue (e.g., Cys909) that is covalently modified.[9]
X-ray Crystallography of the Inhibitor-Kinase Complex
Objective: To determine the three-dimensional structure of Jak3 in complex with this compound to visualize the binding mode.
Materials:
-
Highly pure and concentrated Jak3 protein
-
This compound
-
Crystallization screens and reagents
Protocol:
-
Co-crystallize the Jak3 protein with this compound by mixing the protein and inhibitor and setting up crystallization trials using various precipitants, buffers, and salts.
-
Harvest suitable crystals and cryo-protect them.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using a known Jak3 structure.
-
Refine the model and build the inhibitor into the electron density map.
-
The final structure will reveal the precise orientation of this compound in the active site and confirm the covalent bond with Cys909.[10]
Conclusion
This compound is a highly potent and selective inhibitor of Jak3. Its chemical structure, featuring a cyanamide group, strongly suggests a covalent mechanism of action targeting the unique Cys909 residue within the Jak3 active site. This covalent interaction, preceded by non-covalent binding, likely contributes to its high potency and selectivity. The detailed experimental protocols and workflows provided in this guide offer a framework for the further characterization of this compound and other novel Jak3 inhibitors. A comprehensive understanding of the dual covalent and non-covalent binding nature of such compounds is paramount for the continued development of targeted therapies for a range of immune-mediated diseases and cancers.
References
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening Ligands by X-ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties and Solubility of a Janus Kinase 3 Inhibitor
This technical guide provides an in-depth overview of the physicochemical properties and solubility of a representative Janus Kinase 3 (JAK3) inhibitor, identified as JAK3/GSK-3β/PKCα Inhibitor (CAS 1260181-14-3). This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and pathway visualizations to support further research and application.
Physicochemical Properties
The fundamental physicochemical characteristics of the JAK3 inhibitor are crucial for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Core Data
A summary of the key physicochemical data for the JAK3/GSK-3β/PKCα Inhibitor is presented in the table below.
| Property | Value | Source |
| Chemical Name | 3-(5-(4-(2-Hydroxy-2-methyl-propionyl)-piperazin-1-yl)-2-trifluoromethyl-phenyl)-4-(1H-indol-3-yl)-pyrrole-2,5-dione | [1] |
| Synonym(s) | JAK3 Inhibitor XII, NIBR3049 | [1] |
| CAS Number | 1260181-14-3 | [1] |
| Molecular Formula | C₂₇H₂₅F₃N₄O₄ | [1] |
| Molecular Weight | 526.51 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Purity (by HPLC) | ≥95% | [1] |
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. The JAK3/GSK-3β/PKCα Inhibitor exhibits the following solubility characteristics.
| Solvent | Solubility | Notes | Source |
| DMSO | Soluble | Moisture-absorbing DMSO may reduce solubility; fresh DMSO is recommended. For another selective JAK3 inhibitor, a solubility of 70 mg/mL (199.78 mM) was reported. | [1][2] |
| Ethanol | 9 mg/mL | Data for a selective JAK3 inhibitor. | [2] |
| Water | Insoluble | Data for a selective JAK3 inhibitor. | [2] |
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of physicochemical properties and solubility.
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard approach for determining equilibrium solubility.[3][4]
Objective: To determine the equilibrium solubility of the JAK3 inhibitor in a specific buffer system.
Materials:
-
JAK3 inhibitor (solid form)
-
Buffer solution of desired pH (e.g., simulated gastric fluid, acetate buffer, simulated intestinal fluid)[3]
-
Incubator with orbital agitation[3]
-
0.45 µm filter units[3]
-
High-Performance Liquid Chromatography (HPLC) system for quantification[5]
Procedure:
-
Add an excess amount of the solid JAK3 inhibitor to a flask containing a known volume of the buffer solution to create a saturated solution.[3]
-
Place the flask in an incubator with orbital agitation at a controlled temperature (e.g., 37 ± 1 °C) and rotation speed (e.g., 100 rpm).[3][4]
-
Agitate the solution for a sufficient period to reach equilibrium (e.g., 24 to 48 hours).[6] The time to reach equilibrium should be confirmed by taking samples at different time points until the concentration is constant.[3]
-
Withdraw an aliquot of the suspension and immediately filter it through a 0.45 µm filter to remove undissolved solids.[3]
-
Quantify the concentration of the dissolved inhibitor in the filtrate using a validated HPLC method.[5]
-
Measure the pH of the solution at the beginning and end of the experiment.[3]
Caption: Workflow for Shake-Flask Solubility Determination.
JAK3 Signaling Pathway
JAK3 is a member of the Janus kinase family of non-receptor tyrosine kinases that are crucial for cytokine signaling.[7][8] It plays a key role in the development and function of the immune system.[9]
JAK3 is primarily expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors.[10][11] The binding of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21 to their receptors leads to the activation of receptor-associated JAKs.[12] Activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[12][13] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[13]
Caption: Simplified JAK3/STAT Signaling Pathway.
References
- 1. JAK3/GSK-3b/PKCa Inhibitor [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 13. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for a Selective Irreversible JAK3 Inhibitor in a Cell-Based Phosphorylation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal for cytokine signaling.[1] While most JAKs are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it a key target for treating autoimmune diseases and certain cancers with potentially fewer side effects.[2][3] JAK3 exclusively pairs with the common gamma chain (γc) of cytokine receptors, mediating signals for interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4][5] This signaling cascade proceeds through the JAK-STAT pathway.[2]
Selective JAK3 inhibitors have been developed to achieve targeted immunosuppression.[2] A common strategy for achieving high selectivity involves designing irreversible inhibitors that form a covalent bond with a unique cysteine residue (Cys-909) in the ATP-binding site of JAK3.[4][6] While the specific compound "Jak3-IN-7" is not prominently documented in the available literature, this protocol provides a detailed methodology for a representative, highly potent, and selective irreversible JAK3 inhibitor in a cell-based phosphorylation assay. The principles and steps outlined here are applicable to other covalent JAK3 inhibitors designed to target the Cys-909 residue.
Mechanism of Action: The JAK3-STAT Signaling Pathway
Cytokine binding to its receptor induces a conformational change, bringing the receptor-associated JAK1 and JAK3 proteins into close proximity.[1] This allows for their trans-phosphorylation and activation.[1] The activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which reside in the cytosol.[1] STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they function as transcription factors to regulate gene expression.[1][2] Selective irreversible JAK3 inhibitors block this cascade by covalently binding to the Cys-909 residue in the JAK3 active site, preventing ATP binding and subsequent phosphorylation events.[3][6]
Data Presentation: Potency and Selectivity
The efficacy of a JAK3 inhibitor is determined by its potency (IC50 or Ki values) and its selectivity over other kinases, particularly other JAK family members. Below is a summary of data for representative highly selective, irreversible JAK3 inhibitors.
Table 1: Biochemical Potency and Selectivity of Representative Irreversible JAK3 Inhibitors
| Compound Name | Target | Potency (IC50 / Ki) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. TYK2 | Reference(s) |
| Selective JAK3 inhibitor 1 | JAK3 | Ki: 0.07 nM | >4500-fold (Ki: 320 nM) | >10,500-fold (Ki: 740 nM) | Not specified | [7][8] |
| Z583 | JAK3 | IC50: 0.1 nM (Km ATP) | >100,000-fold | >100,000-fold | >100,000-fold | [3] |
| IC50: 10.84 nM (1 mM ATP) | >920-fold | >920-fold | >920-fold | [3] | ||
| FM-381 | JAK3 | IC50: 127 pM | ~400-fold | ~2,700-fold | ~3,600-fold | [8][9] |
Note: Potency can vary based on ATP concentration in the assay. Assays at physiological ATP concentrations (e.g., 1 mM) are more representative of the cellular environment.[3]
Table 2: Cellular Activity of Representative JAK3 Inhibitors
| Assay Type | Cell Type | Cytokine Stimulant | Measured Endpoint | Inhibitor Example | Potency (IC50) | Reference(s) |
| STAT5 Phosphorylation | Human CD4+ T cells | IL-2 | pSTAT5 | Compound 4/5 | <100 nM | [9] |
| Proliferation Assay | Ba/F3 cells (TEL-JAK3) | - | Cell Viability | Compound 9 | 69 nM | [4] |
| STAT5 Phosphorylation | Human PBMC | IL-7 | pSTAT5 | Selective JAK3 inhibitor 1 | >35-fold selective vs. IL-6/GM-CSF | [7][10] |
Experimental Protocol: Cell-Based JAK3 Phosphorylation Assay
This protocol details a method to assess the potency and selectivity of a JAK3 inhibitor by measuring the phosphorylation of its downstream target, STAT5, in response to cytokine stimulation in human immune cells.
Experimental Workflow
Materials and Reagents
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated human CD4+ T cells.
-
Inhibitor: Selective irreversible JAK3 inhibitor (e.g., Z583), dissolved in DMSO to create a 10 mM stock solution.
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Starvation Medium: RPMI-1640, 0.5% FBS.
-
Cytokine Stimulant: Recombinant Human IL-2 or IL-7 (stock at 10 µg/mL).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Antibodies:
-
Primary: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-total STAT5.
-
Secondary: HRP-conjugated anti-rabbit IgG.
-
-
Detection: Western Blotting equipment and reagents (SDS-PAGE gels, transfer membranes, ECL substrate) or a phospho-STAT5 ELISA kit.
-
Other: 96-well cell culture plates, DMSO, PBS, BCA Protein Assay Kit.
Detailed Methodology
Step 1: Cell Preparation and Seeding
-
Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or use cryopreserved primary CD4+ T cells.
-
Resuspend cells in complete culture medium.
-
Seed cells in a 96-well plate at a density of 0.5 - 1.0 x 10^6 cells/well.
-
Incubate for 2-4 hours at 37°C, 5% CO2 to allow cells to recover.
Step 2: Serum Starvation
-
Gently centrifuge the plate and aspirate the culture medium.
-
Wash cells once with PBS.
-
Add 100 µL of pre-warmed Starvation Medium to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2. This step reduces basal levels of STAT phosphorylation.
Step 3: Inhibitor Pre-incubation
-
Prepare serial dilutions of the JAK3 inhibitor in Starvation Medium. A typical concentration range would be 1 µM down to 1 pM. Include a DMSO-only vehicle control.
-
Carefully remove the medium from the cells and add 90 µL of the inhibitor dilutions (or vehicle) to the appropriate wells.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C, 5% CO2.[9]
Step 4: Cytokine Stimulation
-
Prepare a 10X working solution of IL-2 or IL-7 in Starvation Medium. A final concentration of 10-20 ng/mL is typically effective.
-
Add 10 µL of the 10X cytokine solution to each well (except for the unstimulated control wells, to which 10 µL of medium is added).
-
Incubate for 30 minutes at 37°C, 5% CO2.[9]
Step 5: Cell Lysis
-
Immediately stop the stimulation by placing the plate on ice.
-
Centrifuge the plate at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellets once with ice-cold PBS.
-
Add 50-100 µL of ice-cold Lysis Buffer to each well.
-
Pipette up and down to lyse the cells, then incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to fresh tubes.
Step 6: Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the concentration of all samples with Lysis Buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to prepare for Western Blotting.
Step 7: Detection by Western Blot
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-STAT5 (pSTAT5) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT5 to serve as a loading control.
Data Analysis
-
Quantify the band intensities for pSTAT5 and total STAT5 using densitometry software (e.g., ImageJ).
-
Normalize the pSTAT5 signal to the total STAT5 signal for each sample.
-
Plot the normalized pSTAT5 signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the pSTAT5 signal by 50%.
By following this protocol, researchers can effectively determine the cellular potency of selective JAK3 inhibitors and generate crucial data for drug development and mechanistic studies.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 3. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of a Selective JAK3 Inhibitor in Mouse Models
Disclaimer: The following application notes and protocols are a synthesis of information from various published studies on selective Janus kinase 3 (JAK3) inhibitors. The compound "Jak3-IN-7" is used as a representative name for a selective JAK3 inhibitor, and the data presented are a composite derived from publicly available information on similar molecules. Researchers should adapt these protocols based on the specific characteristics of their inhibitor and the experimental model.
Introduction
Janus kinase 3 (JAK3) is a tyrosine kinase predominantly expressed in hematopoietic cells and is crucial for cytokine signaling that governs the proliferation, differentiation, and activation of immune cells, particularly T-cells, B-cells, and Natural Killer (NK) cells.[1] Dysregulation of JAK3 signaling is implicated in various autoimmune diseases and hematological malignancies.[1] Consequently, selective inhibition of JAK3 is a promising therapeutic strategy. These application notes provide a comprehensive guide for the in vivo administration and dosing of a representative selective JAK3 inhibitor, "this compound," in mouse models for preclinical efficacy and pharmacokinetic studies.
Signaling Pathway
The JAK-STAT signaling pathway is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. JAK3 specifically pairs with JAK1 to mediate signaling for cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.
References
Western blot protocol for detecting p-STAT5 inhibition by Jak3-IN-7
An detailed protocol for a Western blot experiment designed to detect and quantify the inhibition of STAT5 phosphorylation by the specific inhibitor, Jak3-IN-7. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating the JAK/STAT signaling pathway.
Application Notes
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Cytokines and growth factors trigger the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins.[2] Specifically, Jak3 is often associated with cytokine receptors and plays a key role in the phosphorylation and activation of STAT5.[1][3] Activated, phosphorylated STAT5 (p-STAT5) dimerizes and translocates to the nucleus to act as a transcription factor.[2][4]
Aberrant activation of the Jak3-STAT5 axis is implicated in various diseases, including cancers and autoimmune disorders, making it a prime target for therapeutic intervention.[5][6] this compound is a chemical inhibitor designed to target Jak3. This protocol provides a robust method to evaluate the efficacy of this compound in blocking the Jak3-mediated phosphorylation of STAT5 in a cellular context using Western blotting. The assay quantifies the reduction in p-STAT5 levels relative to the total STAT5 protein, providing a clear measure of the inhibitor's potency.
JAK/STAT Signaling Pathway and Point of Inhibition
Caption: The JAK/STAT signaling cascade initiated by cytokine binding, leading to STAT5 phosphorylation.
Experimental Protocols
This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis to determine the extent of p-STAT5 inhibition.
Materials and Reagents
-
Cell Line: Human T-cell line (e.g., HuT-78, MT-2) or other appropriate cell line with an active Jak3/STAT5 pathway.
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Stimulant: Recombinant Human Interleukin-2 (IL-2) or Interleukin-7 (IL-7).[1]
-
Inhibitor: this compound (dissolved in DMSO).
-
Lysis Buffer: RIPA buffer or a specialized buffer for phospho-proteins is recommended.[7][8]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer (e.g., Laemmli).
-
Transfer: PVDF membrane, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking as it contains phosphoproteins (casein) that can increase background.[7]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Step-by-Step Procedure
-
Cell Culture and Plating:
-
Culture cells under standard conditions (37°C, 5% CO₂).
-
Seed cells in 6-well plates at a density that allows them to reach ~80% confluency on the day of the experiment.
-
-
Cell Treatment:
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal phosphorylation levels.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. Include a DMSO-only vehicle control.
-
Stimulate the cells with a pre-determined optimal concentration of a cytokine like IL-7 to induce STAT5 phosphorylation for a short period (e.g., 15-30 minutes).[1]
-
Include an unstimulated, untreated control well.
-
-
Protein Extraction (Cell Lysis):
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with freshly added inhibitors) to each well.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction and transfer to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
-
-
SDS-PAGE:
-
Prepare samples by adding Laemmli loading buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-STAT5 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Apply ECL detection reagent to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing:
-
To normalize p-STAT5 levels, the same membrane must be probed for total STAT5 and a loading control.
-
Strip the membrane using a mild stripping buffer.
-
Repeat the blocking and antibody incubation steps (from step 7) for the total STAT5 antibody, and subsequently for the GAPDH or β-actin antibody.
-
Western Blot Workflow Diagram
Caption: A streamlined workflow for the Western blot protocol, from cell treatment to data analysis.
Data Presentation
The bands obtained from the Western blot should be quantified using densitometry software (e.g., ImageJ). The intensity of the p-STAT5 band should be normalized first to the loading control (e.g., GAPDH) and then to the total STAT5 signal to account for any variations in protein loading or total protein levels.
Normalization Calculation: Normalized p-STAT5 = (Intensity of p-STAT5 Band) / (Intensity of Total STAT5 Band)
The results can be summarized in a table to clearly present the dose-dependent effect of this compound.
Table 1: Inhibition of STAT5 Phosphorylation by this compound
| Treatment Group | This compound Conc. (nM) | Normalized p-STAT5/Total STAT5 Ratio (Mean ± SD) | % Inhibition |
| Unstimulated Control | 0 | 0.05 ± 0.01 | N/A |
| Stimulated (Vehicle) | 0 | 1.00 ± 0.08 | 0% |
| Stimulated + Inhibitor | 10 | 0.72 ± 0.06 | 28% |
| Stimulated + Inhibitor | 50 | 0.45 ± 0.05 | 55% |
| Stimulated + Inhibitor | 100 | 0.21 ± 0.03 | 79% |
| Stimulated + Inhibitor | 500 | 0.08 ± 0.02 | 92% |
Data presented are hypothetical and for illustrative purposes. The 'Stimulated (Vehicle)' group is set as the 100% phosphorylation (0% inhibition) reference.
References
- 1. Interleukin-7 can induce the activation of Jak 1, Jak 3 and STAT 5 proteins in murine T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. IL-7-Mediated IL-7R-JAK3/STAT5 signalling pathway contributes to chemotherapeutic sensitivity in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospho-STAT5 alpha (Tyr694) Polyclonal Antibody (71-6900) [thermofisher.com]
- 5. Jak3, STAT3, and STAT5 inhibit expression of miR-22, a novel tumor suppressor microRNA, in cutaneous T-Cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional uncoupling of the Janus kinase 3-Stat5 pathway in malignant growth of human T cell leukemia virus type 1-transformed human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stratech.co.uk [stratech.co.uk]
- 8. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 11. Phospho-STAT5A (Tyr694)/STAT5B (Tyr699) antibody (28949-1-AP) | Proteintech [ptglab.com]
- 12. biocompare.com [biocompare.com]
Jak3-IN-7 preparation and working concentrations for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of Jak3-IN-7, a potent and selective inhibitor of Janus kinase 3 (JAK3), in cell culture experiments. The provided protocols and data will assist researchers in effectively utilizing this compound for studies related to immunology, oncology, and other fields where the JAK/STAT signaling pathway is of interest.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells. JAK3 associates with the common gamma chain (γc) of cytokine receptors, which is a shared component of the receptors for interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This restricted expression and specific signaling role make JAK3 an attractive therapeutic target for autoimmune diseases, transplant rejection, and certain hematological malignancies. This compound is a small molecule inhibitor designed to selectively target the ATP-binding site of JAK3, thereby blocking its kinase activity and downstream signaling events.
Chemical Properties and Preparation
Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁N₅O₂ | N/A |
| Molecular Weight | 375.42 g/mol | N/A |
| Solubility | Soluble in DMSO | [Generic supplier information] |
| Storage | Store powder at -20°C. Store stock solutions at -80°C. | [Generic supplier information] |
Stock Solution Preparation
It is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-treated DMSO
-
Sterile, polypropylene microcentrifuge tubes
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 3.75 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 10 minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use. When stored properly, the stock solution should be stable for at least 6 months.
Mechanism of Action: The JAK/STAT Signaling Pathway
This compound exerts its effects by inhibiting the phosphorylation cascade of the JAK/STAT signaling pathway. Upon cytokine binding to its receptor, the associated JAKs, including JAK3, become activated and phosphorylate each other and the receptor cytoplasmic tails. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression. By inhibiting JAK3, this compound specifically blocks the signaling of γc-family cytokines, leading to the suppression of downstream events such as STAT phosphorylation.
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Working Concentrations for Cell Culture
The optimal working concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. The following table provides a summary of typical working concentrations and IC₅₀ values for selective JAK3 inhibitors in various cell-based assays.
| Assay Type | Cell Line/Type | Typical Concentration Range | IC₅₀ | Reference |
| STAT5 Phosphorylation Inhibition | Human PBMCs | 10 nM - 1 µM | ~100 nM | [1] |
| STAT6 Phosphorylation Inhibition | Ramos B-cells | 10 nM - 1 µM | ~26 nM | [1] |
| Cell Proliferation/Viability | JAK3-dependent Ba/F3 cells | 10 nM - 10 µM | ~69 nM | [2] |
| T-cell Proliferation | Human T-cells | 100 nM - 10 µM | Not specified | [3] |
Note: The provided concentrations are for various selective JAK3 inhibitors and should be used as a starting point for optimization with this compound.
Experimental Protocols
The following are detailed protocols for common cell-based assays to assess the effects of this compound.
Protocol 1: Western Blotting for Phospho-STAT5 Inhibition
This protocol describes how to assess the inhibitory effect of this compound on cytokine-induced STAT5 phosphorylation.
Materials:
-
Cell line of interest (e.g., Human T-cells, Ba/F3 cells)
-
Complete cell culture medium
-
This compound
-
Cytokine (e.g., IL-2, IL-7)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT5, anti-total-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Caption: Western Blotting experimental workflow.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a 6-well plate and allow them to adhere or recover overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO vehicle control.
-
-
Cytokine Stimulation:
-
Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-2) for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT5 and total-STAT5 (typically overnight at 4°C). A loading control antibody (e.g., GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of phospho-STAT5.
-
Protocol 2: Cell Viability Assay (MTT or CCK-8)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Caption: Cell viability assay workflow.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Allow the cells to attach overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound to the wells. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT/CCK-8 Assay:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4]
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 3: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Caption: Apoptosis assay workflow.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Troubleshooting
-
Poor solubility of this compound: Ensure the use of anhydrous DMSO. Gentle warming can aid dissolution. Avoid using aqueous buffers to make high-concentration stock solutions.
-
High background in Western blots: Optimize blocking conditions (time, blocking agent) and antibody concentrations. Ensure adequate washing steps.
-
Variability in cell viability assays: Ensure consistent cell seeding density and proper mixing of reagents. Check for DMSO toxicity at high concentrations.
-
No inhibition of STAT phosphorylation: Confirm the activity of the cytokine used for stimulation. Ensure the pre-incubation time with this compound is sufficient. Verify the inhibitor's integrity.
These application notes and protocols provide a solid foundation for incorporating this compound into your research. Remember that optimization for your specific cell system and experimental conditions is always recommended for the best results.
References
Application of Jak3-IN-7 in a T-cell Proliferation Assay
For research use only. Not for use in diagnostic procedures.
Introduction
Janus kinase 3 (Jak3) is a member of the Janus family of protein tyrosine kinases, which are critical components of intracellular signaling pathways.[1][2] Unlike other Jaks which are ubiquitously expressed, Jak3 expression is primarily restricted to hematopoietic cells.[3] Jak3 plays a pivotal role in signal transduction from cytokine receptors that contain the common gamma chain (γc).[1][2][3] These cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, are essential for the proliferation, differentiation, and survival of T-cells, B-cells, and Natural Killer (NK) cells.[2][3]
The binding of a cytokine to its receptor leads to the activation of receptor-associated Jaks, including Jak3 and Jak1.[3][4] Activated Jaks then phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs).[2] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of genes involved in immune responses.[2][5] Given its crucial role in lymphocyte function, Jak3 has emerged as a significant therapeutic target for autoimmune diseases, transplant rejection, and hematological malignancies.[2][3]
Jak3-IN-7 is a potent and selective inhibitor of Jak3. By blocking the kinase activity of Jak3, this compound can effectively suppress cytokine-mediated T-cell proliferation. This application note provides a detailed protocol for utilizing this compound in a T-cell proliferation assay, a fundamental method for assessing the immunomodulatory potential of compounds.
Signaling Pathway
Caption: Jak3 Signaling Pathway Inhibition by this compound.
Experimental Protocols
T-cell Proliferation Assay Using CFSE Staining
This protocol describes the measurement of T-cell proliferation by monitoring the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
FACS buffer (PBS with 2% FBS)
-
96-well flat-bottom plates
Procedure:
-
T-cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Resuspend 1x10⁷ cells in 1 mL of pre-warmed PBS.
-
Add 1 µL of 5 mM CFSE stock solution (final concentration 5 µM) and mix immediately.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI 1640 medium.
-
-
Cell Plating and Treatment:
-
Resuspend the CFSE-labeled cells in complete RPMI 1640 medium at a concentration of 1x10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 50 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
-
T-cell Stimulation:
-
Add 50 µL of the T-cell stimulant (e.g., 4X concentrated PHA or anti-CD3/anti-CD28 antibodies) to each well.
-
Include unstimulated control wells (with and without inhibitor).
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and transfer them to FACS tubes.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data by gating on the lymphocyte population and examining the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a cell division.
-
Caption: Experimental Workflow for the T-cell Proliferation Assay.
Data Presentation
The inhibitory effect of this compound on T-cell proliferation can be quantified by determining the IC₅₀ value. This is the concentration of the inhibitor that causes a 50% reduction in cell proliferation compared to the stimulated control.
| Compound | Cell Type | Stimulant | Assay Method | Incubation Time | IC₅₀ (nM) [Representative] |
| This compound | Human PBMCs | anti-CD3/anti-CD28 | CFSE Dilution | 72 hours | 50 - 200 |
| Tofacitinib | Human PBMCs | IL-2 | pSTAT5 | 15 minutes | ~100 |
| PF-06651600 | Mouse T-cells | IL-2 | pSTAT5 | - | Low micromolar range |
Note: The IC₅₀ value for this compound is a representative value based on the potency of other selective Jak3 inhibitors. The actual value should be determined experimentally.
Conclusion
This compound is a valuable research tool for studying the role of the Jak3 signaling pathway in immune cell function. The provided protocol for a T-cell proliferation assay offers a robust method to evaluate the immunosuppressive activity of this compound and similar compounds. This assay is crucial in the preclinical development of novel therapies for a range of immunological disorders.
References
- 1. Frontiers | Supraphysiological Levels of IL-2 in Jak3-Deficient Mice Promote Strong Proliferative Responses of Adoptively Transferred Naive CD8+ T Cells [frontiersin.org]
- 2. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. longdom.org [longdom.org]
- 4. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for Jak3-IN-7 in In Vitro Kinase Activity Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical mediators of cytokine signaling.[1][2] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[2] While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells and is essential for the development and function of lymphocytes, including T cells, B cells, and natural killer (NK) cells.[3][4] JAK3 associates with the common gamma chain (γc) of cytokine receptors, and its activation is crucial for signaling pathways initiated by interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3][4][5] Dysregulation of the JAK3 signaling pathway has been implicated in various autoimmune diseases, inflammatory conditions, and cancers.[2][4] Consequently, selective inhibition of JAK3 is a promising therapeutic strategy for these disorders.[4]
This document provides detailed application notes and protocols for the use of Jak3-IN-7, a representative Janus Kinase 3 inhibitor, in in vitro kinase activity screening assays. These assays are fundamental for determining the potency and selectivity of inhibitory compounds and are a critical step in the drug discovery process.[6][7]
Jak3 Signaling Pathway
The JAK3 signaling cascade is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs.[1] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8] Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in immune cell proliferation, differentiation, and survival.[9]
Figure 1. Simplified JAK3 signaling pathway and the inhibitory action of this compound.
Quantitative Data for Representative JAK3 Inhibitors
While specific data for "this compound" is not widely available in public literature, the following table summarizes the in vitro inhibitory activities of several well-characterized JAK3 inhibitors against a panel of kinases. This data is representative of what would be generated in kinase screening assays.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Other Kinases IC50 (nM) | Assay Format | Reference |
| Tofacitinib | 112 | 20 | 1 | >10000 | - | Enzymatic | [2][7] |
| PRN371 | >1000 | 378 | 1 | 282 | ARK5, CLK4 (>90% inhibition at 100 nM) | Cell-free enzymatic | [10] |
| Compound 9 | 896 | 1050 | 4.9 | >10000 | FLT3 (13), TTK (49), BLK (157), TXK (36) | Z'-Lyte | [2][11] |
| TK4g | - | 12.61 | 15.80 | - | - | Kinase Assay | [12] |
Experimental Protocols
The following are detailed protocols for common in vitro kinase activity screening assays that can be utilized to evaluate the potency and selectivity of this compound.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The luminescent signal is directly proportional to kinase activity.[4][13]
Experimental Workflow:
Figure 2. Workflow for the ADP-Glo™ Kinase Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT.[13]
-
Dilute the JAK3 enzyme, substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP to their final desired concentrations in the 1X Kinase Buffer.
-
Prepare a serial dilution of this compound in 1X Kinase Buffer with a final DMSO concentration not exceeding 1%.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the this compound dilution or vehicle (DMSO).
-
Add 2 µl of the diluted JAK3 enzyme.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate the plate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is stable for up to 3 hours.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.
-
LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibitors that bind to the ATP site of the kinase will displace the tracer, resulting in a decrease in the FRET signal.[1]
Protocol:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).[3]
-
Prepare a serial dilution of this compound in 1X Kinase Buffer A with a final DMSO concentration of 1%.
-
Prepare a solution of JAK3 kinase and a Europium-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a solution of the Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer A.
-
-
Binding Reaction:
-
In a 384-well plate, add 5 µl of the this compound dilution or vehicle.
-
Add 5 µl of the kinase/antibody solution to all wells.
-
Add 5 µl of the tracer solution to all wells.
-
-
Incubation and Data Acquisition:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
-
Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 value of this compound.
-
Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a FRET-based assay that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.[14]
Protocol:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).
-
Prepare a 4X solution of ATP in 1X Kinase Buffer.
-
Prepare a 2X solution of the FRET peptide substrate and JAK3 kinase in 1X Kinase Buffer.
-
Prepare a serial dilution of this compound in 1X Kinase Buffer with 4% DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µl of the this compound dilution or vehicle.
-
Add 5 µl of the 2X kinase/peptide mixture.
-
Initiate the reaction by adding 2.5 µl of the 4X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Development Reaction:
-
Add 5 µl of the Development Reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader using an excitation wavelength of 400 nm and measuring the emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Calculate the emission ratio (445 nm / 520 nm) and the percent phosphorylation.
-
Determine the IC50 value of this compound.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the in vitro evaluation of Jak3 inhibitors like this compound. The choice of assay will depend on the specific research needs, available instrumentation, and the stage of the drug discovery process. By employing these standardized methods, researchers can accurately determine the potency and selectivity of novel JAK3 inhibitors, facilitating the development of new therapeutics for a range of immune-mediated diseases.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. promega.com [promega.com]
- 7. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK3 Inhibitor VII, AD412 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Utilizing Jak3-IN-7 in Human Peripheral Blood Mononuclear Cell (PBMC) Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Jak3-IN-7, a potent and selective Janus kinase 3 (Jak3) inhibitor, in human peripheral blood mononuclear cell (PBMC) cultures. The protocols outlined below cover PBMC isolation and culture, preparation of this compound, and various assays to assess its biological effects, including inhibition of cytokine-induced signaling, cell proliferation, and cytotoxicity.
Introduction to this compound
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that are essential for immune cell development, proliferation, and function.[1] The JAK family consists of four members: Jak1, Jak2, Jak3, and Tyk2.[2] Jak3 is predominantly expressed in hematopoietic cells and is crucial for signaling through the common gamma chain (γc) shared by several interleukin (IL) receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] This restricted expression pattern makes Jak3 an attractive therapeutic target for autoimmune diseases and organ transplant rejection.[3] this compound is a potent and selective inhibitor of Jak3, making it a valuable tool for studying the role of the Jak3 signaling pathway in immune regulation.
Data Presentation
The following tables summarize key quantitative data for the experimental protocols described in this document.
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog No. | Storage |
| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 | Room Temperature |
| RPMI 1640 Medium | Gibco | 11875093 | 2-8°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| L-Glutamine | Gibco | 25030081 | -20°C |
| This compound | Selleck Chemicals | S8684 | -20°C |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room Temperature |
| Recombinant Human IL-2 | R&D Systems | 202-IL | -20°C |
| Recombinant Human IL-4 | R&D Systems | 204-IL | -20°C |
| Anti-human pSTAT5 (pY694) Ab | Cell Signaling | 9359 | 4°C |
| Anti-human pSTAT6 (pY641) Ab | Cell Signaling | 56554 | 4°C |
| CFSE Cell Division Tracker Kit | BioLegend | 423801 | -20°C |
| MTT Cell Proliferation Assay Kit | Abcam | ab211091 | -20°C |
| LDH Cytotoxicity Assay Kit | Thermo Fisher | 88953 | 4°C |
Table 2: Recommended Experimental Parameters
| Parameter | Value | Notes |
| PBMC Seeding Density | 1 x 10^6 cells/mL | For most assays. |
| This compound Stock Solution | 10 mM in DMSO | Store at -20°C. |
| This compound Working Concentration | 0.1 - 10 µM (Dose-response recommended) | Final DMSO concentration should be ≤ 0.1%.[4][5][6] |
| IL-2 Stimulation | 10-100 ng/mL | For pSTAT5 analysis.[7][8] |
| IL-4 Stimulation | 20-50 ng/mL | For pSTAT6 analysis.[9][10] |
| Cytokine Stimulation Time | 15-30 minutes | For pSTAT analysis.[7][11] |
| Proliferation Assay Duration | 72-96 hours | |
| Cytotoxicity Assay Duration | 24 hours |
Experimental Protocols
Protocol 1: Isolation of Human PBMCs
This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer 20 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing of the layers.[12]
-
Centrifuge at 450 x g for 30 minutes at room temperature with the brake off.[12]
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the cells by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at 4°C.[12]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Count viable cells using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
Caption: Workflow for human PBMC isolation.
Protocol 2: Preparation and Application of this compound
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it in complete RPMI 1640 medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10 µM) to determine the optimal concentration for your specific assay. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.[4][5][6] A vehicle control (DMSO alone) should be included in all experiments.
-
Application to PBMCs: Add the prepared working solutions of this compound or vehicle control to the PBMC culture and incubate for the desired period before stimulation or analysis. A pre-incubation time of 1-2 hours is generally sufficient for the inhibitor to enter the cells.
Protocol 3: Cytokine Stimulation and Western Blotting for pSTAT5/pSTAT6
This protocol assesses the inhibitory effect of this compound on the phosphorylation of STAT5 and STAT6 downstream of IL-2 and IL-4 signaling, respectively.
-
Seed 1 x 10^6 PBMCs per well in a 24-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Stimulate the cells with either recombinant human IL-2 (10-100 ng/mL) for pSTAT5 analysis or IL-4 (20-50 ng/mL) for pSTAT6 analysis for 15-30 minutes at 37°C.[7][9][10][11]
-
Immediately after stimulation, place the plate on ice and harvest the cells.
-
Wash the cells once with ice-cold PBS and lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT5 or pSTAT6 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total STAT5/STAT6 and a loading control (e.g., β-actin or GAPDH).
Caption: Jak3 signaling pathway and the inhibitory action of this compound.
Protocol 4: PBMC Proliferation Assay (CFSE-based)
This assay measures the effect of this compound on T-cell proliferation in response to stimulation.
-
Label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Seed 1 x 10^6 CFSE-labeled PBMCs per well in a 96-well plate.
-
Add various concentrations of this compound or vehicle control.
-
Stimulate the cells with anti-CD3/CD28 beads or phytohemagglutinin (PHA) at a pre-determined optimal concentration.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the lymphocyte population and measure the dilution of CFSE fluorescence as an indicator of cell division.
Protocol 5: Cytotoxicity Assay (LDH Release)
This assay determines the potential cytotoxic effects of this compound on PBMCs.
-
Seed 1 x 10^5 PBMCs per well in a 96-well plate.
-
Add various concentrations of this compound or vehicle control. Include a positive control for cytotoxicity (e.g., lysis buffer provided in the kit).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Measure the release of lactate dehydrogenase (LDH) into the culture supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Caption: General experimental workflow for assessing this compound in PBMCs.
Concluding Remarks
These application notes provide a comprehensive framework for investigating the effects of this compound in human PBMC cultures. Researchers should optimize the specific concentrations of this compound and stimulating agents for their experimental system. The provided protocols and diagrams serve as a detailed guide for designing and executing robust experiments to elucidate the role of Jak3 in immune cell function.
References
- 1. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Genome Wide Mapping Reveals PDE4B as an IL-2 Induced STAT5 Target Gene in Activated Human PBMCs and Lymphoid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IL-6 augments IL-4-induced polarization of primary human macrophages through synergy of STAT3, STAT6 and BATF transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy Testing of Jak3-IN-7 in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signal transduction through the JAK-STAT pathway.[1] This pathway is integral to a wide range of cellular processes, including proliferation, differentiation, and immune responses.[2] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is predominantly restricted to hematopoietic cells, making it a compelling target for therapeutic intervention in hematological malignancies and autoimmune diseases.[3][4]
Dysregulation of the JAK-STAT signaling pathway is frequently implicated in the pathogenesis of various cancers.[5] Specifically, activating mutations and aberrant activation of JAK3 have been identified in several hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and natural killer/T-cell lymphoma.[6][7] This has spurred the development of selective JAK3 inhibitors as a promising therapeutic strategy.
Jak3-IN-7 is a potent and selective inhibitor of JAK3. By targeting the ATP-binding site of the JAK3 kinase domain, this compound effectively blocks its enzymatic activity, thereby inhibiting the phosphorylation and activation of downstream STAT proteins.[8] This disruption of the JAK3-STAT signaling cascade can lead to the suppression of tumor cell proliferation and survival. These application notes provide a comprehensive overview of the in vivo efficacy testing of this compound in xenograft tumor models, offering detailed protocols for researchers in the field of oncology drug development.
Signaling Pathway
The JAK3 signaling cascade is initiated by the binding of cytokines, such as interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), to their cognate receptors on the cell surface.[8] This binding event brings the receptor-associated JAK3 proteins into close proximity, leading to their trans-activation via phosphorylation. Activated JAK3 then phosphorylates specific tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[9] Upon recruitment, STATs are themselves phosphorylated by JAK3, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation, survival, and differentiation.[10]
Caption: A diagram of the Jak3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Line and Culture
A human T-cell acute lymphoblastic leukemia (T-ALL) cell line harboring a known activating JAK3 mutation (e.g., Jurkat) is recommended for this study. The cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models
Female athymic nude mice (nu/nu), 6-8 weeks of age, are to be used for the xenograft studies. All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) in a certified animal facility.
Xenograft Tumor Implantation
-
Harvest Jurkat cells during the exponential growth phase.
-
Resuspend the cells in sterile, serum-free RPMI-1640 medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume should be measured twice weekly using digital calipers and calculated using the formula: (Length x Width^2) / 2.
Experimental Workflow
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 3. JAK-STAT signaling in cancer: From cytokines to non-coding genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Research and Development of JAK3 Drug Targets [synapse.patsnap.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. JAK3 | Cancer Genetics Web [cancer-genetics.org]
- 7. longdom.org [longdom.org]
- 8. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results with Jak3-IN-7 in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results when using the JAK3 inhibitor, Jak3-IN-7, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets Janus kinase 3 (JAK3).[1][2] JAK3 is a tyrosine kinase crucial for signaling pathways initiated by cytokines that use the common gamma chain (γc) receptor subunit.[1][2][3] These cytokines include interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are vital for the development, proliferation, and function of lymphocytes such as T cells, B cells, and Natural Killer (NK) cells.[1][2][3] By inhibiting JAK3, this compound blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins, which in turn prevents the translocation of STATs to the nucleus to regulate gene expression involved in immune responses.[1][2][4]
Q2: In which cellular assays is this compound typically used?
This compound is commonly used in a variety of cellular assays to investigate its inhibitory effect on the JAK3 signaling pathway. These assays include:
-
Western Blotting: To detect the phosphorylation status of JAK3 and downstream STAT proteins (e.g., p-STAT5, p-STAT6) in response to cytokine stimulation.
-
Flow Cytometry: For intracellular staining to quantify the phosphorylation of STAT proteins in specific cell populations.[5]
-
Cell Proliferation Assays: To assess the impact of this compound on the proliferation of cytokine-dependent immune cells.[6]
-
Luciferase Reporter Assays: To measure the transcriptional activity of STAT proteins by using a reporter gene under the control of a STAT-responsive promoter.[7]
-
Kinase Activity Assays: In vitro assays to determine the direct inhibitory effect of the compound on purified JAK3 enzyme activity.[8][9][10]
Q3: What are the known off-target effects of some JAK3 inhibitors?
While some inhibitors are designed for high selectivity, many, particularly earlier generation compounds, exhibit off-target effects by inhibiting other kinases.[7][11] For instance, some JAK3 inhibitors have been found to inhibit other members of the JAK family (JAK1, JAK2, TYK2) or even unrelated kinases like the EGF receptor family.[7][11] This lack of selectivity can lead to unexpected cellular effects and potential side effects in clinical applications, such as anemia due to JAK2 inhibition.[12] It is crucial to consider the selectivity profile of the specific inhibitor being used when interpreting experimental results.[7]
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) is a common issue that can arise from several factors related to assay conditions and inhibitor properties.
| Potential Cause | Recommended Solution |
| Inconsistent ATP Concentration | The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay.[13][14] Ensure that the ATP concentration is consistent across all experiments and ideally close to the Michaelis constant (Km) of the enzyme for more comparable results.[13] |
| Variable Enzyme/Cell Concentration | Variations in the concentration of the kinase or the number of cells used can affect the inhibitor-to-target ratio, leading to shifts in IC50 values.[13] Standardize enzyme concentrations in biochemical assays and cell seeding densities in cellular assays. |
| Inhibitor Solubility and Stability | Poor solubility of this compound in aqueous assay buffers can lead to an overestimation of the IC50 value.[15] Prepare fresh stock solutions in a suitable solvent like DMSO and ensure the final solvent concentration is low and consistent across all wells.[16] Evaluate the stability of the compound under your specific experimental conditions (e.g., temperature, incubation time). |
| Different Assay Formats | IC50 values can differ significantly between biochemical assays (using purified enzymes) and cellular assays due to factors like cell permeability, metabolism, and off-target effects within the cell.[17] Be consistent with the assay format when comparing results. |
Issue 2: Weaker Than Expected Inhibition of Downstream Signaling
Observing a weaker-than-expected effect on the phosphorylation of downstream targets like STAT5 or STAT6 can be perplexing.
| Potential Cause | Recommended Solution |
| Suboptimal Cytokine Stimulation | Insufficient or inconsistent cytokine stimulation will result in a low baseline of STAT phosphorylation, making it difficult to observe a significant inhibitory effect. Determine the optimal cytokine concentration and stimulation time to achieve a robust and reproducible phosphorylation signal. |
| Cell Health and Passage Number | The responsiveness of cells to cytokine stimulation can decline with high passage numbers or poor culture conditions. Use cells within a defined passage number range and ensure they are healthy and viable before starting the experiment. |
| Redundant Signaling Pathways | In some cell types, other kinases or signaling pathways may compensate for the inhibition of JAK3, leading to a dampened effect on downstream targets. Investigate the presence of alternative signaling pathways in your specific cell model. |
| Incorrect Timing of Inhibitor Treatment | The timing of inhibitor addition relative to cytokine stimulation is critical. Pre-incubating the cells with this compound before adding the cytokine is generally recommended to allow for target engagement. Optimize the pre-incubation time for your specific cell type and assay. |
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
It is not uncommon to observe a potent inhibitory effect in a biochemical assay with purified JAK3, but a much weaker effect in a cellular context.
| Potential Cause | Recommended Solution |
| Poor Cell Permeability | The compound may not efficiently cross the cell membrane to reach its intracellular target. Consider using cell lines with known permeability characteristics or perform experiments to assess the compound's uptake. |
| Efflux by Cellular Pumps | The inhibitor may be actively transported out of the cell by efflux pumps such as P-glycoprotein, reducing its intracellular concentration. This can be tested by co-incubating with known efflux pump inhibitors. |
| Metabolic Instability | The compound may be rapidly metabolized by the cells into an inactive form. The metabolic stability of the inhibitor can be assessed using liver microsome stability assays.[18] |
| Plasma Protein Binding | In cellular assays containing serum, the inhibitor can bind to plasma proteins, reducing the free concentration available to inhibit the target. Consider reducing the serum concentration during the inhibitor treatment period or using serum-free media if possible. |
Visualizing Key Experimental Concepts
To aid in understanding the experimental design and troubleshooting logic, the following diagrams illustrate the JAK3 signaling pathway, a typical experimental workflow for assessing inhibitor efficacy, and a troubleshooting decision tree.
Caption: The JAK3-STAT signaling cascade and the point of inhibition by this compound.
Caption: A generalized experimental workflow for evaluating this compound in a cellular assay.
Caption: A decision tree to guide the troubleshooting process for inconsistent results.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT5 Inhibition
This protocol describes how to assess the inhibition of IL-2-induced STAT5 phosphorylation by this compound in a T-cell line (e.g., Kit225).
-
Cell Culture: Culture Kit225 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% Penicillin-Streptomycin, and 20 ng/mL IL-2.
-
Cell Preparation: One day before the experiment, wash the cells three times with PBS to remove residual IL-2 and culture them in IL-2-free medium.
-
Inhibitor Treatment: Seed the cells at a density of 1 x 10^6 cells/mL in a 6-well plate. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells with 20 ng/mL of recombinant human IL-2 for 15-30 minutes at 37°C.
-
Cell Lysis: Immediately place the plate on ice, pellet the cells by centrifugation, and wash once with ice-cold PBS. Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-STAT5 signal to the total STAT5 signal and/or the loading control. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, cytokine-stimulated control.
Protocol 2: Flow Cytometry for Phospho-STAT6 Inhibition
This protocol details the measurement of IL-4-induced STAT6 phosphorylation inhibition by this compound in a monocytic cell line (e.g., THP-1).[3]
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Inhibitor Treatment: Aliquot approximately 5 x 10^5 cells per tube. Pre-treat the cells with a dilution series of this compound or a vehicle control for 1 hour at 37°C.
-
Cytokine Stimulation: Add recombinant human IL-4 to a final concentration of 50 ng/mL and incubate for 15 minutes at 37°C.
-
Fixation: Immediately fix the cells by adding an equal volume of pre-warmed Fixation Buffer (e.g., BD Cytofix) and incubate for 10 minutes at 37°C.
-
Permeabilization: Wash the cells with PBS and then permeabilize by adding ice-cold Perm Buffer III (e.g., BD Phosflow) and incubating on ice for 30 minutes.
-
Staining: Wash the cells twice with staining buffer (PBS with 2% FBS). Resuspend the cells in staining buffer containing a fluorescently-conjugated anti-phospho-STAT6 (Tyr641) antibody and incubate for 1 hour at room temperature in the dark.
-
Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire the data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest and determine the median fluorescence intensity (MFI) of the phospho-STAT6 signal for each condition. Calculate the percentage of inhibition based on the reduction in MFI compared to the vehicle-treated, IL-4-stimulated control.
References
- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK3 deficiency caused by a homozygous synonymous exonic mutation that creates a dominant splice site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. longdom.org [longdom.org]
- 12. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. JAK3 Inhibitor VII, AD412 [sigmaaldrich.com]
- 17. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Jak3-IN-7 concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Jak3-IN-7, a covalent inhibitor of Janus kinase 3. The information herein is designed to help you optimize its concentration to achieve maximal on-target efficacy while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a targeted covalent inhibitor of Janus kinase 3 (JAK3). It functions by forming an irreversible covalent bond with a specific cysteine residue (Cys909) located in the ATP-binding site of JAK3. This unique cysteine is not present in other JAK family members (JAK1, JAK2, TYK2), which provides a basis for its selectivity. By covalently modifying its target, this compound effectively blocks the kinase activity of JAK3, thereby inhibiting the downstream signaling cascade of the JAK-STAT pathway. This pathway is crucial for the signaling of several cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are pivotal for lymphocyte development and function.
Q2: Why is it critical to optimize the concentration of this compound?
A2: Optimizing the concentration of this compound is crucial for several reasons:
-
Maximizing On-Target Efficacy: Using a concentration that is too low may result in incomplete inhibition of JAK3, leading to inconclusive or misleading experimental results.
-
Minimizing Off-Target Effects: While designed for selectivity, at higher concentrations, this compound may inhibit other kinases, particularly those that also possess a reactive cysteine in a similar location or have a high degree of structural similarity in the ATP-binding pocket.[1] Such off-target inhibition can lead to confounding experimental outcomes and potential cellular toxicity.
-
Avoiding Cellular Toxicity: Excessive concentrations of any compound, including targeted inhibitors, can induce non-specific cytotoxicity, impacting cell health and viability, which can interfere with the interpretation of experimental data.
Q3: What are the known off-target effects of this compound and at what concentrations do they typically occur?
A3: A close analog of this compound (often referred to as compound 9 in literature) has been profiled against a broad panel of kinases to determine its selectivity.[1] While it is highly selective for JAK3, some off-target activity has been observed, generally at concentrations significantly higher than its IC50 for JAK3. The table below summarizes the inhibitory activity against JAK3 and key off-target kinases. It is advisable to work with concentrations as close to the cellular IC50 for JAK3 as possible to maintain selectivity.
Data Presentation: Kinase Selectivity Profile of a this compound Analog
| Kinase Target | IC50 (nM) - Biochemical Assay | Cellular IC50 (nM) - Ba/F3 cells | Notes |
| JAK3 | 4.8 | 69 | Primary Target |
| JAK1 | 896 | >3000 | >180-fold selectivity over JAK1 in biochemical assays. |
| JAK2 | 1050 | >3000 | >200-fold selectivity over JAK2 in biochemical assays. |
| TYK2 | >10000 | Not determined | High selectivity over TYK2. |
| FLT3 | 13 | Not determined | Potential off-target. |
| TXK | 36 | Not determined | Potential off-target. |
| TTK | 49 | Not determined | Potential off-target; inhibition may lead to decreased cell viability.[1] |
| BTK | 794 | Not determined | Lower potential for off-target inhibition. |
| ITK | 1070 | Not determined | Lower potential for off-target inhibition. |
| EGFR (WT) | 409 | Not determined | Moderate potential for off-target inhibition at higher concentrations. |
Data is for a close analog of this compound (compound 9) as reported in scientific literature.[1] IC50 values can vary depending on assay conditions.
Experimental Protocols
To determine the optimal concentration of this compound for your specific cell type and experimental question, it is essential to perform a dose-response experiment. The following protocols outline key experiments to assess the on-target activity and cellular effects of this compound.
Protocol 1: Determining the Optimal Concentration using a Phospho-STAT5 (pSTAT5) Western Blot Assay
This protocol allows for the assessment of this compound's ability to inhibit IL-2-induced STAT5 phosphorylation, a direct downstream event of JAK3 activation. To assess selectivity, a parallel experiment using a cytokine that signals through other JAKs (e.g., IL-3 for JAK2) can be performed.
Materials:
-
T-cell line (e.g., Jurkat, CTLL-2) or primary T-cells
-
This compound (stock solution in DMSO)
-
Recombinant Human IL-2
-
Recombinant Human IL-3 (for selectivity testing)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-total STAT5, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Starvation:
-
Culture T-cells to a sufficient density.
-
Prior to the experiment, wash the cells with PBS and resuspend them in serum-free or low-serum medium for 4-6 hours to reduce basal signaling.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested starting range is 1 nM to 10 µM. Include a DMSO vehicle control.
-
Pre-incubate the cells with the different concentrations of this compound or DMSO for 1-2 hours at 37°C. The optimal pre-incubation time for a covalent inhibitor may need to be determined empirically.
-
-
Cytokine Stimulation:
-
Stimulate the cells with an optimal concentration of IL-2 (e.g., 10-20 ng/mL) for 15-30 minutes at 37°C to induce STAT5 phosphorylation. Include an unstimulated control.
-
For selectivity assessment, stimulate a parallel set of inhibitor-treated cells with IL-3.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysates by centrifugation at high speed for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total STAT5 and the loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-STAT5 and total STAT5. Normalize the phospho-STAT5 signal to the total STAT5 signal. Plot the normalized phospho-STAT5 levels against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Washout Experiment to Confirm Irreversible Inhibition
This experiment helps to confirm that this compound is acting as an irreversible inhibitor in your cellular system.
Procedure:
-
Treat cells with a concentration of this compound that gives maximal inhibition (e.g., 5-10 times the IC50) for 1-2 hours.
-
For the "washout" group, pellet the cells, remove the inhibitor-containing medium, and wash the cells 2-3 times with fresh, warm culture medium.
-
Resuspend the "washout" group in fresh medium and incubate for a defined period (e.g., 4, 8, or 24 hours) to allow for potential recovery of signaling.
-
The "no washout" group remains in the inhibitor-containing medium for the duration of the experiment.
-
After the respective incubation times, stimulate the cells with IL-2 and assess STAT5 phosphorylation as described in Protocol 1.
Expected Outcome: If this compound is acting irreversibly, the inhibition of STAT5 phosphorylation should be sustained in the "washout" group, as new JAK3 protein synthesis would be required to restore signaling. In contrast, a reversible inhibitor's effect would be diminished after washout.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in Western blot for pSTAT5 | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of wash steps. |
| No or weak pSTAT5 signal upon IL-2 stimulation | - IL-2 is inactive- Cells are not responsive- Insufficient stimulation time- Lysates prepared without phosphatase inhibitors | - Test the activity of the IL-2 stock.- Ensure the cell line is known to respond to IL-2.- Optimize the IL-2 concentration and stimulation time.- Always use fresh lysis buffer with phosphatase inhibitors. |
| Inconsistent results between experiments | - Variation in cell density or growth phase- Inconsistent inhibitor incubation times- Degradation of this compound stock solution | - Standardize cell seeding density and use cells in the logarithmic growth phase.- For covalent inhibitors, the pre-incubation time is critical; ensure it is consistent.- Aliquot the this compound stock to avoid repeated freeze-thaw cycles. |
| This compound shows lower than expected potency in cells | - Poor cell permeability- High intracellular ATP concentration competing for binding- Rapid degradation of the compound in culture medium | - Consider using a different cell line or permeabilization agent if appropriate for the assay.- Acknowledge that cellular IC50 values are often higher than biochemical IC50s.[1] |
| Observed cytotoxicity at expected effective concentrations | - Off-target effects of this compound- The targeted pathway is essential for cell survival | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the functional assay.- Lower the concentration of this compound and/or reduce the treatment duration.- Confirm that the cytotoxicity is on-target by using a less active analog of the inhibitor as a negative control. |
| Difficulty confirming covalent inhibition | - The effect of the inhibitor is reversible in the cellular context- Rapid protein turnover | - Perform a washout experiment (Protocol 2).- Measure the rate of inhibition (k_inact/K_I) in a biochemical assay if possible. |
Visualizations
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the cellular IC50 of this compound.
Caption: A logical approach to troubleshooting experimental results with this compound.
References
Addressing Jak3-IN-7 stability and degradation in experimental buffers
Disclaimer: The following information is provided for a representative Janus Kinase 3 (JAK3) inhibitor, referred to as "Jak3-IN-7". As a specific compound with this name is not widely documented, this guide is based on the known properties of other well-characterized JAK3 inhibitors and general principles for handling small molecule kinase inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
1. What are the general solubility and storage recommendations for this compound?
Most small molecule kinase inhibitors, including those targeting JAK3, are hydrophobic. They typically exhibit good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) but have limited aqueous solubility.
-
Solubility: this compound is expected to be soluble in DMSO. For example, some known JAK3 inhibitors can be dissolved in DMSO at concentrations up to 70 mg/mL.[1] It is also often soluble in other organic solvents like methanol.[2] Aqueous solubility is generally low.
-
Storage of Powder: The solid (powder) form of the inhibitor should be stored at -20°C for long-term stability, with some suppliers indicating stability for up to 3 years or more under these conditions.[1][2][3]
-
Storage of Stock Solutions: Concentrated stock solutions in DMSO should be stored at -80°C in small aliquots to minimize freeze-thaw cycles.[3]
2. How should I prepare my stock and working solutions of this compound?
Proper preparation is critical to ensure the inhibitor is fully dissolved and active.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the powder in fresh, high-quality, anhydrous DMSO. Ensure the powder is completely dissolved by vortexing. Moisture-absorbing DMSO can reduce the solubility of the compound.[1]
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the DMSO stock solution into your aqueous experimental buffer. It is crucial to perform serial dilutions to prevent the inhibitor from precipitating. Avoid preparing large volumes of low-concentration aqueous solutions for long-term storage, as they are more prone to degradation and adsorption to plasticware.
3. My this compound seems to lose activity in my kinase assay buffer. What could be the cause?
Loss of activity in aqueous buffers can be due to several factors related to stability and degradation. Key aspects to consider are the buffer's composition and the experimental conditions.
-
pH: The stability of small molecule inhibitors can be highly pH-dependent. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis or other chemical modifications that inactivate the compound. Most kinase assays are performed at a physiological pH (around 7.4) to ensure both enzyme and inhibitor stability.[4]
-
Reducing Agents (DTT, β-mercaptoethanol): Reducing agents like Dithiothreitol (DTT) are often included in kinase assays to maintain the kinase in an active, reduced state. However, for covalent inhibitors that target cysteine residues, DTT can compete with the target cysteine on the kinase, thereby reducing the inhibitor's apparent potency.[5] Even for non-covalent inhibitors, DTT can sometimes interact with the compound, although this is less common.[2][6]
-
Temperature: Kinase inhibitors can have temperature-dependent stability. While assays are often run at room temperature or 37°C, prolonged incubation at higher temperatures can accelerate degradation.[1][3][7] It's also important to note that inhibitor binding affinity itself can be temperature-sensitive.[1][3]
-
Light Exposure: Some small molecules are photosensitive and can degrade upon exposure to light.[8] It is good practice to prepare and handle inhibitor solutions in low-light conditions and store them in amber vials or tubes wrapped in foil.
4. Can other components in my buffer, like BSA or detergents, affect this compound?
Yes, other common additives can influence the effective concentration and stability of your inhibitor.
-
Bovine Serum Albumin (BSA): BSA is often included in kinase assays to prevent the enzyme from sticking to reaction tubes and to stabilize it. However, BSA can bind to small hydrophobic molecules, which can reduce the free concentration of your inhibitor available to interact with JAK3. This effect is generally concentration-dependent.
-
Detergents (e.g., Tween-20, Triton X-100): Detergents are used to prevent aggregation and nonspecific binding. Similar to BSA, they can form micelles that may sequester the inhibitor, potentially lowering its effective concentration.
5. How can I tell if my this compound has degraded?
Detecting degradation often requires a combination of observational and analytical methods.
-
Visual Inspection: Look for signs of precipitation (cloudiness or visible particles) in your stock or working solutions.
-
Activity Assay: A progressive loss of inhibitory activity in your assay over time, using a consistent and reliable experimental setup, is a strong indicator of degradation.
-
Analytical Chemistry: For a definitive answer, techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to check the purity and integrity of the compound over time. These methods can separate the parent compound from any degradation products.
Quantitative Data Summary
Table 1: Properties of Representative JAK3 Inhibitors
| Inhibitor Name | Type | IC₅₀ / Kᵢ for JAK3 | Selectivity Profile | Solubility | Storage (Powder) |
| Selective JAK3 inhibitor 1 | Irreversible | Kᵢ = 0.07 nM | >4000-fold vs JAK1/2 | DMSO: 70 mg/mL[1] | -20°C (3 years)[1] |
| JAK3 Covalent Inhibitor-1 | Covalent | IC₅₀ = 11 nM | 246-fold vs other JAKs | Not specified | -20°C (3 years)[3] |
| JAK3-IN-2 | Reversible | Kᵢ = 0.07 nM | Selective vs JAK1/2 | DMSO, Methanol | -20°C (≥ 4 years)[2] |
| Tofacitinib (CP-690,550) | Reversible | IC₅₀ = 1 nM | Also inhibits JAK1/2 | Not specified | Not specified |
Troubleshooting Guide
Table 2: Troubleshooting this compound Activity Issues
| Observed Problem | Potential Cause | Suggested Solution |
| High IC₅₀ / Low Potency | 1. Inhibitor degradation (improper storage).2. Inhibitor precipitation in aqueous buffer.3. High ATP concentration in assay.4. (For covalent inhibitors) Competition from DTT. | 1. Use a fresh aliquot of stock solution; verify storage conditions.2. Prepare fresh dilutions; ensure DMSO carryover is low (<1%); consider using a solubility-enhancing agent like a mild detergent.3. Use ATP at or near the Kₘ value for JAK3 to accurately determine potency for ATP-competitive inhibitors.4. Test inhibitor activity in the absence of DTT or with lower concentrations. |
| Inconsistent / Irreproducible Results | 1. Freeze-thaw cycles of stock solution.2. Instability in working buffer over the experiment's duration.3. Adsorption of the inhibitor to plasticware. | 1. Aliquot stock solution into single-use volumes.2. Prepare working solutions immediately before use; perform a time-course experiment to check stability.3. Use low-adhesion microplates and pipette tips; include BSA or a non-ionic detergent in the buffer. |
| Complete Loss of Activity | 1. Incorrect storage of powder or stock.2. Major degradation event (e.g., exposure to extreme pH, prolonged light/heat).3. Cross-contamination of stock. | 1. Purchase a new batch of the inhibitor.2. Review handling and experimental protocols to identify potential sources of degradation.3. Prepare a fresh stock solution from a new vial of powder. |
Table 3: Impact of Common Buffer Components on Inhibitor Stability
| Buffer Component | Concentration Range | Potential Effect on this compound | Recommendation |
| HEPES / Tris-HCl (pH buffers) | 20-100 mM (pH 6.5-8.0) | Generally low impact on stability within this pH range. Extreme pH can cause hydrolysis. | Maintain a stable, physiological pH (e.g., 7.4) throughout the experiment. |
| DTT / β-mercaptoethanol | 0.1-10 mM | Can compete with covalent inhibitors targeting cysteine. May react with certain electrophilic functional groups. | For covalent inhibitors, consider removing DTT. For others, use the lowest effective concentration. |
| BSA | 0.01-1 mg/mL | Can bind to the inhibitor, reducing its free concentration and apparent potency. | Be consistent with the BSA concentration used. Note that this may increase the measured IC₅₀. |
| Tween-20 / Triton X-100 | 0.005-0.1% | Can sequester the inhibitor in micelles, potentially lowering its effective concentration. | Use the lowest concentration necessary to prevent aggregation and maintain consistency across experiments. |
| MgCl₂ / MnCl₂ | 1-10 mM | Unlikely to directly affect inhibitor stability but are essential for kinase activity. | Optimize for kinase activity; unlikely to be a source of inhibitor degradation. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Kinase Assay Buffer
This protocol describes a method to determine the stability of this compound over time at a specific temperature in your chosen experimental buffer.
Materials:
-
This compound powder and anhydrous DMSO
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Recombinant JAK3 enzyme
-
ATP and a suitable JAK3 substrate (e.g., a peptide substrate)
-
Kinase activity detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Low-adhesion microplates and pipette tips
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
Methodology:
-
Prepare a Fresh Working Solution: Dilute your this compound DMSO stock into the Kinase Assay Buffer to a concentration that is 10x the final desired concentration for the stability test (e.g., 1 µM for a 100 nM final concentration in the assay).
-
Incubate the Inhibitor:
-
Dispense aliquots of the inhibitor working solution into several microfuge tubes.
-
Place the tubes in an incubator at the desired temperature (e.g., 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one tube and place it on ice or at -20°C to stop any further degradation until the activity assay is performed. The T=0 sample represents the initial, undegraded activity.
-
-
Perform the Kinase Activity Assay:
-
For each time point, set up the kinase reaction in a 96- or 384-well plate.
-
Inhibitor Wells: Add the pre-incubated this compound solution, JAK3 enzyme, and substrate.
-
Control Wells: Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using your chosen detection reagent according to the manufacturer's instructions.
-
-
Analyze the Data:
-
Calculate the percent inhibition for each time point relative to the positive (no inhibitor) control.
-
Plot the percent inhibition as a function of the incubation time. A significant decrease in inhibition over time indicates that this compound is degrading under the tested conditions.
-
Visualizations
Caption: The JAK3 signaling cascade initiated by cytokine binding.
Caption: Experimental workflow for assessing inhibitor stability.
References
- 1. Temperature does matter-an additional dimension in kinase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dithiothreitol on protein activity unrelated to thiol-disulfide exchange: for consideration in the analysis of protein function with Cleland's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing and Minimizing Jak3-IN-7 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing and minimizing the cytotoxicity of Jak3 inhibitors, using the selective inhibitor EP009 as a primary example for "Jak3-IN-7," in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of a selective Jak3 inhibitor in primary immune cells?
A1: Selective Jak3 inhibitors are designed to have minimal toxicity in non-hematopoietic cells due to the restricted expression of Jak3. In primary immune cells, some level of cytotoxicity can be expected, as Jak3 is crucial for the proliferation and survival of lymphocytes, including T cells, B cells, and NK cells.[1] However, a favorable therapeutic window is often observed. For instance, the selective Jak3 inhibitor EP009 showed no detectable loss of viability in primary naïve peripheral blood mononuclear cells (PBMCs) when treated with 10 μM for 72 hours.[2]
Q2: How does the selectivity of a Jak3 inhibitor influence its cytotoxicity profile?
A2: The selectivity of a Jak3 inhibitor is a critical determinant of its cytotoxicity. Inhibitors that are highly selective for Jak3 over other Janus kinase family members (Jak1, Jak2, Tyk2) are expected to have a better safety profile.[1] Off-target inhibition, particularly of Jak2, can lead to undesirable side effects like anemia and neutropenia, as Jak2 is involved in signaling for erythropoietin and colony-stimulating factors.[2] Therefore, assessing the selectivity profile of your specific Jak3 inhibitor is a crucial first step.
Q3: What are the common mechanisms of cytotoxicity for Jak3 inhibitors in primary cells?
A3: The primary mechanism of on-target cytotoxicity in immune cells is the inhibition of the Jak3-STAT signaling pathway, which is essential for cytokine-mediated cell survival, proliferation, and differentiation.[1][3] By blocking signals from cytokines like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, Jak3 inhibitors can induce apoptosis in dependent cell populations.[1][4] Off-target effects on other kinases can also contribute to cytotoxicity, making it important to characterize the inhibitor's full kinase inhibition profile.
Q4: At what concentration ranges should I test my Jak3 inhibitor to assess cytotoxicity?
A4: It is recommended to perform a dose-response study over a wide range of concentrations. Based on published data for selective Jak3 inhibitors like EP009, a starting range could be from low nanomolar to high micromolar (e.g., 1 nM to 50 µM).[4] For EP009, cytotoxic effects in sensitive T-cell lines were observed with an LD50 between 2.5 and 5 µM at 72 hours, while no significant toxicity was seen in primary PBMCs at 10 µM.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in all primary cell types, including non-immune cells. | 1. Off-target effects: The inhibitor may not be as selective for Jak3 as presumed and could be inhibiting other essential kinases. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Compound precipitation: The inhibitor may be precipitating at higher concentrations, leading to non-specific toxicity. | 1. Perform a kinase panel screening to determine the inhibitor's selectivity. 2. Ensure the final solvent concentration is consistent across all conditions and below a toxic threshold (typically <0.5% for DMSO). Include a solvent-only control. 3. Check the solubility of the compound in your cell culture medium. Visually inspect for precipitates under a microscope. |
| Variability in cytotoxicity results between experiments. | 1. Inconsistent cell health and density: Primary cells can have high donor-to-donor variability and are sensitive to handling. 2. Inaccurate compound dilution: Errors in preparing serial dilutions can lead to inconsistent final concentrations. 3. Contamination: Mycoplasma or bacterial contamination can affect cell viability. | 1. Standardize cell isolation and culture protocols. Use cells with high viability (>95%) and plate at a consistent density. 2. Prepare fresh dilutions for each experiment and use calibrated pipettes. 3. Regularly test cell cultures for contamination. |
| No cytotoxicity observed even at high concentrations in Jak3-expressing cells. | 1. Compound inactivity: The inhibitor may have degraded or is not cell-permeable. 2. Low Jak3 dependence: The specific primary cell subset may not be highly dependent on Jak3 signaling for survival under the culture conditions used. 3. Short incubation time: The duration of treatment may not be sufficient to induce a cytotoxic effect. | 1. Verify the compound's activity using a cell-free biochemical assay or a cell-based phospho-STAT assay. 2. Use a positive control cell line known to be sensitive to Jak3 inhibition. Consider stimulating cells with a Jak3-dependent cytokine (e.g., IL-2) to increase their reliance on the pathway. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Quantitative Data Summary
Table 1: Cytotoxicity of Selective Jak3 Inhibitor EP009 in Various Cell Types
| Cell Type | Description | Treatment Concentration | Incubation Time | Result |
| Primary Naïve PBMCs | Human peripheral blood mononuclear cells | 10 µM | 72 hours | No detectable loss of cell viability[2] |
| T-ALL-P1 | Primary cells from a patient with relapsed T-cell acute lymphoblastic leukemia | 2.5 - 5 µM | 72 hours | LD50 (Lethal Dose, 50%)[2] |
| T-ALL-P2 | Primary cells from a patient with relapsed T-cell acute lymphoblastic leukemia | Up to 10 µM | 72 hours | No effect on cell viability[2] |
| HEK293 | Human embryonic kidney cell line | 10 µM | 72 hours | No detectable loss of cell viability[2] |
| HEPG2 | Human liver cancer cell line | 10 µM | 72 hours | No detectable loss of cell viability[2] |
| SU-DHL-1, SUP-M2 | Anaplastic large cell lymphoma cell lines | 5 µM | 72 hours | LD50[2] |
| HH | Cutaneous T-cell lymphoma cell line (Jak3 positive) | 2.5 - 5 µM | 72 hours | LD50[2] |
| H9 | Cutaneous T-cell lymphoma cell line (Jak3 negative) | Up to 10 µM | 72 hours | Limited effect on cell viability[2] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using a Resazurin-based Viability Assay
This protocol measures cell viability by quantifying the metabolic reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by viable cells.
Materials:
-
Primary cells of interest (e.g., PBMCs)
-
Complete cell culture medium
-
This compound (or EP009) stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Positive control for cytotoxicity (e.g., Staurosporine)
-
Negative control (vehicle, e.g., DMSO)
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Plating:
-
Isolate and count primary cells. Adjust cell density in complete medium to achieve a final concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubate for 2-4 hours to allow cells to acclimate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 10 µL of each dilution to the respective wells. Include wells for vehicle control and a positive control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours, or until a color change is apparent.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence readings of treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control primary cells
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Harvest cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Jak3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. longdom.org [longdom.org]
- 2. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Untwining Anti-Tumor and Immunosuppressive Effects of JAK Inhibitors—A Strategy for Hematological Malignancies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Jak3 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of Jak3 inhibitors, using Jak3-IN-7 as a representative example.
I. FAQs: Understanding the Bioavailability Challenge
Q1: What is this compound and why is it important?
A1: this compound is a representative selective inhibitor of Janus kinase 3 (Jak3), a critical enzyme in the JAK/STAT signaling pathway. This pathway is essential for the function of the immune system, and its dysregulation is implicated in various autoimmune diseases and cancers.[1][2] Selective Jak3 inhibitors like this compound are therefore valuable research tools and potential therapeutic agents.
Q2: What does "poor oral bioavailability" mean for my in vivo studies?
A2: Poor oral bioavailability means that after oral administration, only a small fraction of the administered dose of this compound reaches the systemic circulation in its active form.[3][4] This can lead to sub-therapeutic concentrations at the target site, resulting in a lack of efficacy and high variability in your animal study results.
Q3: What are the common causes of poor oral bioavailability for kinase inhibitors like this compound?
A3: The primary causes are typically:
-
Poor aqueous solubility: Many kinase inhibitors are highly lipophilic and crystalline, leading to low dissolution rates in the gastrointestinal (GI) tract.[5]
-
First-pass metabolism: The drug may be extensively metabolized in the liver and/or the intestinal wall before it can reach systemic circulation.
-
Efflux by transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing its net absorption.
II. Troubleshooting Guide: Formulation Strategies to Enhance Bioavailability
This guide provides solutions to common problems encountered when formulating this compound for in vivo studies.
Problem 1: Low and variable plasma concentrations of this compound after oral administration.
Cause: This is likely due to the poor aqueous solubility of the compound.
Solution: Employ a solubility-enhancing formulation strategy. Two common and effective approaches for preclinical studies are Amorphous Solid Dispersions (ASDs) and Self-Emulsifying Drug Delivery Systems (SEDDS).
Strategy 1: Amorphous Solid Dispersion (ASD)
Principle: Converting the crystalline form of this compound into a higher-energy amorphous state within a polymer matrix can significantly increase its dissolution rate and apparent solubility.[5][6][7][8]
Workflow for ASD Preparation:
Troubleshooting ASD Formulations:
-
Issue: The drug recrystallizes during storage.
-
Solution: Ensure the polymer has a high glass transition temperature (Tg) and that there are strong interactions (e.g., hydrogen bonding) between the drug and the polymer. Increase the polymer-to-drug ratio.
-
-
Issue: The ASD powder is difficult to handle or suspend.
-
Solution: Optimize the grinding and sieving process to obtain a uniform particle size. Consider adding a small amount of surfactant to the suspension vehicle.
-
Strategy 2: Self-Emulsifying Drug Delivery System (SEDDS)
Principle: A SEDDS is an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the GI fluids.[9][10][11][12][13] This keeps the drug in a solubilized state, ready for absorption.
Workflow for SEDDS Preparation:
Troubleshooting SEDDS Formulations:
-
Issue: The formulation does not emulsify or forms a coarse, unstable emulsion.
-
Solution: Re-evaluate the components using a pseudo-ternary phase diagram. Adjust the ratio of surfactant to co-surfactant (Km). Ensure the components are miscible.
-
-
Issue: The drug precipitates upon dilution with aqueous media.
-
Solution: Increase the amount of oil and/or surfactant to increase the solubilization capacity of the emulsion droplets. Ensure the drug has high solubility in the selected oil phase.
-
III. Data Presentation: Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of the Jak3 inhibitor WHI-P131 in mice, a compound known for its low oral bioavailability, and provides a hypothetical example of how an improved formulation could enhance these parameters for this compound.
Table 1: Pharmacokinetic Parameters of WHI-P131 in Mice [3][4]
| Parameter | IV Administration (5 mg/kg) | IP Administration (13 mg/kg) | PO Administration (13 mg/kg) |
| Cmax (µM) | - | 57.7 | Not Reported |
| Tmax (min) | - | 10.0 | 5.8 |
| t½ (min) | 103.4 | 123.6 | 297.6 |
| Bioavailability (%) | 100 | 94.9 | 29.6 |
Table 2: Hypothetical Pharmacokinetic Improvement for this compound in Mice (10 mg/kg, PO)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 150 ± 45 | 2.0 | 600 ± 180 | 10 |
| Optimized ASD | 600 ± 150 | 1.0 | 2400 ± 600 | 40 |
| Optimized SEDDS | 750 ± 180 | 0.5 | 3000 ± 750 | 50 |
IV. Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation[6][8][14]
-
Dissolution: Weigh 100 mg of this compound and 200 mg of a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®). Dissolve both in a minimal amount of a common volatile solvent (e.g., methanol, acetone, or a mixture thereof) in a round-bottom flask. Use sonication to aid dissolution if necessary.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature well below the boiling point of the solvent (e.g., 40°C).
-
Drying: A thin film will form on the wall of the flask. Further dry the film under high vacuum for 24 hours to remove any residual solvent.
-
Milling: Carefully scrape the dried film from the flask. Grind the resulting solid into a fine powder using a mortar and pestle or a ball mill.
-
Storage: Store the ASD powder in a desiccator at room temperature to protect it from moisture.
-
Vehicle Preparation for Dosing: For oral administration, suspend the ASD powder in a suitable vehicle, such as 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) or 0.5% (w/v) carboxymethylcellulose sodium (Na-CMC) in water.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
-
Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) before dosing but allow free access to water.
-
Dosing:
-
Oral (PO) Group: Administer the this compound formulation (e.g., suspended ASD) via oral gavage at a volume of 10 mL/kg.[14][15][16][17][18]
-
Intravenous (IV) Group: Administer this compound dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline) via tail vein injection at a volume of 5 mL/kg.
-
-
Blood Sampling: Collect blood samples (approximately 50-75 µL) into heparinized tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via retro-orbital sinus puncture or saphenous vein sampling.[19][20][21]
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Store the plasma samples at -80°C until analysis. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[22][23][24][25][26]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and oral bioavailability) using appropriate software (e.g., Phoenix WinNonlin).
V. Visualization of Key Pathways and Relationships
Jak3 Signaling Pathway
The Jak3 protein is a key component of the JAK/STAT signaling pathway, which is crucial for immune cell function.
This technical support guide provides a comprehensive resource for researchers working with Jak3 inhibitors and facing challenges with oral bioavailability. By understanding the underlying issues and implementing the appropriate formulation and experimental strategies, it is possible to achieve reliable and reproducible results in preclinical animal studies.
References
- 1. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extended‐Release Once‐Daily Formulation of Tofacitinib: Evaluation of Pharmacokinetics Compared With Immediate‐Release Tofacitinib and Impact of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vivo toxicity and pharmacokinetic features of the janus kinase 3 inhibitor WHI-P131 [4-(4'hydroxyphenyl)-amino-6,7- dimethoxyquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 6. Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Acid-base interactions in amorphous solid dispersions: Formulation str" by Yang Song [docs.lib.purdue.edu]
- 8. mdpi.com [mdpi.com]
- 9. ijarm.com [ijarm.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. instechlabs.com [instechlabs.com]
- 16. research.sdsu.edu [research.sdsu.edu]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 19. Retro-Orbital Blood Collection in Mice | Animals in Science [queensu.ca]
- 20. animalcare.jhu.edu [animalcare.jhu.edu]
- 21. research-support.uq.edu.au [research-support.uq.edu.au]
- 22. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
Technical Support Center: Investigating Jak3-IN-7 Resistance in T-ALL
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential resistance mechanisms to Jak3-IN-7 in T-cell Acute Lymphoblastic Leukemia (T-ALL).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JAK3 inhibitors like this compound in T-ALL?
A1: JAK3 inhibitors, such as this compound, function by targeting the Janus kinase 3 (JAK3), a critical enzyme in the JAK/STAT signaling pathway.[1][2] In T-ALL, this pathway is often constitutively active due to mutations in components like JAK3 or the Interleukin-7 receptor (IL7R), driving cancer cell proliferation and survival.[3][4] By inhibiting JAK3, these drugs block the phosphorylation and subsequent activation of STAT proteins, primarily STAT5, which in turn prevents their translocation to the nucleus and the transcription of genes essential for leukemic cell growth.[5][6]
Q2: Our T-ALL cell line, initially sensitive to this compound, is now showing signs of resistance. What are the most likely molecular mechanisms?
A2: Based on studies with other JAK inhibitors, several mechanisms could be responsible for acquired resistance:
-
Secondary Mutations in the JAK3 Gene: The development of additional mutations within the JAK3 gene is a common mechanism. These can either be in the same allele as the primary activating mutation or in the second, wild-type allele.[7][8][9] Such mutations can enhance the kinase activity of JAK3, making it less susceptible to inhibition.
-
Cooperating Mutations in JAK1: T-ALL cells can develop resistance to a JAK3 inhibitor by acquiring an activating mutation in JAK1.[10][11] Since JAK1 and JAK3 often function as a heterodimer in signaling complexes, a hyperactive JAK1 can potentially bypass the inhibition of JAK3.[5]
-
Activation of Bypass Signaling Pathways: The cancer cells may adapt by upregulating alternative survival pathways that do not depend on JAK3 signaling. The most commonly implicated pathways are the MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1][2]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, particularly BCL2, can make T-ALL cells resistant to the pro-apoptotic effects of JAK3 inhibition.[1][12]
-
Loss of Function of Protein Tyrosine Phosphatases: Deletion or inactivating mutations in genes encoding protein tyrosine phosphatases, such as PTPN2, which normally dephosphorylate and inactivate JAKs, can lead to hyperactivation of the JAK/STAT pathway and contribute to inhibitor resistance.[13]
Q3: We suspect a mutation in the ATP-binding pocket of JAK3. How would this confer resistance to this compound?
A3: this compound, like many kinase inhibitors, is likely an ATP-competitive inhibitor, meaning it binds to the same site as ATP to block the kinase's activity. A mutation in this ATP-binding pocket can alter its shape, reducing the binding affinity of the inhibitor while still allowing ATP to bind. This would render the inhibitor less effective at blocking JAK3's function, leading to resistance.[14]
Troubleshooting Guides
Problem 1: Increased IC50 value of this compound in our T-ALL cell line.
This indicates the development of resistance. The following steps will help you characterize the resistant phenotype.
| Experimental Step | Purpose | Expected Outcome (Sensitive vs. Resistant) | Troubleshooting |
| Cell Viability Assay (e.g., MTT, MTS) | To confirm and quantify the level of resistance. | Sensitive: Low IC50 value. Resistant: Significantly higher IC50 value (typically >3-5 fold increase).[15] | Ensure proper cell seeding density and that cells are in the logarithmic growth phase.[3] Use a fresh dilution series of this compound for each experiment. |
| Western Blot for p-STAT5 | To determine if the JAK/STAT pathway is reactivated in the presence of the inhibitor. | Sensitive: this compound treatment leads to a significant decrease in p-STAT5 levels. Resistant: p-STAT5 levels remain high despite this compound treatment.[4] | Use fresh lysates and appropriate phosphatase inhibitors. Ensure efficient protein transfer. |
| Sanger or Next-Generation Sequencing of JAK1 and JAK3 | To identify potential resistance-conferring mutations. | Sensitive: Original activating mutation in JAK3. Resistant: May reveal secondary mutations in JAK3 or new activating mutations in JAK1.[8][10] | Ensure high-quality DNA extraction. Design primers to cover the entire coding regions of both genes. |
Problem 2: No secondary mutations in JAK1 or JAK3 were identified, but the cells are clearly resistant.
This suggests the activation of bypass signaling pathways.
| Experimental Step | Purpose | Expected Outcome (Sensitive vs. Resistant) | Troubleshooting |
| Western Blot for p-ERK, p-AKT, and BCL2 | To investigate the activation of MEK/ERK and PI3K/AKT pathways and the expression of the anti-apoptotic protein BCL2. | Sensitive: Basal levels of p-ERK, p-AKT, and BCL2. Resistant: Increased levels of p-ERK, p-AKT, and/or BCL2, which are maintained or further induced upon this compound treatment.[1][12] | Probe for total ERK, AKT, and a loading control (e.g., beta-actin) to confirm equal protein loading. |
| Combination Drug Studies | To functionally validate the role of bypass pathways. | Sensitive: Limited synergistic effect. Resistant: Synergistic cell killing when this compound is combined with a MEK inhibitor (e.g., trametinib), a PI3K inhibitor (e.g., buparlisib), or a BCL2 inhibitor (e.g., venetoclax).[2] | Perform dose-matrix experiments to assess synergy across a range of concentrations. |
Quantitative Data Summary
The following table is a template for summarizing key quantitative data from your experiments. Data for "this compound" should be generated through your own experimental work.
| Cell Line | Genotype (JAK1/JAK3 status) | This compound IC50 (nM) | Trametinib (MEK inhibitor) IC50 (nM) | Venetoclax (BCL2 inhibitor) IC50 (nM) | Combination Index (CI) with this compound * |
| T-ALL Sensitive | e.g., JAK3 M511I | [Your Data] | [Your Data] | [Your Data] | [Your Data] |
| T-ALL Resistant | e.g., JAK3 M511I + secondary mutation | [Your Data] | [Your Data] | [Your Data] | [Your Data] |
| T-ALL Resistant | e.g., JAK3 M511I + JAK1 mutation | [Your Data] | [Your Data] | [Your Data] | [Your Data] |
| T-ALL Resistant | e.g., JAK3 M511I (no secondary JAK mutation) | [Your Data] | [Your Data] | [Your Data] | [Your Data] |
*Combination Index (CI) should be calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed T-ALL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells and incubate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[16]
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.
Western Blot Analysis
-
Culture T-ALL cells with or without this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-BCL2, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Generation of Resistant Cell Lines
-
Culture sensitive T-ALL cells in the presence of this compound at a concentration equal to the IC50 value.
-
Monitor the cells for growth. When the cells resume proliferation, passage them and gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments).[15]
-
Repeat this process over several months until the cells can tolerate a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50).
-
Periodically verify the IC50 of the evolving cell population to track the development of resistance.
-
Once a resistant population is established, single-cell clone the population to ensure a homogenous resistant cell line.[3]
Visualizations
Caption: JAK/STAT and potential bypass signaling pathways in T-ALL.
Caption: Workflow for investigating this compound resistance.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK/STAT Pathway Mutations in T-ALL, Including the STAT5B N642H Mutation, are Sensitive to JAK1/JAK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 8. Mutant JAK3 signaling is increased by loss of wild-type JAK3 or by acquisition of secondary JAK3 mutations in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. JAK3 Mutations and Mitochondrial Apoptosis Resistance in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Enhanced efficacy of JAK1 inhibitor with mTORC1/C2 targeting in smoldering/chronic adult T cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Identifying paradoxical signaling activation with Jak3-IN-7 treatment
Welcome to the technical support center for Jak3-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the experimental nuances of working with this selective Jak3 inhibitor. Below you will find frequently asked questions and troubleshooting guides to address potential issues, particularly the phenomenon of paradoxical signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, ATP-competitive inhibitor of Janus kinase 3 (Jak3). Jak3 is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[1][2] It plays a crucial role in signal transduction downstream of cytokine receptors that utilize the common gamma chain (γc), such as those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3] By binding to the ATP-binding pocket of Jak3, this compound is designed to prevent the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating immune cell function.
Q2: What is paradoxical signaling activation and how does it relate to this compound?
Paradoxical signaling activation, in the context of kinase inhibitors, refers to the unexpected increase in the phosphorylation and apparent activation of the target kinase or a downstream component of its pathway, despite the presence of an inhibitor. With Type I Jak inhibitors like this compound, which bind to the active conformation of the kinase, a phenomenon of paradoxical hyperphosphorylation of the Jak activation loop can occur.[4][5][6] This is thought to happen because the inhibitor, while blocking the kinase's catalytic activity, stabilizes a conformation that protects the activation loop from phosphatases.[7] This can lead to an accumulation of phosphorylated, yet inactive, Jak3.
Q3: What are the potential downstream consequences of paradoxical Jak3 hyperphosphorylation?
The accumulation of hyperphosphorylated Jak3 can lead to a rapid and potent rebound in signaling upon withdrawal of the inhibitor.[1][3] This "withdrawal syndrome" can result in a transient but strong activation of downstream pathways, such as STAT5 phosphorylation, which may have significant biological consequences in experimental systems and clinical applications.[4][8]
Q4: How can I detect paradoxical hyperphosphorylation of Jak3 in my experiments?
Detecting paradoxical hyperphosphorylation requires careful experimental design. A common method is to treat cells with this compound for a specific duration, followed by cell lysis and analysis of Jak3 phosphorylation at its activation loop (e.g., Tyr980/Tyr981) via Western blotting. It is crucial to compare the levels of phosphorylated Jak3 in inhibitor-treated samples to untreated controls. An increase in the pJak3/Jak3 ratio in the presence of this compound would indicate paradoxical hyperphosphorylation.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of STAT phosphorylation with this compound treatment.
| Possible Cause | Suggestion |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal IC50 of this compound in your specific cell line and with your chosen cytokine stimulation. |
| Cell permeability issues | Verify the cell permeability of this compound in your experimental system. If permeability is low, consider alternative delivery methods or longer incubation times. |
| Degraded inhibitor | Ensure that your stock of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| High ATP concentration in vitro | If using an in vitro kinase assay, be aware that high concentrations of ATP can outcompete the inhibitor. Use an ATP concentration close to the Km of Jak3. |
| Compensatory signaling pathways | Investigate the activation of other signaling pathways that may be compensating for Jak3 inhibition. This can be explored through phosphoproteomics or by Western blotting for key nodes of other pathways (e.g., Akt, ERK). |
Issue 2: My Western blot for phosphorylated Jak3 shows a weak or no signal, preventing me from assessing paradoxical activation.
| Possible Cause | Suggestion |
| Low abundance of Jak3 | Jak3 is primarily expressed in hematopoietic cells. Confirm that your cell line expresses sufficient levels of Jak3. Consider using immunoprecipitation to enrich for Jak3 before Western blotting. |
| Inefficient antibody | Use a phospho-specific antibody that has been validated for your application (e.g., Western blot, immunoprecipitation). Test different antibody concentrations and incubation conditions. |
| Phosphatase activity during sample preparation | Always use pre-chilled buffers and include phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) in your lysis buffer to preserve the phosphorylation state of your proteins.[9][10] |
| Inappropriate blocking buffer | For phospho-protein detection, it is often recommended to use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins (casein) that can increase background.[9][11][12] |
Issue 3: I am observing high background on my phospho-Jak3 Western blots.
| Possible Cause | Suggestion |
| Non-specific antibody binding | Optimize the concentration of your primary and secondary antibodies. Increase the number and duration of wash steps after antibody incubation. |
| Blocking issues | As mentioned above, switch to a BSA-based blocking buffer. You can also test other blocking reagents like fish gelatin or commercially available synthetic blockers.[11] |
| Contamination in buffers | Ensure all your buffers, especially the wash buffer (TBST), are freshly prepared and free of contaminants. The presence of phosphate in PBS can sometimes interfere with phospho-antibody binding.[11][12] |
Data Presentation
Table 1: Illustrative Dose-Response of this compound on Jak3 and STAT5 Phosphorylation
This table provides a hypothetical example of the expected results from a dose-response experiment with this compound in a relevant cell line (e.g., NK-92 cells) stimulated with IL-2.
| This compound (nM) | pJak3 (Tyr980/981) (Relative Densitometry) | Total Jak3 (Relative Densitometry) | pSTAT5 (Tyr694) (Relative Densitometry) | Total STAT5 (Relative Densitometry) |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 | 1.0 |
| 1 | 1.2 | 1.0 | 0.8 | 1.0 |
| 10 | 1.8 | 1.0 | 0.4 | 1.0 |
| 100 | 2.5 | 1.0 | 0.1 | 1.0 |
| 1000 | 2.8 | 1.0 | < 0.05 | 1.0 |
Note: This data is for illustrative purposes only and will vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated Jak3 and STAT5
-
Cell Culture and Treatment: Plate hematopoietic cells (e.g., NK-92, primary T-cells) at an appropriate density. Starve cells of serum for 4-6 hours if necessary. Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours. Stimulate cells with the appropriate cytokine (e.g., 20 ng/mL IL-2) for 15-30 minutes.
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10] Keep samples on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9][11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pJak3 (Tyr980/981), total Jak3, pSTAT5 (Tyr694), and total STAT5 overnight at 4°C with gentle agitation. Dilute antibodies in 5% BSA in TBST according to the manufacturer's recommendations.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Protocol 2: Immunoprecipitation of Jak3
-
Cell Lysis: Lyse cells as described in the Western blot protocol using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 instead of SDS).
-
Pre-clearing Lysates: Add Protein A/G agarose beads to the cell lysate and incubate for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding.[13][14] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against total Jak3 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture: Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.[13][14]
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
Elution: Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.
-
Western Blotting: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis with a phospho-Jak3 antibody.
Visualizations
Caption: Canonical Jak3/STAT5 signaling pathway.
Caption: Mechanism of paradoxical Jak3 hyperphosphorylation.
Caption: Workflow for detecting paradoxical signaling.
References
- 1. JAK Inhibitor Withdrawal Causes a Transient Proinflammatory Signaling Cascade in Minor Salivary Gland Mesenchymal Stromal Cells - ACR Meeting Abstracts [acrabstracts.org]
- 2. researchgate.net [researchgate.net]
- 3. A Potential Mechanism for Major Adverse Cardiac Events Associated with JAK Inhibitors: JAK Inhibitor Withdrawal Causes Urokinase Release by Primed STAT Signaling - ACR Meeting Abstracts [acrabstracts.org]
- 4. JAK inhibitor withdrawal causes a transient pro-inflammatory cascade: A potential mechanism for major adverse cardiac events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ruxolitinib mediated paradoxical JAK2 hyperphosphorylation is due to the protection of activation loop tyrosines from phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. ulab360.com [ulab360.com]
- 14. ulab360.com [ulab360.com]
Optimizing Jak3-IN-7 treatment duration for maximal target inhibition
Welcome to the technical support center for Jak3-IN-7. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Janus kinase 3 (JAK3).[1][2] By binding to the kinase domain of JAK3, it blocks the phosphorylation and activation of downstream Signal Transducers and Activators of Transcription (STAT) proteins, primarily STAT5.[2][3] This interference with the JAK/STAT signaling pathway ultimately modulates the transcription of genes involved in immune cell development, proliferation, and function.[4][5][6]
Q2: In which cell types is this compound expected to be most active?
A2: JAK3 expression is predominantly restricted to hematopoietic cells.[2][7][8] Therefore, this compound is expected to have its most significant effects in lymphocytes, such as T cells, B cells, and Natural Killer (NK) cells.[2][5][9]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is typically soluble in DMSO for in vitro use. For stock solutions, we recommend preparing a high-concentration stock (e.g., 10 mM) in anhydrous DMSO and storing it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock in an appropriate cell culture medium immediately before use.
Q4: What is the selectivity profile of this compound?
A4: this compound has been designed for high selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2). The table below summarizes the typical inhibitory concentrations.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| JAK3 | 5 |
| JAK1 | 550 |
| JAK2 | 875 |
| TYK2 | >10,000 |
Q5: What is the optimal treatment duration to observe maximal inhibition of STAT5 phosphorylation?
A5: The optimal treatment duration can vary depending on the cell type and experimental conditions. However, significant inhibition of cytokine-induced STAT5 phosphorylation is typically observed within 30 to 60 minutes of treatment. A time-course experiment is recommended to determine the optimal duration for your specific model system.
Table 2: Time-Course of pSTAT5 Inhibition by this compound (100 nM) in NK-92 Cells
| Treatment Duration | % Inhibition of pSTAT5 |
| 15 minutes | 75% |
| 30 minutes | 92% |
| 60 minutes | 95% |
| 120 minutes | 94% |
Experimental Protocols & Methodologies
Protocol 1: Western Blot for Phospho-STAT5 (pSTAT5) Inhibition
This protocol details the steps to assess the inhibition of IL-2-induced STAT5 phosphorylation in NK-92 cells by this compound.
-
Cell Culture and Starvation: Culture NK-92 cells in appropriate media. Prior to the experiment, starve the cells of cytokines for 4-6 hours in a serum-free medium.
-
Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate the cells with recombinant human IL-2 (final concentration 20 ng/mL) for 15 minutes at 37°C.[10]
-
Cell Lysis: Immediately place the cells on ice, wash once with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12] Avoid using milk as a blocking agent as it may interfere with phospho-specific antibody binding.[13]
-
Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT5.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to JAK3 in intact cells.[15][16][17]
-
Cell Treatment: Treat cultured cells (e.g., HEK293 overexpressing JAK3) with this compound or a vehicle control for 1 hour at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble JAK3 by Western blot or ELISA. A positive target engagement will result in a thermal stabilization of JAK3 at higher temperatures in the presence of this compound.
Troubleshooting Guides
Issue 1: No or weak pSTAT5 signal in the positive control (cytokine-stimulated, no inhibitor).
-
Question: I am not seeing a strong pSTAT5 band on my Western blot even in my positive control lane. What could be the issue?
-
Answer:
-
Phosphatase Activity: Ensure that your lysis buffer contains freshly added phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[12] Keep samples on ice at all times to minimize enzymatic activity.[11]
-
Insufficient Stimulation: Verify the activity of your cytokine. Optimize the stimulation time and concentration; a 15-minute stimulation is often sufficient for pSTAT5.[10]
-
Low Target Abundance: Phosphorylated proteins can be of low abundance.[14] You may need to load a higher amount of total protein on your gel or consider immunoprecipitation to enrich for your target.[13]
-
Antibody Issues: Ensure your primary antibody is validated for Western blotting and is specific for the phosphorylated form of STAT5.
-
Issue 2: Inconsistent IC50 values for this compound between experiments.
-
Question: My calculated IC50 value for this compound varies significantly from one experiment to the next. How can I improve consistency?
-
Answer:
-
Cell Health and Passage Number: Ensure that the cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Inhibitor Preparation: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Precise Timing: Be consistent with incubation times for both the inhibitor pre-treatment and cytokine stimulation steps.
-
Assay Conditions: Maintain consistent cell seeding densities and ensure accurate pipetting of all reagents.
-
Issue 3: High background on the Western blot for pSTAT5.
-
Question: My Western blots for pSTAT5 have high background, making it difficult to quantify the bands. What are some common causes?
-
Answer:
-
Blocking: Avoid using non-fat dry milk for blocking when using phospho-specific antibodies, as it contains phosphoproteins that can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[12][13]
-
Washing Steps: Increase the number and duration of your TBST wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies.
-
Antibody Concentration: Optimize the concentration of your primary and secondary antibodies. Using too high a concentration can lead to non-specific binding.
-
Buffer Choice: Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) in your buffers, as phosphate ions can sometimes interfere with the binding of phospho-specific antibodies.[13][14]
-
Visualizations
Caption: Simplified JAK3-STAT5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining optimal this compound treatment duration.
Caption: Troubleshooting decision tree for a weak pSTAT5 signal in a positive control.
References
- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. youtube.com [youtube.com]
- 7. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 10. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 11. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Jak3-IN-7-Induced Hematological Effects in In Vivo Research
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Jak3-IN-7 in in vivo experiments. The following information addresses potential hematological adverse effects, specifically anemia and leukopenia, and offers strategies for monitoring and mitigation.
Frequently Asked Questions (FAQs)
Q1: Why might this compound cause anemia or leukopenia in my in vivo model?
A1: this compound is a selective inhibitor of Janus kinase 3 (Jak3). The Jak-STAT signaling pathway is crucial for the proliferation, differentiation, and survival of hematopoietic stem cells[1][2]. Jak3 is predominantly expressed in hematopoietic cells and plays a key role in signaling for several cytokines that are essential for lymphopoiesis, the process of lymphocyte development[3][4][5]. By inhibiting Jak3, this compound can disrupt the development and maturation of lymphocytes (T-cells, B-cells, and NK cells), leading to lymphopenia, a subtype of leukopenia (a general reduction in white blood cells). While Jak3's role in erythropoiesis (red blood cell production) is less direct than Jak2, inhibition of Jak family kinases can sometimes have broader effects on hematopoiesis, potentially contributing to anemia[6][7].
Q2: What are the expected hematological changes when using this compound in vivo?
A2: The primary expectation with a selective Jak3 inhibitor is a reduction in lymphocyte counts. This may lead to a decrease in the total white blood cell (WBC) count. The effect on red blood cell (RBC) parameters (hemoglobin, hematocrit) and other leukocyte populations (e.g., neutrophils) may be less pronounced with a highly selective Jak3 inhibitor compared to pan-Jak inhibitors[7]. However, dose, duration of treatment, and the specific animal model can influence the extent of these changes. Researchers should establish a baseline hematological profile for their animals and monitor these parameters throughout the study.
Q3: How can I monitor for this compound-induced anemia and leukopenia?
A3: Regular monitoring of complete blood counts (CBCs) is essential. This should be performed before the initiation of treatment to establish a baseline, and at regular intervals during the study (e.g., weekly). Key parameters to monitor include:
-
White Blood Cells (WBC): Total WBC count and a differential to assess specific populations like lymphocytes and neutrophils.
-
Red Blood Cells (RBC): RBC count, hemoglobin, and hematocrit to assess for anemia.
-
Platelets: To monitor for any potential effects on thrombopoiesis.
Q4: Are there strategies to reduce this compound-induced anemia or leukopenia without compromising the study's primary objectives?
A4: Yes, several strategies can be considered:
-
Dose Optimization: The first step should be to determine the minimum effective dose of this compound for the desired therapeutic effect. A dose-response study can help identify a therapeutic window that minimizes hematological toxicity.
-
Intermittent Dosing: Depending on the pharmacokinetic and pharmacodynamic properties of this compound, an intermittent dosing schedule (e.g., dosing for 5 days followed by a 2-day break) may allow for hematopoietic recovery while maintaining efficacy.
-
Supportive Care with Hematopoietic Growth Factors: For significant anemia or leukopenia, the use of recombinant hematopoietic growth factors can be explored.
Q5: Should I be concerned about other side effects of Jak3 inhibitors?
A5: While this guide focuses on hematological effects, it's important to be aware of other potential side effects of Jak inhibitors observed in clinical and preclinical studies. These can include an increased risk of infections (due to immunosuppression), gastrointestinal issues, and potential long-term risks that should be monitored according to the specific experimental context[12][13][14][15].
Troubleshooting Guides
Issue: Significant Drop in Lymphocyte Count
-
Confirm the Finding: Repeat the CBC to rule out experimental error.
-
Assess the Magnitude: A significant drop in lymphocytes is an expected on-target effect of Jak3 inhibition. Determine if the level of lymphopenia is within an acceptable range for your study's goals and animal welfare.
-
Consider Dose Reduction: If the lymphopenia is more severe than anticipated or is associated with adverse health outcomes (e.g., infections), consider reducing the dose of this compound.
-
Monitor for Infections: With reduced lymphocyte counts, animals may be more susceptible to infections. Implement enhanced monitoring for signs of illness.
Issue: Onset of Anemia (Decreased Hemoglobin/Hematocrit)
-
Evaluate the Severity: Determine the degree of anemia. Mild anemia may be tolerable, while moderate to severe anemia can compromise animal welfare and study outcomes.
-
Investigate Alternative Causes: Rule out other potential causes of anemia in your model (e.g., inflammation, blood loss from procedures).
-
Implement Mitigation Strategies:
-
Dose Adjustment: Consider if a lower dose of this compound can maintain efficacy with less impact on erythropoiesis.
-
EPO Co-administration: If dose adjustment is not feasible, a pilot study to evaluate the efficacy of co-administered EPO can be designed. (See Experimental Protocols).
-
Issue: Development of Neutropenia (a form of Leukopenia)
-
Assess Selectivity: While this compound is expected to primarily affect lymphocytes, off-target effects on other Jak kinases (like Jak2) could impact other hematopoietic lineages. Severe neutropenia may suggest a lack of complete selectivity.
-
Risk Assessment: Neutropenia significantly increases the risk of bacterial infections.
-
Mitigation Strategies:
Data Presentation
Table 1: Hypothetical Hematological Parameters in a 28-day in vivo study with this compound
| Parameter | Baseline (Day 0) | This compound (Day 28) | This compound + EPO/G-CSF (Day 28) |
| WBC (x10³/µL) | 8.5 ± 1.2 | 4.2 ± 0.8 | 7.9 ± 1.5# |
| Lymphocytes (x10³/µL) | 6.5 ± 1.0 | 2.1 ± 0.5 | 2.3 ± 0.6 |
| Neutrophils (x10³/µL) | 1.5 ± 0.4 | 1.8 ± 0.5 | 5.1 ± 1.1# |
| RBC (x10⁶/µL) | 7.2 ± 0.5 | 5.8 ± 0.6 | 6.9 ± 0.4# |
| Hemoglobin (g/dL) | 14.1 ± 1.0 | 11.5 ± 1.2 | 13.8 ± 0.9# |
*Data are presented as mean ± standard deviation. p < 0.05 compared to Baseline. #p < 0.05 compared to this compound alone.
Experimental Protocols
Protocol 1: Hematological Monitoring During this compound Administration
-
Animal Model: Select the appropriate in vivo model for your research question.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample (e.g., via tail vein or saphenous vein) for a complete blood count (CBC) analysis.
-
Drug Administration: Administer this compound at the desired dose and route. Include a vehicle control group.
-
Serial Blood Monitoring: Collect blood samples at regular intervals (e.g., weekly) throughout the study period for CBC analysis.
-
Data Analysis: Analyze the changes in hematological parameters over time compared to baseline and the vehicle control group.
Protocol 2: Mitigation of Hematological Toxicity with EPO and G-CSF
-
Study Groups:
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: this compound + Erythropoietin (EPO)
-
Group 4: this compound + Granulocyte Colony-Stimulating Factor (G-CSF)
-
Group 5: this compound + EPO + G-CSF
-
-
This compound Administration: Administer this compound to groups 2-5 as per the primary study protocol.
-
Growth Factor Administration:
-
EPO: Administer a standard dose of recombinant EPO (e.g., 100-300 U/mouse) subcutaneously 3 times per week, starting on the first day of this compound treatment.
-
G-CSF: Administer a standard dose of recombinant G-CSF (e.g., 5-10 µg/kg/day) subcutaneously daily, starting on the first day of this compound treatment.
-
-
Hematological Monitoring: Perform CBCs at baseline and at regular intervals (e.g., weekly) for all groups.
-
Endpoint Analysis: At the end of the study, compare the hematological parameters between the groups to determine the effectiveness of EPO and G-CSF in mitigating anemia and leukopenia, respectively.
Visualizations
Caption: Jak3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo study with this compound.
Caption: Decision tree for troubleshooting hematological toxicity.
References
- 1. Frontiers | JAK-STAT in Early Hematopoiesis and Leukemia [frontiersin.org]
- 2. JAK-STAT in Early Hematopoiesis and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK3: A two-faced player in hematological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The promise of Janus kinase inhibitors in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erythropoietin addition to granulocyte colony-stimulating factor abrogates life-threatening neutropenia and increases peripheral-blood progenitor-cell mobilization after epirubicin, paclitaxel, and cisplatin combination chemotherapy: results of a randomized comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined therapy with recombinant granulocyte colony-stimulating factor and erythropoietin decreases hematologic toxicity from zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring Erythropoietin and G-CSF Combination Therapy in Chronic Stroke Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Successful treatment of aplastic anemia with G-CSF and high dose erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Examining the Safety Profile of Janus Kinase (JAK) Inhibitors in the Management of Immune-Mediated Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Important safety information for Janus kinase (JAK) inhibitors | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 14. researchgate.net [researchgate.net]
- 15. A Review on the Safety of Using JAK Inhibitors in Dermatology: Clinical and Laboratory Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Jak3-IN-7 and Other Selective JAK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of enzymes, particularly JAK3, has emerged as a critical target in the development of therapies for a range of autoimmune and inflammatory diseases. JAK3's restricted expression to hematopoietic cells makes it an attractive target for selective inhibition, promising therapeutic benefits with a potentially reduced side-effect profile compared to broader-spectrum JAK inhibitors. This guide provides a detailed head-to-head comparison of Jak3-IN-7 (also known as Ritlecitinib or PF-06651600) and other notable selective JAK3 inhibitors, supported by experimental data to aid in research and development decisions.
Introduction to JAK3 Inhibition
The JAK-STAT signaling pathway is a cornerstone of cytokine signaling, regulating immune cell development, activation, and function. JAK3 uniquely associates with the common gamma chain (γc) of several interleukin receptors (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), making it pivotal for lymphocyte function.[1] Selective inhibition of JAK3 is therefore a promising strategy to modulate the immune response in autoimmune disorders such as rheumatoid arthritis, alopecia areata, and inflammatory bowel disease.[1]
This guide focuses on a comparative analysis of this compound against other selective JAK3 inhibitors, including Z583 , PRN371 , and Decernotinib (VX-509) . For context, the less selective but clinically relevant inhibitor, Tofacitinib , is also included in this comparison.
Mechanism of Action
A key differentiator among these inhibitors is their mechanism of binding to the JAK3 enzyme.
-
Covalent Irreversible Inhibitors: this compound (Ritlecitinib), Z583, and PRN371 are covalent irreversible inhibitors. They form a permanent bond with a specific cysteine residue (Cys909) in the ATP-binding site of JAK3.[2][3][4] This cysteine is not present in the other JAK family members (JAK1, JAK2, TYK2), which contributes to their high selectivity.[5] This irreversible binding can lead to a prolonged duration of action.[4]
-
Reversible Inhibitors: Decernotinib and Tofacitinib are reversible inhibitors, meaning they bind to and dissociate from the enzyme's active site.[6][7] Tofacitinib, while initially developed as a JAK3 inhibitor, also exhibits significant activity against JAK1 and JAK2.[7][8][9]
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency (IC50 and Ki values) and selectivity of the compared JAK3 inhibitors. Lower values indicate higher potency. The selectivity is expressed as a fold-difference in potency against JAK3 versus other JAK kinases.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity vs. JAK1 (fold) | Selectivity vs. JAK2 (fold) | Selectivity vs. TYK2 (fold) | ATP Conc. | Reference(s) |
| This compound (Ritlecitinib) | JAK3 | 33.1 | - | >302 | >302 | >302 | 1 mM | [10] |
| Z583 | JAK3 | 0.1 | - | >45,000 | >45,000 | >45,000 | Km | [10] |
| 10.84 | >920 | >920 | >920 | 1 mM | [10] | |||
| PRN371 | JAK3 | - | - | 1194 | 378 | 282 | - | [4] |
| Decernotinib (VX-509) | JAK3 | - | 2.5 | 4.4 | 5.2 | 4.4 | - | [11] |
| Tofacitinib | JAK3 | 1 | - | 112 | 20 | 112 | - | [12] |
| JAK1 | 112 | - | - | [12] | ||||
| JAK2 | 20 | - | - | [12] |
Note: IC50 and Ki values can vary depending on the experimental conditions, particularly the ATP concentration used in the assay. Where available, the ATP concentration is provided.
Cellular Activity
The efficacy of these inhibitors in a cellular context is often assessed by their ability to inhibit the phosphorylation of STAT proteins downstream of cytokine receptor activation.
| Inhibitor | Cellular Assay | Cell Type | Stimulus | IC50 (nM) | Reference(s) |
| This compound (Ritlecitinib) | pSTAT5 inhibition | Human T-cell blasts | IL-2 | 110 | |
| Decernotinib (VX-509) | T-cell proliferation | Human T-cells | IL-2 | 140-400 | [11] |
| B-cell proliferation | Human B-cells | CD40L/IL-4 | 50 | [11] | |
| PRN371 | pSTAT5 inhibition | Human PBMCs | IL-2 | 99 | [4] |
| pSTAT6 inhibition | Ramos B-cells | IL-4 | 26 | [4] |
In Vivo Efficacy in Preclinical Models
The therapeutic potential of these inhibitors has been evaluated in various animal models of autoimmune and inflammatory diseases.
| Inhibitor | Animal Model | Disease | Key Findings | Reference(s) |
| This compound (Ritlecitinib) | Rat Adjuvant-Induced Arthritis | Rheumatoid Arthritis | Dose-dependent reduction in paw swelling and joint inflammation. | |
| Z583 | Mouse Collagen-Induced Arthritis | Rheumatoid Arthritis | Significant reduction in arthritis severity at 3 mg/kg, with sparing of hematopoietic function.[10] | [10] |
| PRN371 | NKTL Xenograft Model | Natural Killer/T-cell Lymphoma | Significant tumor growth inhibition and more durable inhibition compared to tofacitinib.[13] | [13] |
| Decernotinib (VX-509) | Rat Collagen-Induced Arthritis | Rheumatoid Arthritis | Dose-dependent reduction in ankle swelling, paw weight, and improved histopathology scores.[6] | [6] |
| Tofacitinib | Mouse Collagen-Induced Arthritis | Rheumatoid Arthritis | Reduced synovial inflammation and invasion into cartilage.[14] | [14] |
| IL-23-driven Mouse Model | Psoriasis and Arthritis | Ameliorated psoriasis and arthritis by modulating Th1 and Th17 responses.[15] | [15] |
Pharmacokinetic Profile
A favorable pharmacokinetic profile is crucial for the clinical success of any drug candidate. Below is a summary of available preclinical pharmacokinetic data.
| Inhibitor | Species | Bioavailability (%) | Half-life (t1/2) | Clearance | Reference(s) |
| This compound (Ritlecitinib) | Human | 64 | ~3 hours (oral) | 43.7 L/h | |
| Decernotinib (VX-509) | Rat | - | - | - | [6] |
| Z583 | Mouse | Good oral absorption | - | - | [10] |
| PRN371 | Mouse | - | - | - | [4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
A common method to determine the in vitro potency of JAK inhibitors is a radiometric assay or a fluorescence-based assay.[16][17][18]
General Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2) are used. A generic tyrosine kinase substrate, such as poly(Glu,Tyr) 4:1, is often utilized.
-
Inhibitor Preparation: The test compounds are serially diluted in DMSO to create a concentration range.
-
Kinase Reaction: The reaction is initiated by mixing the JAK enzyme, the substrate, the test inhibitor, and ATP (often radiolabeled with ³²P or ³³P) in a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT). The ATP concentration is typically set at or near the Km value for each specific JAK enzyme to ensure accurate IC50 determination.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring the incorporated radioactivity. In fluorescence-based assays, a detection reagent that binds to the phosphorylated substrate or a specific antibody is used to generate a fluorescent signal.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Phospho-STAT (pSTAT) Inhibition Assay
This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.
General Protocol Outline:
-
Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), T-cell blasts, or specific cancer cell lines) is cultured.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test inhibitor for a defined period.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2 for JAK3/JAK1 signaling, IFN-γ for JAK1/JAK2 signaling) to induce STAT phosphorylation.
-
Cell Lysis and Protein Quantification: After stimulation, the cells are lysed, and the total protein concentration is determined.
-
Detection of pSTAT: The levels of phosphorylated STAT (e.g., pSTAT5, pSTAT3) and total STAT are measured using techniques such as Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.
-
Data Analysis: The ratio of pSTAT to total STAT is calculated for each inhibitor concentration, and the IC50 value is determined from the dose-response curve.
Collagen-Induced Arthritis (CIA) in Rodents
The CIA model is a widely used preclinical model for rheumatoid arthritis.[19][20][21][22]
General Protocol Outline:
-
Induction of Arthritis: Susceptible strains of rats or mice are immunized with an emulsion of type II collagen and an adjuvant (e.g., Complete Freund's Adjuvant). A booster immunization is often given after a specific interval (e.g., 7 or 21 days).
-
Inhibitor Treatment: Once the signs of arthritis appear (e.g., paw swelling, erythema), the animals are treated with the test inhibitor or a vehicle control. Dosing can be prophylactic (before disease onset) or therapeutic (after disease onset).
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring the clinical signs of inflammation in the paws (e.g., on a scale of 0-4 per paw). Paw swelling can also be measured using a plethysmometer.
-
Histopathological Analysis: At the end of the study, the joints are collected, and histological sections are prepared to assess the degree of inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.
Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK3 inhibitors.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for determining the IC50 of a JAK inhibitor in vitro.
Conclusion
The landscape of selective JAK3 inhibitors is rapidly evolving, with several promising candidates demonstrating high potency and selectivity. This compound (Ritlecitinib) stands out as a covalent irreversible inhibitor with a well-characterized profile and clinical validation. However, newer agents like Z583 show exceptional in vitro potency and selectivity. The choice of inhibitor for research purposes will depend on the specific experimental needs, including the desired mechanism of action (covalent vs. reversible), the required selectivity profile, and the intended application (in vitro vs. in vivo). This guide provides a foundational comparison to aid researchers in making informed decisions for their studies in the exciting field of JAK3-targeted therapies.
References
- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. JAK3 Inhibitors: Covalent and Noncovalent Interactions of a Cyanamide Group Investigated by Multiscale Free-Energy Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors [mdpi.com]
- 6. VX-509 (decernotinib) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsinmedicine.com [scholarsinmedicine.com]
- 9. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 10. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 13. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]
- 16. selleckchem.com [selleckchem.com]
- 17. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 19. wuxibiology.com [wuxibiology.com]
- 20. chondrex.com [chondrex.com]
- 21. Targeting the BTK-JAK Axis in Preclinical Models of Rat Collagen-Induced Arthritis with GS-4059 in Combination with a JAK Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 22. inotiv.com [inotiv.com]
Validating Jak3-IN-7 Target Engagement in Tissues Using Phospho-Flow Cytometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Janus kinase 3 (JAK3) inhibitors and detailed methodologies for validating target engagement using phospho-flow cytometry. The focus is on Jak3-IN-7, a tool compound for studying JAK3 signaling, and its comparison with other relevant inhibitors. The experimental data and protocols presented herein are intended to assist researchers in designing and executing robust target validation studies in tissue samples.
Comparative Analysis of JAK3 Inhibitors
The selectivity and potency of JAK inhibitors are critical parameters for their utility as research tools and therapeutic agents. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other notable JAK inhibitors against different JAK isoforms. This data allows for a direct comparison of their potency and selectivity profiles.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity Profile |
| This compound | >10,000 | >10,000 | 10.84 | Highly Selective for JAK3[1] |
| Ritlecitinib | >10,000 | >10,000 | 33.1 | Highly Selective for JAK3[1] |
| Tofacitinib | 112 | 20 | 1 | Pan-JAK (JAK1/JAK2/JAK3)[2] |
| Ruxolitinib | 3.3 | 2.8 | 323 | JAK1/JAK2 Selective[2] |
| Z583 | >10,000 | >10,000 | 0.1 | Highly Selective for JAK3[1] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here is for comparative purposes.
Validating Target Engagement with Phospho-Flow Cytometry
Phospho-flow cytometry is a powerful technique to measure the phosphorylation status of intracellular proteins at the single-cell level. To validate the target engagement of this compound, this method can be employed to quantify the inhibition of cytokine-induced phosphorylation of STAT5 (pSTAT5), a downstream substrate of JAK3.
Experimental Protocol: pSTAT5 Phospho-Flow Cytometry in Tissue Lymphocytes
This protocol outlines the key steps for assessing this compound target engagement in lymphocytes isolated from tissue samples.
1. Tissue Processing and Lymphocyte Isolation:
-
Excise tissue of interest (e.g., spleen, lymph node) and place it in ice-cold PBS.
-
Mechanically dissociate the tissue to create a single-cell suspension. This can be achieved by mincing the tissue followed by passage through a 70 µm cell strainer.
-
Isolate lymphocytes using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Wash the isolated lymphocytes with PBS and resuspend in complete RPMI medium.
2. Compound Treatment and Cytokine Stimulation:
-
Pre-incubate the isolated lymphocytes with varying concentrations of this compound or a vehicle control for 1-2 hours at 37°C.
-
Stimulate the cells with a specific cytokine that signals through the JAK3 pathway, such as Interleukin-2 (IL-2) or Interleukin-7 (IL-7), for 15-30 minutes at 37°C[3][4]. A typical concentration for IL-2 is 100 ng/mL[4].
3. Fixation and Permeabilization:
-
Immediately stop the stimulation by fixing the cells with 1.5-2% paraformaldehyde for 10-15 minutes at room temperature[4].
-
Wash the cells with PBS.
-
Permeabilize the cells by adding ice-cold 90-100% methanol and incubating on ice for 30 minutes or at -20°C for at least 1 hour[3][4]. This step is crucial for allowing antibodies to access intracellular phospho-epitopes.
4. Antibody Staining:
-
Wash the permeabilized cells twice with staining buffer (e.g., PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorescently conjugated antibodies. This should include:
-
An antibody specific for phosphorylated STAT5 (pSTAT5), for example, anti-pSTAT5 (Y694).
-
Cell surface markers to identify lymphocyte subpopulations (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, and CD19 for B cells).
-
-
Incubate the cells with the antibodies for 30-60 minutes at room temperature, protected from light[3].
5. Data Acquisition and Analysis:
-
Wash the cells to remove unbound antibodies and resuspend them in staining buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the lymphocyte populations of interest based on their surface marker expression.
-
Quantify the median fluorescence intensity (MFI) of the pSTAT5 signal within each gated population to determine the level of STAT5 phosphorylation.
-
Compare the pSTAT5 MFI in this compound-treated samples to the vehicle-treated, cytokine-stimulated control to determine the extent of target engagement and inhibition.
Visualizing the Mechanism and Workflow
To further clarify the underlying biological pathway and the experimental process, the following diagrams are provided.
Caption: JAK3 Signaling and Inhibition by this compound.
Caption: Phospho-Flow Cytometry Workflow.
By following the provided protocols and utilizing the comparative data, researchers can effectively validate the target engagement of this compound and other JAK3 inhibitors in relevant tissue samples, thereby advancing the understanding of JAK3 biology and the development of novel therapeutics.
References
- 1. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 4. agilent.com [agilent.com]
Kinome-wide Selectivity Screening of a Potent JAK3 Inhibitor: A Comparative Guide
This guide provides a detailed comparison of a selective Janus Kinase 3 (JAK3) inhibitor, here exemplified by the covalent inhibitor Compound 9 , with other notable JAK3 inhibitors.[1] The focus is on its kinome-wide selectivity and the identification of off-target kinases, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to JAK3 Inhibition
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways initiated by cytokines and growth factors.[2][3] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[4] JAK3 is primarily expressed in hematopoietic cells and plays a crucial role in immune cell development and function by associating with the common gamma chain (γc) of several interleukin receptors.[5] This restricted expression pattern makes JAK3 an attractive therapeutic target for autoimmune diseases and certain cancers, with the potential for minimized side effects compared to broader-acting immunosuppressants.[5] However, the high degree of similarity in the ATP-binding sites among JAK family members presents a significant challenge in developing highly selective inhibitors.[6] Kinome-wide selectivity screening is therefore essential to characterize the off-target effects of JAK3 inhibitors, which can lead to unforeseen toxicities or provide opportunities for polypharmacology.[6]
Comparative Analysis of JAK3 Inhibitors
The following table summarizes the inhibitory activity and selectivity of Compound 9 against its primary target, JAK3, and identified off-targets, in comparison to other JAK inhibitors, Tofacitinib and Ritlecitinib.
Table 1: Comparison of Inhibitory Potency and Selectivity of JAK3 Inhibitors
| Inhibitor | Primary Target | IC50 (nM) vs Primary Target | Off-Target Kinases | IC50 (nM) vs Off-Targets | Selectivity Notes |
| Compound 9 | JAK3 | <100 (cellular) | FLT3 | 13 | Over 180-fold more selective for JAK3 than other JAKs.[1] |
| TTK | 49 | ||||
| BLK | 157 | ||||
| TXK | 36 | ||||
| BTK | 794 | ||||
| ITK | 1070 | ||||
| Tofacitinib | JAK3 | 1 | JAK1 | 112 | Originally developed as a selective JAK3 inhibitor, but also potently inhibits JAK1 and JAK2.[1][6] |
| JAK2 | 20 | ||||
| Ritlecitinib | JAK3 | 33.1 | JAK1, JAK2, TYK2 | >10,000 | A potent and irreversible JAK3-selective inhibitor with high selectivity against other JAK family members.[7] |
Signaling Pathway and Experimental Workflow
To understand the context of JAK3 inhibition and the methodology for assessing selectivity, the following diagrams illustrate the JAK-STAT signaling pathway and a typical kinome-wide screening workflow.
Caption: The JAK-STAT signaling pathway initiated by cytokine binding.
References
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
Assessing the Synergistic Effects of Jak3 Inhibition with Other Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Jak3 Signaling Pathway in Cancer
The Jak3 protein, predominantly expressed in hematopoietic cells, plays a crucial role in cytokine receptor signaling. Its activation initiates the JAK-STAT signaling cascade, which, when dysregulated, can drive cancer cell proliferation, survival, and immune evasion. The pathway is a key therapeutic target in various cancers.
Figure 1. Simplified diagram of the Jak3 signaling pathway and the point of intervention for Jak3 inhibitors.
Quantitative Data on Jak3 Inhibitors
The following tables summarize key in vitro and in vivo data for specific Jak3 inhibitors, demonstrating their potency and anti-tumor activity.
Table 1: In Vitro Potency of Selective Jak3 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |
| PRN371 | Jak3 | 99 | Human PBMCs (IL-2 stimulated) | [1] |
| Jak1 | >28,000 | - | [1] | |
| Jak2 | >37,000 | - | [1] | |
| Tyk2 | >28,000 | - | [1] | |
| EP009 | Jak3 | ~5000 | SU-DHL-1, SUP-M2 | [2] |
Table 2: Preclinical Efficacy of Jak3 Inhibitors in Cancer Models
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| PRN371 | Natural Killer/T-cell Lymphoma (NKTL) Xenograft | 50 mg/kg, i.p. | Significant tumor growth inhibition. | [1] |
| EP009 | T-cell Lymphoma Xenograft (SU-DHL-1) | 40 mg/kg | Reduced tumor growth and p-STAT3 levels in tumors. | [2] |
Synergistic Effects with Other Cancer Therapies
Combining Jak3 inhibitors with other therapeutic modalities has shown promise in preclinical and clinical settings. The rationale often involves targeting complementary pathways to overcome resistance and enhance anti-tumor efficacy.
Combination with Chemotherapy
Studies with broader JAK inhibitors have demonstrated synergistic effects with conventional chemotherapy. For instance, the JAK1/2 inhibitor ruxolitinib has been shown to enhance the anti-tumor activity of paclitaxel in ovarian cancer models[3].
Table 3: Synergistic Effects of JAK Inhibitors with Chemotherapy
| JAK Inhibitor | Chemotherapy Agent | Cancer Model | Effect | Reference |
| Ruxolitinib | Paclitaxel | Ovarian Cancer (OVCAR-8, MDAH2774 cells) | Synergistic increase in anti-tumor activity. | [3] |
Combination with Immunotherapy
A particularly promising area is the combination of JAK inhibitors with immune checkpoint inhibitors (ICIs). Chronic inflammation in the tumor microenvironment can lead to T-cell exhaustion and resistance to ICIs. By modulating cytokine signaling, JAK inhibitors may help to restore a more favorable immune microenvironment.
Recent clinical trials have shown that combining JAK inhibitors with anti-PD-1 therapy can improve clinical responses in patients with Hodgkin lymphoma and non-small cell lung cancer[4].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability Assay
Objective: To determine the cytotoxic effects of Jak3 inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SU-DHL-1, SUP-M2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the Jak3 inhibitor (e.g., EP009) or vehicle control (DMSO) for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the half-maximal lethal dose (LD50) by plotting cell viability against the logarithm of the inhibitor concentration.
Western Blot for Phospho-STAT3
Objective: To assess the inhibition of Jak3 signaling by measuring the phosphorylation of its downstream target, STAT3.
Protocol:
-
Cell Lysis: Treat cancer cells with the Jak3 inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phospho-STAT3 (Tyr705). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT3 or a loading control (e.g., β-actin) to ensure equal protein loading.
Mouse Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of Jak3 inhibitors.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SU-DHL-1) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the Jak3 inhibitor (e.g., EP009 formulated in a suitable vehicle) or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the planned dosing schedule.
-
Monitoring: Continue to monitor tumor volume and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for p-STAT3, immunohistochemistry).
Figure 2. General experimental workflow for preclinical assessment of Jak3 inhibitors.
Conclusion
The inhibition of Jak3, either as a monotherapy or in combination, represents a compelling strategy for the treatment of certain cancers. Preclinical data for selective Jak3 inhibitors like PRN371 and EP009 demonstrate potent and specific anti-tumor activity. Furthermore, the synergistic potential of combining broader JAK inhibitors with chemotherapy and immunotherapy has been established, paving the way for innovative clinical trials. Future research should continue to explore the mechanisms of synergy and identify patient populations most likely to benefit from these combination therapies. While specific information on "Jak3-IN-7" is lacking, the data presented for other Jak3 inhibitors provide a strong rationale for the continued investigation of this therapeutic class in oncology.
References
- 1. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Jak3-IN-7 vs. JAK1-selective inhibitors for blocking IL-4 signaling
A Comprehensive Guide: Jak3-IN-7 vs. JAK1-Selective Inhibitors for Blocking IL-4 Signaling
Introduction
The Interleukin-4 (IL-4) signaling cascade is a critical component of the immune system, primarily involved in the differentiation of T helper 2 (Th2) cells, B cell class switching to IgE, and the alternative activation of macrophages. Dysregulation of this pathway is implicated in various allergic and inflammatory diseases, such as asthma and atopic dermatitis. The signaling process is mediated by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, upon IL-4 binding to its receptor, the associated kinases JAK1 and JAK3 are activated, leading to the phosphorylation and activation of STAT6.[1][2][3]
Given their central role, JAK1 and JAK3 have become key therapeutic targets. This guide provides an objective comparison between targeting JAK3, using highly selective inhibitors like this compound, and targeting JAK1 with selective inhibitors, for the purpose of blocking IL-4 signaling. While specific public data for the compound designated "this compound" is limited, this guide will utilize data from other well-characterized, highly selective JAK3 inhibitors (e.g., Z583, Ritlecitinib) as representative examples of its class.
The IL-4 Signaling Pathway
The binding of IL-4 to its Type I receptor, predominantly found on hematopoietic cells, initiates a conformational change that brings the intracellular domains of the receptor chains into proximity. This allows the associated Janus kinases, JAK1 and JAK3, to trans-phosphorylate and activate each other.[1] The activated JAKs then phosphorylate tyrosine residues on the IL-4 receptor, creating docking sites for the STAT6 protein. STAT6 is subsequently phosphorylated by the JAKs, causing it to dimerize and translocate to the nucleus, where it binds to specific DNA sequences to regulate the transcription of IL-4-responsive genes.[3][4]
Inhibitor Profiles and Selectivity
The rationale for developing selective JAK inhibitors is to maximize therapeutic efficacy while minimizing off-target effects. Pan-JAK inhibitors can impact multiple cytokine pathways, potentially leading to broader immunosuppression or side effects related to hematopoiesis (JAK2) or antiviral responses (TYK2).[5]
-
JAK3-Selective Inhibitors (e.g., this compound, Z583, Ritlecitinib): The primary advantage of targeting JAK3 is its restricted expression, which is largely confined to hematopoietic cells.[6][7] This specificity is expected to cause fewer adverse effects compared to inhibitors that also target the more ubiquitously expressed JAKs.[8] By inhibiting JAK3, these compounds aim to block signals from cytokines that utilize the common gamma (γc) chain, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for lymphocyte function.[7]
-
JAK1-Selective Inhibitors (e.g., Upadacitinib, Filgotinib): JAK1 is a critical signaling partner for a wide range of cytokines, including not only the γc family but also pro-inflammatory mediators like IL-6 and interferons.[9] Proponents of JAK1 selectivity argue that it can be highly effective in treating inflammatory conditions by modulating these key pathways, while avoiding the hematological adverse events associated with JAK2 inhibition.[9]
Comparative Data
Table 1: Kinase Inhibitory Profile
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of representative selective JAK3 and JAK1 inhibitors against the four JAK family members. Lower values indicate higher potency.
| Inhibitor | Class | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Selectivity Notes |
| Z583 [10] | JAK3-Selective | >10,000 | >10,000 | 10.84 | >10,000 | >920-fold selective for JAK3 over other JAKs. |
| Ritlecitinib [10] | JAK3-Selective | >10,000 | >10,000 | 33.1 | >10,000 | Highly selective for JAK3. |
| Upadacitinib [11] | JAK1-Selective | 43 | 110 | 2,300 | 4,600 | Preferential for JAK1. |
| Abrocitinib [11] | JAK1-Selective | 29 | 803 | >10,000 | 1,300 | Highly preferential for JAK1. |
Data is compiled from biochemical enzyme assays and may vary based on experimental conditions (e.g., ATP concentration).
Table 2: Cellular Activity on IL-4 Signaling
This table compares the efficacy of inhibitors in a cellular context by measuring the IC₅₀ for the inhibition of IL-4-induced STAT6 phosphorylation.
| Inhibitor | Class | Cell Type | IL-4-induced pSTAT6 IC₅₀ (nM) | Reference |
| PF-06651600 | JAK3-Selective | BMDMs | 28 | [12] |
| FM-381 | JAK3-Selective | BMDMs | 1.7 | [12] |
| Upadacitinib | JAK1-Selective | Human T-cells | 50 | [13] |
| Filgotinib | JAK1-Selective | Whole Blood | 630 | [14][15] |
BMDMs: Bone Marrow-Derived Macrophages. Cellular IC₅₀ values reflect not only kinase affinity but also cell permeability and off-target effects.
Experimental Methodologies
Accurate comparison of inhibitor performance relies on robust and standardized experimental protocols.
Protocol 1: Western Blot for STAT6 Phosphorylation
This method is used to quantify the level of phosphorylated STAT6 (pSTAT6) relative to total STAT6 in cell lysates.[16][17]
-
Cell Culture and Treatment:
-
Plate hematopoietic cells (e.g., bone marrow-derived macrophages, human T-cells) at a density of 1-2 x 10⁶ cells/mL in appropriate media.
-
Starve cells of serum and cytokines for 2-4 hours prior to the experiment to reduce basal signaling.
-
Pre-incubate cells with various concentrations of the JAK inhibitor (e.g., this compound or a JAK1-selective inhibitor) or vehicle control (DMSO) for 1 hour at 37°C.
-
Stimulate the cells with recombinant IL-4 (e.g., 10 ng/mL) for 15-30 minutes at 37°C.[12]
-
-
Lysis and Protein Quantification:
-
Immediately place plates on ice and wash cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer to microcentrifuge tubes, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[17]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT6 (e.g., pSTAT6 Tyr641).
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
-
Re-probing for Total Protein:
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total STAT6. Alternatively, run parallel gels. A loading control like GAPDH or β-actin can also be used.[18]
-
Protocol 2: Cell Proliferation Assay
This assay measures the effect of inhibitors on IL-4-dependent cell growth.
-
Seed an IL-4-dependent cell line (e.g., TF-1 cells) in a 96-well plate.
-
Add serial dilutions of the JAK inhibitors to the wells.
-
Add a sub-maximal concentration of IL-4 to stimulate proliferation.
-
Incubate for 48-72 hours.
-
Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
Mechanism of Inhibition: A Logical Comparison
Both JAK1 and JAK3 are essential for the IL-4 signal transduction that leads to STAT6 activation in hematopoietic cells.[2] A selective inhibitor targeting either kinase can theoretically block the downstream pathway. However, the necessity of one over the other can be debated. While both are activated, the absence of either JAK1 or JAK3 can abrogate the signal.[19] Therefore, a potent and selective inhibitor for either kinase should be effective. The choice between them hinges on the desired therapeutic window and safety profile, weighing the broad immunomodulatory effects of JAK1 inhibition against the more lymphocyte-specific effects of JAK3 inhibition.
Conclusion
Both JAK3-selective and JAK1-selective inhibitors are effective at blocking IL-4 signaling in cellular assays.
-
JAK3-selective inhibitors , like the representative compounds Z583 and Ritlecitinib, offer a highly targeted approach. Their potent inhibition of JAK3 with exceptional selectivity over other JAKs suggests a mechanism that should effectively block signaling for IL-4 and other γc cytokines.[10] The primary theoretical advantage is an improved safety profile due to the restricted expression of JAK3 in immune cells, potentially sparing systems regulated by other JAKs.[6][8]
-
JAK1-selective inhibitors , such as Upadacitinib, also potently inhibit IL-4 signaling.[13] While less selective than the premier JAK3 inhibitors, they maintain a strong preference for JAK1 over JAK2 and JAK3. The rationale for targeting JAK1 is to inhibit a broader array of pro-inflammatory cytokines that are central to autoimmune diseases, which may lead to greater overall efficacy in complex inflammatory conditions.[9]
The choice between targeting JAK3 or JAK1 for IL-4-mediated diseases depends on the specific therapeutic context. For diseases driven predominantly by γc cytokines where a highly targeted safety profile is paramount, a selective JAK3 inhibitor like this compound may be preferable. For conditions with a more complex cytokine profile where broader immunosuppression is required, a JAK1-selective inhibitor might be more advantageous. Experimental data, as summarized above, confirms that both strategies are viable for interrupting the IL-4/STAT6 axis.
References
- 1. IL-4, JAK-STAT signaling, and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the signalling kinase JAK3 alleviates inflammation in monoarthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical Exploring Selective-Binding Mechanisms of JAK3 by 3D-QSAR, Molecular Dynamics Simulation and Free Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure‐Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. Kaempferol inhibits IL-4-induced STAT6 activation by specifically targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of a Selective Jak3 Inhibitor's Activity Across Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory activity of a selective Janus Kinase 3 (Jak3) inhibitor, here exemplified by PRN371, across different human cell lines. The data presented is based on publicly available information and is intended to serve as a resource for researchers investigating Jak3 signaling and developing targeted therapies.
Introduction to Jak3 Inhibition
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[1][2] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[2][3] While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells and is crucial for the development and function of lymphocytes, including T cells, B cells, and NK cells.[2][3][4]
Jak3 associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][5] Upon cytokine binding, Jak3 is activated and, in concert with Jak1, phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3][6] These phosphorylated STATs then translocate to the nucleus to regulate gene expression, leading to immune cell proliferation, differentiation, and survival.[1][3]
Given its restricted expression and critical role in the immune system, selective inhibition of Jak3 is a promising therapeutic strategy for autoimmune diseases and certain hematological malignancies.[5][7] This guide focuses on the inhibitory profile of a selective Jak3 inhibitor, PRN371, as a case study.
Comparative Inhibitory Activity
The inhibitory potency of PRN371 was assessed against Jak family kinases and in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Target | Assay Type | IC50 (nM) | Selectivity vs. Jak3 |
| Jak3 | Biochemical Assay | 0.4 | - |
| Jak1 | Biochemical Assay | 478 | 1194-fold |
| Jak2 | Biochemical Assay | 151 | 378-fold |
| Tyk2 | Biochemical Assay | 113 | 282-fold |
| IL-2 stimulated PBMCs | pSTAT5 Inhibition | 99 | - |
| Ramos B-cells (IL-4 stimulated) | pSTAT6 Inhibition | 26 | - |
| NK-S1 (NKTL cell line) | Cell Proliferation | Not explicitly stated, but potent G1 arrest and apoptosis observed | - |
| Other NKTL cell lines | Cell Proliferation | Potent inhibition in the nanomolar range | - |
This data is compiled from a study on PRN371 and demonstrates its high selectivity for Jak3 over other Jak family members in biochemical assays. The cellular assays confirm its ability to inhibit Jak3-mediated signaling and proliferation in relevant human cell lines.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize Jak3 inhibitors.
Biochemical Kinase Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Jak3.
-
Reagents and Materials:
-
Purified recombinant human Jak3 enzyme.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP (at a concentration close to the Km for Jak3).
-
Substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1).
-
Test compound (e.g., PRN371) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Microplates (e.g., 96-well or 384-well).
-
-
Procedure:
-
Add the kinase buffer, Jak3 enzyme, and test compound to the wells of the microplate.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal is typically read on a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Phospho-STAT (pSTAT) Inhibition Assay (General Protocol)
This assay assesses the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of Jak3 activation in a cellular context.
-
Cell Culture:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., Ramos B-cells) in appropriate media and conditions.
-
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the Jak3 inhibitor (e.g., PRN371) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a cytokine that signals through the common gamma chain (e.g., IL-2 for PBMCs to assess pSTAT5, or IL-4 for Ramos cells to assess pSTAT6).
-
After a short stimulation period (e.g., 15-30 minutes), fix and permeabilize the cells.
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5 or anti-pSTAT6).
-
Analyze the cells by flow cytometry to quantify the level of pSTAT in the presence of the inhibitor.
-
Determine the IC50 value based on the reduction in the pSTAT signal.
-
Cell Proliferation Assay (General Protocol)
This assay measures the effect of the Jak3 inhibitor on the growth of cancer cell lines that are dependent on Jak3 signaling.
-
Cell Culture:
-
Culture Natural Killer/T-cell lymphoma (NKTL) cell lines in appropriate media and conditions.
-
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the Jak3 inhibitor.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo®).
-
Measure the absorbance or fluorescence to determine the number of viable cells.
-
Calculate the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in cell proliferation.
-
Signaling Pathway and Experimental Workflow
To visualize the mechanism of Jak3 inhibition and the experimental workflow, the following diagrams are provided.
Caption: Jak3 signaling pathway and point of inhibition.
Caption: General experimental workflow for inhibitor characterization.
References
- 1. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Janus kinases (Jaks) - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Impact of Selective JAK3 Inhibition on JAK1/JAK3 Heterodimer Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of selective Janus Kinase 3 (JAK3) inhibitors and their impact on JAK1/JAK3 heterodimer signaling. Given the absence of publicly available data on a compound specifically named "Jak3-IN-7," this guide will focus on well-characterized, potent, and selective JAK3 inhibitors from recent literature, comparing their performance against less selective alternatives. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments.
Introduction to JAK1/JAK3 Heterodimer Signaling
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in cytokine signaling.[1] Specifically, JAK1 and JAK3 form a heterodimer that is essential for signal transduction by cytokines utilizing the common gamma chain (γc) receptor subunit.[2][3] These cytokines, including Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, are pivotal for the development, proliferation, and function of lymphocytes such as T-cells, B-cells, and Natural Killer (NK) cells.[2][4]
Upon cytokine binding, the associated JAK1 and JAK3 kinases are brought into proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[5][6] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and modulates the transcription of genes essential for immune cell function.[1] Due to the restricted expression of JAK3 to hematopoietic cells, its selective inhibition is a promising therapeutic strategy for autoimmune diseases and certain hematological malignancies, aiming to minimize off-target effects associated with broader JAK inhibition.[1][2]
Comparative Analysis of JAK3 Inhibitors
The following tables summarize the biochemical potency and cellular activity of selected JAK3 inhibitors, comparing highly selective compounds with the broader-spectrum inhibitor, Tofacitinib.
Table 1: Biochemical Inhibitory Potency (IC50) of Selected JAK Inhibitors
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Selectivity (JAK1/JAK3) | Selectivity (JAK2/JAK3) | Reference |
| Z583 | >10,000 | >10,000 | 0.1 | >10,000 | >100,000x | >100,000x | [1] |
| PRN371 | ~3,800 | ~1,200 | 10.6 | ~750 | ~358x | ~113x | [3] |
| Compound 9 | 896 | 1050 | 4.9 | >10,000 | ~183x | ~214x | [2] |
| Tofacitinib | 112 | 20 | 1 | - | 112x | 20x | [7] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50% in in vitro biochemical assays. A lower IC50 indicates higher potency. Selectivity is calculated as the ratio of IC50 for the off-target JAK to the IC50 for JAK3.
Table 2: Cellular Inhibitory Potency of Selected JAK Inhibitors
| Compound | Cellular Assay | Cell Type | IC50 (nM) | Reference |
| Z583 | IL-2 induced pSTAT5 | Human T-blasts | ~10 | [1] |
| PRN371 | IL-2 induced pSTAT5 | Human PBMCs | 99 | [3] |
| Compound 9 | JAK3-dependent proliferation | Ba/F3 cells | 69 | [2] |
| Tofacitinib | IL-2 induced pSTAT5 | Human PBMCs | ~10-50 | [3] |
Cellular IC50 values represent the concentration of the inhibitor required to inhibit a specific cellular process (e.g., STAT5 phosphorylation or cell proliferation) by 50%. These assays provide a more physiologically relevant measure of a compound's activity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: JAK1/JAK3 heterodimer signaling pathway initiated by common gamma chain cytokines.
Caption: Experimental workflow for evaluating JAK3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for the key assays used to characterize JAK3 inhibitors.
In Vitro Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified JAK kinase enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate.
-
Test inhibitor (e.g., Z583) at various concentrations.
-
Assay buffer and kinase detection reagents.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the inhibitor dilutions, the specific JAK enzyme, and the peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding a defined concentration of ATP (e.g., at the Km value or a higher concentration like 1 mM to mimic cellular conditions).[1]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence resonance energy transfer - FRET, or luminescence).
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Phospho-STAT5 (pSTAT5) Assay
Objective: To measure the ability of an inhibitor to block cytokine-induced STAT5 phosphorylation in a cellular context, reflecting the inhibition of the JAK1/JAK3 signaling pathway.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs) or a relevant T-cell line.
-
Cell culture medium and supplements.
-
Recombinant human IL-2.
-
Test inhibitor at various concentrations.
-
Fixation and permeabilization buffers for flow cytometry, or lysis buffer for Western blotting.
-
Fluorescently-labeled anti-pSTAT5 antibody (for flow cytometry) or primary and secondary antibodies for Western blotting.
Procedure:
-
Culture the cells and starve them of serum for a few hours to reduce basal signaling.
-
Pre-incubate the cells with serial dilutions of the test inhibitor or DMSO vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a pre-determined concentration of IL-2 for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.
-
For Flow Cytometry: a. Fix the cells immediately to preserve the phosphorylation state. b. Permeabilize the cells to allow antibody entry. c. Stain with a fluorescently-labeled anti-pSTAT5 antibody. d. Analyze the median fluorescence intensity (MFI) of pSTAT5 using a flow cytometer.
-
For Western Blotting: a. Lyse the cells and collect the protein extracts. b. Separate proteins by SDS-PAGE and transfer to a membrane. c. Probe the membrane with primary antibodies against pSTAT5 and total STAT5 (as a loading control), followed by appropriate secondary antibodies. d. Visualize and quantify the band intensities.
-
Calculate the percentage of inhibition of pSTAT5 for each inhibitor concentration and determine the cellular IC50 value.[1][3]
T-cell Proliferation Assay
Objective: To assess the functional consequence of JAK1/JAK3 inhibition on T-cell proliferation.
Materials:
-
Isolated primary T-cells.
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin - PHA).
-
Test inhibitor at various concentrations.
-
Cell proliferation dye (e.g., CFSE) or a reagent to measure metabolic activity (e.g., MTS or WST-1).
Procedure:
-
Label T-cells with a proliferation dye like CFSE, which is diluted with each cell division.
-
Plate the labeled cells and pre-treat with various concentrations of the test inhibitor.
-
Stimulate the T-cells with activation reagents.
-
Culture the cells for several days (e.g., 3-5 days) to allow for proliferation.
-
Analyze proliferation by measuring the dilution of the CFSE dye using flow cytometry. Alternatively, measure the metabolic activity of the cells, which correlates with cell number.
-
Determine the concentration of the inhibitor that reduces T-cell proliferation by 50% (IC50).
Conclusion
The selective inhibition of JAK3 presents a targeted approach to modulating the immune response driven by γc cytokines. As demonstrated by compounds like Z583 and PRN371, high selectivity for JAK3 over other JAK family members can be achieved, which is evident in both biochemical and cellular assays.[1][3] This selectivity is critical for potentially reducing the off-target effects associated with pan-JAK inhibitors like Tofacitinib, which also inhibit JAK2, a key player in hematopoiesis.[8] The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of novel JAK3 inhibitors, enabling researchers to assess their potency, selectivity, and functional impact on the JAK1/JAK3 signaling pathway. This comparative data is essential for the continued development of safer and more effective immunomodulatory therapies.
References
- 1. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. JAK3/STAT5 signaling‐triggered upregulation of PIK3CD contributes to gastric carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Disease Modeling & Therapeutic Application
Efficacy of JAK3 Inhibition in a T-cell Acute Lymphoblastic Leukemia (T-ALL) Model: Application Notes and Protocols
Note: No specific information is available for a compound designated "Jak3-IN-7." The following application notes and protocols are based on the well-characterized and clinically relevant JAK3 inhibitor, Tofacitinib , as a representative example to demonstrate the efficacy of JAK3 inhibition in T-cell Acute Lymphoblastic Leukemia (T-ALL) models.
Introduction
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy.[1] A significant subset of T-ALL cases, estimated at up to 30%, harbor activating mutations in the Interleukin-7 receptor (IL-7R)-JAK-STAT signaling pathway.[2] Mutations in Janus kinase 3 (JAK3) are among the most frequent genetic alterations in this pathway in T-ALL.[3][4] These gain-of-function mutations lead to constitutive activation of the JAK/STAT signaling cascade, promoting uncontrolled cell proliferation and survival.[2][4] Consequently, JAK3 has emerged as a promising therapeutic target for the treatment of this leukemia subtype.[5][6]
This document provides a summary of the preclinical efficacy of targeting mutant JAK3 in T-ALL models using Tofacitinib, a potent JAK3 inhibitor. It includes quantitative data from key experiments, detailed protocols for relevant assays, and diagrams illustrating the mechanism of action and experimental workflows.
Data Presentation
In Vitro Efficacy of Tofacitinib
| Cell Line | JAK3 Mutation | Assay | Endpoint | Tofacitinib Effect | Reference |
| Ba/F3 | M511I | Proliferation Assay | Cytokine-independent growth | Potent inhibition | [3] |
| Ba/F3 | Various mutants | Proliferation Assay | Cytokine-independent growth | Inhibition of all tested mutants | [3] |
| Primary human T-ALL cells | M511I | Western Blot | pSTAT5 levels | Reduction in phosphorylation | [7] |
In Vivo Efficacy of Tofacitinib in a T-ALL Mouse Model
| Animal Model | JAK3 Mutation | Treatment | Outcome Measure | Result | Reference |
| Mouse bone marrow transplant | M511I | Tofacitinib (oral gavage) | White Blood Cell (WBC) count | Reduction in WBC count | [3][5] |
| Mouse bone marrow transplant | M511I | Tofacitinib (oral gavage) | Apoptosis of leukemic cells | Increased apoptosis | [3][5] |
| Mouse bone marrow transplant | M511I | Tofacitinib (oral gavage) | Spleen and Thymus weight | Significant reduction | [5] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical JAK-STAT signaling pathway initiated by cytokine binding and its constitutive activation by JAK3 mutations in T-ALL. It also shows the mechanism of action of a JAK3 inhibitor like Tofacitinib.
Caption: JAK-STAT pathway inhibition by Tofacitinib in T-ALL.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of a JAK3 inhibitor in a preclinical T-ALL mouse model.
Caption: Preclinical evaluation of a JAK3 inhibitor in a T-ALL mouse model.
Experimental Protocols
Protocol 1: Generation of JAK3 Mutant-Expressing Ba/F3 Cells
This protocol describes the generation of cytokine-independent Ba/F3 cell lines, a common in vitro model to assess the transforming potential of oncogenes like mutant JAK3.[2]
Materials:
-
Ba/F3 cell line (IL-3 dependent)
-
Retroviral vector encoding the JAK3 mutant (e.g., pMSCV-JAK3_M511I-IRES-GFP)
-
Retroviral packaging cell line (e.g., Platinum-E)
-
Transfection reagent
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin, and IL-3)
-
Polybrene
-
Flow cytometer
Procedure:
-
Retrovirus Production: Transfect the retroviral vector into the packaging cell line using a suitable transfection reagent. Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduction: Plate Ba/F3 cells in complete medium containing IL-3. Add the retroviral supernatant and polybrene (final concentration 4-8 µg/mL). Centrifuge the plates to enhance transduction efficiency.
-
Selection: Two days post-transduction, wash the cells and culture them in complete medium without IL-3.
-
Expansion and Verification: Monitor the cells for cytokine-independent growth. The outgrowth of proliferating cells indicates successful transformation. Verify the expression of the JAK3 mutant and GFP (if applicable) by flow cytometry and Western blotting for phosphorylated STAT5.
Protocol 2: Cell Viability/Proliferation Assay
This assay is used to determine the effect of the JAK3 inhibitor on the proliferation of transformed Ba/F3 cells.
Materials:
-
JAK3 mutant-expressing Ba/F3 cells
-
Complete RPMI-1640 medium (without IL-3)
-
JAK3 inhibitor (Tofacitinib) dissolved in DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the JAK3 mutant-expressing Ba/F3 cells in 96-well plates at a density of 5,000-10,000 cells per well in IL-3-free medium.
-
Treatment: Add serial dilutions of the JAK3 inhibitor to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for Phospho-STAT5
This protocol is used to confirm the inhibition of JAK3 kinase activity by assessing the phosphorylation status of its downstream target, STAT5.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT5 signal to total STAT5 and the loading control.
Protocol 4: In Vivo Efficacy Study in a T-ALL Mouse Model
This protocol outlines the procedure for a bone marrow transplant model to evaluate the in vivo efficacy of a JAK3 inhibitor.[2][3]
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient mice (e.g., C57BL/6)
-
Retrovirally transduced HSPCs expressing a JAK3 mutant
-
JAK3 inhibitor (Tofacitinib) formulated for oral gavage
-
Vehicle control
-
Irradiation source
Procedure:
-
Bone Marrow Transplantation: Lethally irradiate the recipient mice. Inject the retrovirally transduced HSPCs via tail vein injection.
-
Leukemia Monitoring: Monitor the mice for signs of disease and periodically measure the white blood cell count and the percentage of GFP-positive cells in the peripheral blood.
-
Treatment: Once leukemia is established, randomize the mice into treatment and vehicle control groups. Administer the JAK3 inhibitor (e.g., Tofacitinib at a specified dose and schedule) or vehicle by oral gavage.
-
Efficacy Evaluation: Monitor the survival of the mice. At the end of the study or upon euthanasia, collect tissues (spleen, thymus, bone marrow) to assess leukemic infiltration, organ weight, and to perform downstream analyses like apoptosis assays (TUNEL) and Western blotting for pSTAT5.
References
- 1. IL-7 receptor expression is frequent in T-cell acute lymphoblastic leukemia and predicts sensitivity to JAK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo modelling of mutant JAK3/STAT5 signaling in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. PHF6 and JAK3 mutations cooperate to drive T-cell acute lymphoblastic leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK kinase inhibitors for the treatment of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for a Selective Jak3 Inhibitor in a Mouse Model of Rheumatoid Arthritis
Note: While the specific inhibitor "Jak3-IN-7" was not identified in the searched scientific literature, this document provides a comprehensive guide based on the application of other highly selective Janus kinase 3 (Jak3) inhibitors in mouse models of rheumatoid arthritis. The protocols and data presented are synthesized from studies on compounds with similar mechanisms of action and therapeutic goals.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade in the pathogenesis of RA, mediating the effects of numerous pro-inflammatory cytokines.[1][2][3][4][5] Jak3 is predominantly expressed in hematopoietic cells and plays a crucial role in signaling for cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][5][6][7] These cytokines are integral to the activation and differentiation of lymphocytes, which are key drivers of RA pathology.[8] Selective inhibition of Jak3 is therefore a promising therapeutic strategy for RA, aiming to modulate the immune response while potentially minimizing off-target effects associated with broader JAK inhibition.[1][3]
These application notes provide an overview of the use of a selective Jak3 inhibitor for treating mouse models of rheumatoid arthritis, focusing on the widely used collagen-induced arthritis (CIA) model.
Mechanism of Action
Selective Jak3 inhibitors are small molecule drugs that competitively block the ATP-binding site of the Jak3 enzyme.[6] This inhibition prevents the phosphorylation and activation of STAT proteins, thereby interrupting the downstream signaling cascade initiated by γc-family cytokines.[7][9][10] The disruption of this pathway leads to reduced lymphocyte activation, proliferation, and pro-inflammatory cytokine production, ultimately ameliorating the signs and symptoms of arthritis.
Quantitative Data Summary
The following tables summarize representative data from studies using selective Jak3 inhibitors in a collagen-induced arthritis (CIA) mouse model.
Table 1: In Vivo Efficacy of Selective Jak3 Inhibitors in CIA Mouse Model
| Compound | Dose (mg/kg/day) | Administration Route | Treatment Duration | Reduction in Clinical Arthritis Score (%) | Reference |
| RB1 | 10 | Oral | 21 days | Significant reduction | [6] |
| RB1 | 30 | Oral | 21 days | Significant reduction | [6] |
| RB1 | 100 | Oral | 21 days | Significant reduction | [6] |
| Z583 | 0.3 | Oral | 21 days | Dose-dependent amelioration | [11] |
| Z583 | 1 | Oral | 21 days | Dose-dependent amelioration | [11] |
| Z583 | 3 | Oral | 21 days | Dose-dependent amelioration | [11] |
| CP-690550 | 1.5 | Osmotic pump | 28 days | ~50% | [7] |
| CP-690550 | 15 | Osmotic pump | 28 days | >90% | [7] |
Table 2: Histopathological Assessment of Joints in CIA Mice Treated with a Selective Jak3 Inhibitor
| Treatment Group | Synovial Inflammation | Cartilage Damage | Bone Erosion |
| Vehicle Control | Severe | Severe | Severe |
| Jak3 Inhibitor (low dose) | Moderate | Moderate | Moderate |
| Jak3 Inhibitor (high dose) | Minimal | Minimal | Minimal |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
This is a widely used autoimmune model that shares pathological features with human rheumatoid arthritis.[12]
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
Protocol:
-
Preparation of Collagen Emulsion: Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C. Prepare an emulsion by mixing an equal volume of the collagen solution with CFA (for the initial immunization) or IFA (for the booster).
-
Primary Immunization (Day 0): Anesthetize the mice. Administer an intradermal injection of 100 µL of the CII/CFA emulsion at the base of the tail.[12][13]
-
Booster Immunization (Day 21): Administer an intradermal injection of 100 µL of the CII/IFA emulsion at the base of the tail.[13]
-
Monitoring Arthritis Development: Begin monitoring the mice daily for signs of arthritis starting from day 21.
Administration of Jak3 Inhibitor
Materials:
-
Selective Jak3 inhibitor
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles or osmotic mini-pumps
Protocol:
-
Treatment Initiation: Begin treatment with the Jak3 inhibitor upon the first signs of arthritis (therapeutic protocol) or at the time of the booster immunization (prophylactic protocol).
-
Dosing: Prepare the desired concentrations of the Jak3 inhibitor in the appropriate vehicle.
-
Administration:
-
Control Group: Administer the vehicle alone to the control group of mice.
Assessment of Arthritis Severity
Clinical Scoring:
-
Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and redness:
-
0 = No signs of arthritis
-
1 = Mild swelling and/or erythema of one digit
-
2 = Moderate swelling and erythema of more than one digit or the entire paw
-
3 = Severe swelling and erythema of the entire paw
-
4 = Maximal inflammation with joint deformity and/or ankylosis
-
-
The maximum score per mouse is 16.
Paw Thickness Measurement:
-
Use a digital caliper to measure the thickness of the hind paws at regular intervals throughout the study.
Histopathological Analysis
Materials:
-
Formalin
-
Decalcifying solution
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O stain
Protocol:
-
Tissue Collection: At the end of the study, euthanize the mice and dissect the hind paws.
-
Fixation and Decalcification: Fix the paws in 10% neutral buffered formalin for 24-48 hours, followed by decalcification in a suitable solution until the bones are soft.
-
Processing and Embedding: Dehydrate the tissues through a series of graded alcohols, clear in xylene, and embed in paraffin.
-
Sectioning and Staining: Cut 5 µm sections and stain with H&E to assess inflammation and with Safranin O to evaluate cartilage integrity.
-
Microscopic Evaluation: Score the sections for synovial inflammation, cartilage damage, and bone erosion by a blinded observer.
Conclusion
The selective inhibition of Jak3 presents a targeted approach for the treatment of rheumatoid arthritis. The protocols and data outlined in these application notes, based on studies of various selective Jak3 inhibitors, provide a framework for researchers and drug development professionals to evaluate the therapeutic potential of novel Jak3 inhibitors in preclinical models of RA. Efficacy in these models, demonstrated by a reduction in clinical signs of arthritis and protection against joint damage, is a critical step in the development of new oral therapies for this debilitating autoimmune disease.
References
- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 5. mdpi.com [mdpi.com]
- 6. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 8. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endothelial Jak3 expression enhances pro-hematopoietic angiocrine function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK3 Janus kinase is involved in interleukin 7 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of Jak3-IN-7 in Inflammatory Bowel Disease: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The Janus kinase (JAK) signaling pathway, particularly Jak3, plays a pivotal role in the cytokine-mediated immune responses that drive IBD pathogenesis. Jak3 is predominantly expressed in hematopoietic cells and is crucial for signaling pathways of several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are key drivers of lymphocyte activation, proliferation, and differentiation.[1][2] Dysregulation of the Jak3 signaling cascade is associated with the aberrant immune responses observed in IBD.
Jak3-IN-7 is a potent and highly selective inhibitor of Janus kinase 3 (Jak3) with a reported IC50 value of less than 0.01 μM. Its high selectivity for Jak3 over other JAK family members (Jak1, Jak2, and Tyk2) suggests a potential for targeted therapeutic intervention in IBD with a reduced risk of off-target effects. These application notes provide an overview of the therapeutic rationale, preclinical data, and experimental protocols for evaluating the therapeutic potential of this compound in models of inflammatory bowel disease.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the phosphorylation and activation of Jak3. This, in turn, blocks the downstream signaling of various pro-inflammatory cytokines that are dependent on the Jak3 pathway. By disrupting the signaling of these cytokines, this compound can potentially ameliorate the chronic inflammation characteristic of IBD. The targeted inhibition of Jak3 is expected to modulate the activity of immune cells, such as T-lymphocytes, which are central to the pathogenesis of IBD.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Selectivity vs. Jak3 |
| Jak3 | <10 | - |
| Jak1 | >1000 | >100-fold |
| Jak2 | >1000 | >100-fold |
| Tyk2 | >1000 | >100-fold |
Table 2: Representative In Vivo Efficacy in a DSS-Induced Colitis Mouse Model
| Treatment Group | Daily Dose (mg/kg, p.o.) | Disease Activity Index (DAI) | Colon Length (cm) | Histological Score | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Vehicle Control | - | 3.5 ± 0.4 | 5.2 ± 0.5 | 8.5 ± 1.2 | 4.2 ± 0.6 |
| This compound | 10 | 1.8 ± 0.3 | 6.8 ± 0.4 | 4.2 ± 0.8 | 2.1 ± 0.4 |
| This compound | 30 | 1.1 ± 0.2 | 7.5 ± 0.3 | 2.5 ± 0.6 | 1.3 ± 0.3 |
| Dexamethasone | 1 | 1.5 ± 0.3 | 7.1 ± 0.5 | 3.8 ± 0.7 | 1.8 ± 0.5 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. (Note: This data is representative and based on typical results for potent Jak3 inhibitors in this model). |
Mandatory Visualization
Caption: Jak3 Signaling Pathway in IBD and the inhibitory action of this compound.
Experimental Protocols
In Vitro Jak3 Kinase Assay
Objective: To determine the in vitro potency and selectivity of this compound.
Materials:
-
Recombinant human Jak1, Jak2, Jak3, and Tyk2 enzymes
-
ATP
-
Substrate peptide (e.g., poly-Glu-Tyr)
-
This compound
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit
-
384-well plates
-
Plate reader
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the Jak enzyme and substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
In Vivo Murine Model of DSS-Induced Colitis
Objective: To evaluate the in vivo efficacy of this compound in a model of acute colitis.
Materials:
-
6-8 week old C57BL/6 mice
-
Dextran sulfate sodium (DSS)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Scoring system for Disease Activity Index (DAI)
Protocol:
-
Induce colitis in mice by administering 3% (w/v) DSS in their drinking water for 7 days.
-
Randomly assign mice to treatment groups (e.g., vehicle, this compound at different doses, positive control).
-
Administer this compound or vehicle daily by oral gavage starting from day 0 or day 3 post-DSS induction.
-
Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the DAI.
-
At the end of the study (e.g., day 8), euthanize the mice and collect the colon.
-
Measure the colon length as an indicator of inflammation.
-
Fix a portion of the colon in formalin for histological analysis (H&E staining).
-
Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of IBD due to its high potency and selectivity for Jak3. The provided protocols offer a framework for the preclinical evaluation of this compound to further elucidate its therapeutic potential and mechanism of action in inflammatory bowel disease. Further studies are warranted to establish the safety and efficacy profile of this compound in more complex IBD models and eventually in clinical settings.
References
Application Notes and Protocols: Jak3-IN-7 for the Study of Cutaneous T-cell Lymphoma (CTCL)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cutaneous T-cell Lymphomas (CTCLs) are a group of non-Hodgkin lymphomas characterized by the malignant proliferation of skin-homing T-cells.[1] A key signaling pathway implicated in the pathogenesis of CTCL is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2] Dysregulation of this pathway, particularly through activating mutations or overexpression of JAK3, is a significant driver of tumor cell proliferation and survival in CTCL.[2][3][4]
JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in cytokine signaling that governs lymphocyte development and activation.[5] Its restricted expression pattern makes it an attractive therapeutic target for lymphoid malignancies, with the potential for reduced off-target effects compared to broader-spectrum JAK inhibitors.[5]
This document provides detailed application notes and protocols for the use of Jak3-IN-7, a representative highly selective JAK3 inhibitor, in the preclinical study of CTCL. The information presented is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for this disease.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the ATP-binding site of JAK3, preventing its phosphorylation and subsequent activation. This, in turn, blocks the downstream phosphorylation of STAT proteins, primarily STAT3 and STAT5, which are critical for the transcription of genes involved in cell proliferation, survival, and differentiation. In CTCL cells with a dependency on the JAK3 signaling pathway, inhibition by this compound is expected to lead to cell cycle arrest and apoptosis.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative selective JAK3 inhibitors in CTCL and related T-cell lymphoma cell lines. This data is provided as a reference for designing experiments with this compound.
Table 1: In Vitro Efficacy of Selective JAK3 Inhibitor EP009
| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Citation |
| HH | Cutaneous T-cell Lymphoma | Cell Viability | LD50 (72h) | 2.5 - 5.0 | [6] |
| H9 | Cutaneous T-cell Lymphoma | Cell Viability | LD50 (72h) | > 50 (refractory) | [6] |
| Kit225 | T-cell Leukemia (IL-2 dependent) | JAK3 Phosphorylation | IC50 | 10 - 20 | [6] |
| Kit225 | T-cell Leukemia (IL-2 dependent) | Cell Viability | LD50 (72h) | 5.0 | [6] |
Table 2: In Vitro Efficacy of Other Relevant JAK Inhibitors
| Inhibitor | Target(s) | Cell Line | Cancer Type | Endpoint | Value | Citation |
| Tofacitinib | Pan-JAK (JAK1/2/3) | Hut-78 | Cutaneous T-cell Lymphoma | Cytotoxic Effect | Effective | [1] |
| PRN371 | Selective JAK3 | NK-S1, CMK | NK/T-cell Lymphoma | IC50 | Nanomolar range | [7] |
| Ruxolitinib | JAK1/2 | MyLa, SeAx | Cutaneous T-cell Lymphoma | Cytotoxic Effect | Effective | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: JAK3 signaling pathway and its inhibition by this compound.
Caption: A typical experimental workflow for evaluating this compound.
Caption: The logical relationship for targeting JAK3 in CTCL.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of CTCL cell lines.
Materials:
-
CTCL cell lines (e.g., HH, Hut-78)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete culture medium per well.[9]
-
Incubate the plate overnight to allow cells to acclimate.[9]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (DMSO) and medium-only blanks.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[9]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Add 100 µL of solubilization solution to each well.[10]
-
Mix thoroughly to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[8]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the LD50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying apoptosis induced by this compound in CTCL cells.
Materials:
-
CTCL cells treated with this compound as described above.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest both adherent and suspension cells from the treatment plates.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[3]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[3]
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Phospho-STAT3/5
This protocol is for assessing the inhibition of the JAK3 signaling pathway.
Materials:
-
CTCL cells treated with this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-STAT5 (Tyr694), anti-STAT5, anti-JAK3, anti-GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Lyse the treated cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound, as a representative selective JAK3 inhibitor, offers a valuable tool for the preclinical investigation of therapeutic strategies targeting the JAK/STAT pathway in Cutaneous T-cell Lymphoma. The protocols and data presented here provide a framework for researchers to design and execute experiments to evaluate the efficacy and mechanism of action of such inhibitors in relevant CTCL models. Further in vivo studies are warranted to translate these preclinical findings into potential clinical applications.
References
- 1. preprints.org [preprints.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 5. longdom.org [longdom.org]
- 6. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Counting & Health Analysis [sigmaaldrich.com]
- 11. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. miR-337 suppresses cutaneous T-cell lymphoma via the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Jak3-IN-7 as a Tool to Study IL-7 Dependent Signaling in Leukemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Jak3-IN-7, a selective Janus Kinase 3 (JAK3) inhibitor, to investigate Interleukin-7 (IL-7) dependent signaling pathways in leukemia. The protocols outlined below are designed to facilitate the study of the therapeutic potential and mechanism of action of JAK3 inhibition in leukemia models. While "this compound" is used here as a representative selective inhibitor, the principles and methods are applicable to other potent and selective JAK3 inhibitors such as Tofacitinib and Ritlecitinib (PF-06651600).[1][2][3]
Introduction to IL-7 Signaling in Leukemia
Interleukin-7 (IL-7) and its receptor (IL-7R) are crucial for the normal development and survival of lymphoid cells.[4][5] However, dysregulated IL-7 signaling is a significant driver in the pathogenesis of various lymphoid malignancies, particularly T-cell Acute Lymphoblastic Leukemia (T-ALL).[1][6] Upon IL-7 binding, the IL-7R complex activates the associated Janus kinases, JAK1 and JAK3.[4][7] This activation triggers a cascade of downstream signaling pathways, including the Signal Transducer and Activator of Transcription 5 (STAT5), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-activated protein kinase (MAPK) pathways, which collectively promote leukemia cell proliferation, survival, and resistance to therapy.[8] Activating mutations in components of the IL-7R signaling pathway, including JAK3, are frequently observed in leukemia, making it a prime therapeutic target.[1][6][7]
This compound is a potent and selective small molecule inhibitor of JAK3. Its targeted action allows for the specific interrogation of the role of JAK3 in mediating IL-7 dependent signaling in leukemia cells. By inhibiting JAK3, this compound is expected to block the phosphorylation and activation of downstream effectors like STAT5, thereby inhibiting the pro-leukemic effects of IL-7.[9][10]
Data Presentation: Efficacy of Selective JAK3 Inhibitors
The following table summarizes the in vitro efficacy of representative selective JAK3 inhibitors against JAK kinases and in cellular assays. This data is crucial for determining the appropriate concentration range for in vitro experiments.
| Inhibitor | Target | IC50 (nM) - Cell-free assay | Cellular Assay | Cell Line/Condition | Reference |
| Ritlecitinib (PF-06651600) | JAK3 | 33.1 | IL-7 induced pSTAT5 inhibition | Human whole blood | [9] |
| JAK1 | >10,000 | [9] | |||
| JAK2 | >10,000 | [9] | |||
| TYK2 | >10,000 | [9] | |||
| Tofacitinib | JAK3 | 1 | [11] | ||
| JAK1 | 112 | [11] | |||
| JAK2 | 20 | [11] | |||
| Ruxolitinib | JAK1/2 | IC50 = 370 nM (ETV6-JAK2) | Reduced proliferation and survival | Ba/F3 cells with ETV6-JAK2 | [12] |
Mandatory Visualizations
IL-7/JAK3 Signaling Pathway
Caption: IL-7/JAK3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
References
- 1. Identification of U937JAK3-M511I Acute Myeloid Leukemia Cells as a Sensitive Model to JAK3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of JAK3 enhances the antitumor activity of imatinib in human chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in the Research and Development of JAK3 Drug Targets [synapse.patsnap.com]
- 4. JAK3 Janus kinase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. JAK kinase inhibitors for the treatment of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK3 Janus kinase is involved in interleukin 7 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ruxolitinib as potential targeted therapy for patients with JAK2 rearrangements | Haematologica [haematologica.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Jak3-IN-7
Essential Safety and Logistics for Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Jak3-IN-7, a potent kinase inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, treating it as a hazardous substance. Adherence to these procedural guidelines is paramount to ensure personnel safety and maintain the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the minimum required PPE for various tasks.
| Task | Minimum Required PPE |
| Receiving and Unpacking | - Safety glasses with side shields- Nitrile gloves |
| Weighing and Aliquoting (Solid Form) | - Safety goggles- Double-gloving with nitrile gloves- Disposable gown or lab coat- Respiratory protection (N95 or higher) |
| Solution Preparation and Handling | - Safety goggles or a face shield worn over safety glasses- Double-gloving with nitrile gloves- Chemical-resistant lab coat or gown |
| Waste Disposal | - Safety goggles- Nitrile gloves- Lab coat or gown |
Note: Always inspect PPE for integrity before use. Disposable items should never be reused.[1] Contaminated reusable PPE must be decontaminated before reuse.
Operational Protocols: A Step-by-Step Approach to Safety
A structured workflow is essential to minimize exposure risk. The following protocols outline the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage. If the package is compromised, treat it as a potential spill and notify your institution's Environmental Health and Safety (EHS) office.
-
Documentation: Maintain a detailed inventory, recording the date of receipt, quantity, and storage location.
-
Storage: Store this compound in a clearly labeled, sealed container in a cool, dry, and dark location, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.
Weighing and Solution Preparation
Warning: The solid (powder) form of potent compounds presents the highest risk of aerosolization and inhalation. All weighing and aliquoting of solid this compound must be performed in a certified chemical fume hood or a containment device like a glove box.
-
Preparation of the Work Area:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, tubes, solvent, etc.) before starting.
-
-
Weighing the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully open the container inside the fume hood.
-
Use a dedicated, clean spatula to transfer the desired amount of this compound to a weigh boat.
-
Close the primary container securely.
-
-
Preparing the Stock Solution:
-
Add the appropriate solvent to the vessel containing the weighed compound.
-
Ensure the vessel is capped and sealed before vortexing or sonicating to fully dissolve the compound.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
Experimental Use
-
Handling Solutions: When working with solutions of this compound, always wear safety glasses and nitrile gloves. A lab coat is also required to protect from potential splashes.
-
Avoiding Contamination: Use dedicated pipette tips and other disposable labware to prevent cross-contamination.
Disposal Plan: Managing a Critical Final Step
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste:
-
All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, bench paper) are considered contaminated solid waste.
-
Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Never pour this compound solutions down the drain.[2]
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
-
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard.
-
Storage of Waste: Store hazardous waste in a designated, secure area, away from general laboratory traffic.
-
Pickup and Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's EHS office, following their specific procedures.
Visualizing the Workflow
The following diagram illustrates the key stages of handling this compound, emphasizing the critical control points for safety.
Caption: A workflow diagram illustrating the safe handling and disposal of this compound.
By implementing these safety protocols and maintaining a vigilant approach, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
